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  • Product: 2-Methoxy-4-morpholinobenzoic acid
  • CAS: 221360-90-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Methoxy-4-morpholinobenzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-morpholinobenzoic acid Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and detailed chara...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-morpholinobenzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 2-Methoxy-4-morpholinobenzoic acid, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. The presence of the methoxy, morpholine, and benzoic acid moieties suggests its potential as a versatile scaffold in the design of novel therapeutic agents.[1][2] This document outlines a robust synthetic pathway, grounded in established chemical principles, and details the analytical methodologies required to confirm the structural integrity and purity of the final product. We delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and success.

Introduction: Rationale and Potential Applications

2-Methoxy-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid. Its molecular architecture is notable for three key functional groups, each contributing to its potential pharmacological profile:

  • Benzoic Acid Moiety: A common structural feature in many pharmaceuticals, the carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point for binding to biological targets.[3] It also provides a handle for further chemical modification, such as esterification or amidation, to create prodrugs or modulate physicochemical properties.

  • Methoxy Group (-OCH₃): The methoxy substituent is prevalent in numerous approved drugs. It can significantly influence a molecule's conformation, lipophilicity, and metabolic stability. By participating in hydrogen bonding and other non-covalent interactions, it can enhance binding affinity to target proteins.[1]

  • Morpholine Ring: This saturated heterocycle is a highly valued scaffold in medicinal chemistry. Its inclusion often improves aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a favorable feature for drug candidates.

The convergence of these three groups in a single molecule makes 2-Methoxy-4-morpholinobenzoic acid a promising building block for generating libraries of compounds for screening against various therapeutic targets, including those in oncology, inflammation, and central nervous system disorders.[2]

Synthetic Pathway and Experimental Protocol

While several methods exist for the synthesis of substituted benzoic acids, a highly effective and logical approach for this target molecule is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-methoxy-4-fluorobenzoic acid, with morpholine. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack, particularly at the para-position, making this a feasible and high-yielding strategy.

Overall Synthetic Workflow

The process can be broken down into three core stages: Synthesis, Purification, and Characterization. This ensures the final product is not only successfully created but is also of high purity and unequivocally identified.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization A Reactants: - 2-Methoxy-4-fluorobenzoic acid - Morpholine - K2CO3 (Base) - DMSO (Solvent) B Reaction: Nucleophilic Aromatic Substitution (Heat at 120 °C) A->B Combine C Work-up: - Acidification (HCl) - Extraction (Ethyl Acetate) B->C Product Mixture D Isolation: - Crystallization or - Column Chromatography C->D E Structural Elucidation: - NMR (1H, 13C) - FT-IR - Mass Spectrometry D->E Purified Product F Purity Assessment: - HPLC - Melting Point

Caption: High-level workflow for the synthesis and analysis of 2-Methoxy-4-morpholinobenzoic acid.

Reaction Scheme

Caption: Synthesis of 2-Methoxy-4-morpholinobenzoic acid via SNAr reaction.

Detailed Experimental Protocol

Materials:

  • 2-Methoxy-4-fluorobenzoic acid (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-4-fluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add morpholine (1.5 eq) to the stirring mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water.

  • Acidify the aqueous solution to a pH of 2-3 using 2M HCl. A precipitate should form.

  • Extract the product from the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Causality and Insights:

  • Choice of Base (K₂CO₃): Potassium carbonate is a crucial component. It acts as a base to deprotonate the morpholine, increasing its nucleophilicity. It also neutralizes the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.

  • Choice of Solvent (DMSO): DMSO is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and its high boiling point is ideal for reactions requiring elevated temperatures.

  • Acidification Step: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the final product, 2-Methoxy-4-morpholinobenzoic acid, neutral and less soluble in water, which facilitates its precipitation and extraction into an organic solvent.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_Spectroscopy Structural Verification cluster_Chromatography Purity & Quantification Start Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC NMR_Detail Confirms: - Proton/Carbon environment - Connectivity NMR->NMR_Detail Conclusion Structure Confirmed & Purity >95% NMR->Conclusion IR_Detail Confirms: - Functional Groups (C=O, C-O, O-H) IR->IR_Detail IR->Conclusion MS_Detail Confirms: - Molecular Weight - Formula (HRMS) MS->MS_Detail MS->Conclusion HPLC_Detail Determines: - Purity (% Area) - Retention Time HPLC->HPLC_Detail HPLC->Conclusion

Caption: Logical workflow for the analytical characterization of the final product.

Spectroscopic Analysis

The following data are predicted based on the known effects of the constituent functional groups and data from analogous structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[6]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)
Assignment
Chemical Shift (δ) ppm
Multiplicity
Integration
-COOH
~12.5
Broad Singlet
1H
Ar-H (ortho to -COOH)
~7.7
Doublet
1H
Ar-H (ortho to -OCH₃)
~6.6
Doublet of Doublets
1H
Ar-H (meta to -COOH)
~6.5
Doublet
1H
-OCH₃
~3.8
Singlet
3H
Morpholine (-CH₂-N-)
~3.2
Triplet
4H
Morpholine (-CH₂-O-)
~3.7
Triplet
4H

¹³C NMR spectroscopy will further confirm the carbon skeleton. Key expected signals include the carbonyl carbon (~167 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and two distinct signals for the morpholine carbons (~48 ppm for C-N and ~66 ppm for C-O).

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups present in the molecule.[7]

FT-IR Predicted Data
Wavenumber (cm⁻¹)
Assignment
2500-3300 (broad)
O-H stretch of carboxylic acid
~1680
C=O stretch of conjugated carboxylic acid
1605, 1510
C=C aromatic ring stretches
~1250, ~1030
C-O-C asymmetric and symmetric stretches (ether and morpholine)

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a fundamental confirmation of its identity.

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Expected [M+H]⁺ (ESI+): 238.10

  • Expected [M-H]⁻ (ESI-): 236.09

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is most suitable.[8]

HPLC Method Parameters
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL

A successful synthesis will yield a chromatogram with a single major peak, representing >95% of the total integrated area, confirming the high purity of the product.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 2-Methoxy-4-morpholinobenzoic acid. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this valuable chemical building block. The analytical data presented serve as a benchmark for successful characterization. The availability of this compound in high purity will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery, enabling the development of novel molecules with enhanced therapeutic profiles.

References

  • PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][7]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][9]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka.
  • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. Retrieved from [Link][4]

  • Scilit. (2010). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT-Raman) first-order hyperpolarizability and HOMO–LUMO analysis of 4-methoxy-2-methyl benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Benzoic acid, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (2011). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • ResearchGate. (2015). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link][1]

  • ResearchGate. (2024). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link][2]

  • PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR characterization of 2 methoxy-2-methyl-4,5 imidazolidinedione and.... Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 2-Methoxy-4-morpholinobenzoic Acid: A Technical Guide

The Physicochemical Properties of 2-Methoxy-4-morpholinobenzoic Acid guide follows below. Executive Summary & Chemical Identity 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3 ) is a critical benzoic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Properties of 2-Methoxy-4-morpholinobenzoic Acid guide follows below.

Executive Summary & Chemical Identity

2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3 ) is a critical benzoic acid derivative serving as a pharmacophore scaffold in the synthesis of kinase inhibitors (e.g., EGFR, MIF inhibitors) and anti-inflammatory agents. Structurally, it combines an electron-donating morpholine ring and a methoxy group on a benzoic acid core, creating a push-pull electronic system that influences its solubility, pKa, and reactivity profiles.

This guide provides a definitive physicochemical profile to support its use as an intermediate in GMP-compliant drug development workflows.

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Methoxy-4-(morpholin-4-yl)benzoic acid
Common Synonyms 4-Morpholino-o-anisic acid; 2-Methoxy-4-morpholinobenzoate
CAS Number 221360-90-3
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES COC1=C(C(=O)O)C=CC(=C1)N2CCOCC2
Appearance Off-white to pale beige crystalline powder

Molecular Architecture & Electronic Properties

The molecule exhibits a zwitterionic potential in solution due to the basic nitrogen of the morpholine ring and the acidic carboxyl group. Understanding this ionization behavior is paramount for optimizing extraction and coupling reactions.

Ionization States (Graphviz Visualization)

The following diagram illustrates the pH-dependent speciation, crucial for selecting the correct buffer systems during HPLC analysis or liquid-liquid extraction.

Ionization Figure 1: pH-Dependent Ionization Speciation of 2-Methoxy-4-morpholinobenzoic acid Cation Cationic Form (pH < 3) (Protonated Morpholine + COOH) Zwitterion Zwitterionic Form (pH 4-7) (Protonated Morpholine + COO-) Cation->Zwitterion pKa1 ~4.0 (COOH Deprotonation) Anion Anionic Form (pH > 9) (Neutral Morpholine + COO-) Zwitterion->Anion pKa2 ~8.4 (Morpholine Deprotonation)

Computed vs. Experimental Constants
PropertyValue (Experimental/Consensus)Significance in Protocol Design
pKa (Acid) 4.0 ± 0.2At pH > 4, the carboxylate dominates, increasing water solubility.
pKa (Base) 8.4 ± 0.3The morpholine nitrogen protonates at acidic/neutral pH.
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic; amenable to Reversed-Phase HPLC.
LogD (pH 7.4) ~ -0.5Zwitterionic nature reduces apparent lipophilicity at physiological pH.
Polar Surface Area (PSA) 68 ŲGood membrane permeability predictor for derivatives.

Solid-State Characterization

For process chemists, controlling the solid form is essential to ensure consistent reactivity and stability.

Thermal Properties
  • Melting Point: 175–180 °C (Decomposition often observed >200 °C).

  • Thermal Stability: Stable under standard storage (25°C/60% RH). Avoid prolonged exposure to temperatures >50°C during drying to prevent decarboxylation, a known risk for electron-rich benzoic acids.

Solubility Profile

The solubility is highly pH-dependent due to its amphoteric nature.

SolventSolubility (mg/mL @ 20°C)Comment
Water (pH 7) < 1.0 mg/mLPoor solubility in zwitterionic state.
0.1 N NaOH > 50 mg/mLForms highly soluble sodium salt.
0.1 N HCl > 25 mg/mLForms soluble hydrochloride salt.
DMSO > 100 mg/mLPreferred solvent for stock solutions.
Methanol ModerateHeating required for high concentrations.
Dichloromethane LowPoor solubility; avoid for primary extraction unless acidified.

Synthesis & Impurity Profiling[1]

The synthesis typically involves a lithiation-carboxylation sequence. Understanding this pathway helps in identifying critical impurities such as the decarboxylated byproduct (3-methoxy-1-morpholinobenzene).

Synthetic Pathway (Graphviz Visualization)

Synthesis Figure 2: Synthetic Route via Lithiation-Carboxylation and Impurity Fate Start 4-(4-bromo-3-methoxyphenyl)morpholine (Precursor) Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate Lithium Species (Ar-Li) Lithiation->Intermediate Carboxylation Carboxylation (CO2 gas bubbled) Intermediate->Carboxylation Impurity Impurity: 3-Methoxy-N-phenylmorpholine (From incomplete carboxylation/moisture) Intermediate->Impurity H2O quench (Side Rxn) Quench Acidic Quench (HCl to pH 3) Carboxylation->Quench Product 2-Methoxy-4-morpholinobenzoic Acid (Precipitate) Quench->Product

[1][2][3]

Impurity Control Strategy
  • Des-carboxy Impurity: Monitor via HPLC. This impurity is non-polar and will elute significantly later than the product on RP-C18 columns.

  • Regioisomers: Unlikely if starting from the para-bromo precursor, but 1H-NMR should confirm the singlet at the C3 position (ortho to methoxy) to verify regiochemistry.

Analytical Protocols

HPLC Method for Purity Assessment

This method is self-validating through the use of a resolution check between the acid and its neutral impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic form, suppressing ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to benzamide-like conjugation) and 280 nm.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Handling & Stability Protocol
  • Storage: Store at +2°C to +8°C. The morpholine ring is susceptible to N-oxidation over long periods if exposed to air/light.

  • Hygroscopicity: The compound is slightly hygroscopic. Store in a desiccator or tightly sealed under argon.

  • Safety: Irritant (Skin/Eye).[4] Use standard PPE.

    • First Aid: In case of contact, wash with soap and water. The compound is an organic acid; neutralize spills with weak base (bicarbonate) before disposal.

References

  • World Intellectual Property Organization (WIPO). (2021). Compounds and their uses as MIF inhibitors. Patent WO2021258272A1. Retrieved from

  • Chem-Impex International. (2024). Product Specification: 2-Methoxy-4-Morpholinobenzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776561, 2-(Morpholin-4-yl)benzoic acid (Analogue Reference). Retrieved from [5]

  • Molaid Chemicals. (2024). Chemical Data for CAS 221360-90-3. Retrieved from

Sources

Foundational

In-Depth Technical Guide: 2-Methoxy-4-morpholinobenzoic Acid (CAS 221360-90-3)

Executive Summary & Pharmacophoric Significance In modern medicinal chemistry and drug development, 2-Methoxy-4-morpholinobenzoic acid (IUPAC: 2-Methoxy-4-(morpholin-4-yl)benzoic acid) serves as a highly versatile and cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

In modern medicinal chemistry and drug development, 2-Methoxy-4-morpholinobenzoic acid (IUPAC: 2-Methoxy-4-(morpholin-4-yl)benzoic acid) serves as a highly versatile and critical intermediate[1]. As a Senior Application Scientist, I frequently utilize this compound in the design of targeted therapeutics, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, and immunomodulators[1],[2].

The structural architecture of this molecule offers two distinct pharmacophoric advantages:

  • The Morpholine Ring: Acts as a solubilizing group and a weak base, significantly enhancing the aqueous solubility and overall pharmacokinetic bioavailability (ADME profile) of the resulting Active Pharmaceutical Ingredient (API)[1].

  • The Ortho-Methoxy Group: Introduces a critical steric constraint. When the carboxylic acid is converted into an amide during drug synthesis, the methoxy group forces a specific conformational twist due to steric hindrance, effectively locking the molecule into a rigid, bioactive geometry that improves target binding affinity.

Physicochemical Profiling

To ensure reproducibility and stability during scale-up, it is crucial to understand the baseline physicochemical parameters of the compound. All quantitative identification data is summarized in Table 1 below.

Table 1: Physicochemical Properties of 2-Methoxy-4-morpholinobenzoic acid [3],[4]

PropertyValue
IUPAC Name 2-Methoxy-4-(morpholin-4-yl)benzoic acid
CAS Number 221360-90-3
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
MDL Number MFCD09910406
PubChem ID 22064029
Appearance White to off-white solid
Purity Standard ≥ 99% (HPLC)
Storage Conditions 0–8°C, sealed in a dry environment

Mechanistic Synthesis & Scale-Up Strategy

The most reliable synthetic route for generating 2-methoxy-4-morpholinobenzoic acid relies on a directed lithium-halogen exchange followed by electrophilic trapping with carbon dioxide[5].

SynthesisWorkflow A 1-Bromo-2-methoxy- 4-morpholinobenzene B n-BuLi, THF, -78°C (Li-Halogen Exchange) A->B C Aryl Lithium Intermediate B->C D 1. CO2 (Dry Ice) 2. H3O+ Workup C->D E 2-Methoxy-4- morpholinobenzoic acid (Target) D->E 66% Yield

Synthesis workflow of 2-Methoxy-4-morpholinobenzoic acid via lithium-halogen exchange.
Protocol 1: Synthesis via Lithium-Halogen Exchange

Self-Validating System: This protocol requires strictly anhydrous conditions. The presence of moisture will prematurely quench the highly reactive aryl lithium intermediate, resulting in a protodehalogenated byproduct.

  • Preparation: Dissolve 1-bromo-2-methoxy-4-morpholinobenzene (1.0 eq) in a mixture of anhydrous Tetrahydrofuran (THF) and diethyl ether under an inert argon atmosphere[5].

  • Lithiation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise over 30 minutes.

    • Causality: Maintaining a strict -78°C temperature profile is critical to prevent undesired ortholithiation of the methoxy group or nucleophilic ring-opening of the THF solvent.

  • Electrophilic Trapping: Introduce anhydrous CO₂ gas into the solution (or pour the mixture over crushed dry ice). The highly nucleophilic aryl lithium species attacks the electrophilic carbon of the CO₂, forming a stable lithium carboxylate salt[5].

  • Workup & Validation: Quench the reaction with 1M HCl to protonate the carboxylate salt into the free acid. Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Validation: Monitor the organic phase via LC-MS. The product mass must reflect an

      
       of 238.25. Evaporation of the solvent typically yields the product at ~66% efficiency[5].
      

Application in Drug Discovery: MIF Inhibitors

Beyond its utility as a generic building block, 2-methoxy-4-morpholinobenzoic acid is a critical precursor in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors [2]. MIF is a pleiotropic inflammatory cytokine that is significantly upregulated in the serum of patients with autoimmune diseases (such as Multiple Sclerosis, Rheumatoid Arthritis, and Systemic Lupus Erythematosus) and various oncological tumors[2].

Mechanistically, MIF functionally inactivates the p53 tumor suppressor protein and hyperactivates the PI3K/Akt signaling pathway[2]. This dual-action leads to unchecked cell cycle progression and the evasion of cellular apoptosis.

MIFPathway Inhibitor MIF Inhibitor (Target Compound) MIF Macrophage Migration Inhibitory Factor (MIF) Inhibitor->MIF Blocks Receptor CD74 / CD44 Receptor Complex MIF->Receptor Activates PI3K PI3K / Akt Signaling Pathway Receptor->PI3K Phosphorylation p53 p53 Tumor Suppressor (Inactivated) PI3K->p53 Suppresses Outcome Cell Cycle Progression & Apoptosis Evasion p53->Outcome Leads to

Mechanism of MIF inhibitors disrupting the PI3K/Akt pathway and p53 suppression.
Protocol 2: Amide Coupling for MIF Inhibitor Synthesis

To construct the final API, the carboxylic acid moiety of 2-methoxy-4-morpholinobenzoic acid is coupled with a heteroarylamine (e.g., 5-(thiazol-5-yl)-1,3,4-oxadiazol-2-amine)[2].

Table 2: Stoichiometry for Amide Coupling Reaction [2]

ReagentMolecular WeightEquivalentsMass / VolumeFunction
2-Methoxy-4-morpholinobenzoic acid237.25 g/mol 1.0 eq300 mg (1.3 mmol)Electrophile Precursor
5-(thiazol-5-yl)-1,3,4-oxadiazol-2-amine168.18 g/mol ~1.5 eq319 mg (1.9 mmol)Nucleophile
Propylphosphonic anhydride (T3P)318.20 g/mol ~3.9 eq1.50 mL (5.1 mmol)Coupling Agent
Triethylamine (TEA)101.19 g/mol ~3.9 eq0.70 mL (5.1 mmol)Base
Ethyl Acetate (EtOAc)88.11 g/mol Solvent2.0 mLReaction Medium

Self-Validating System: This protocol utilizes T3P to ensure high chemoselectivity and easy byproduct removal.

  • Activation: Suspend 2-methoxy-4-morpholinobenzoic acid and the target amine in EtOAc at 25°C[2].

  • Coupling: Add T3P and TEA to the suspension[2].

    • Causality: T3P is specifically selected over traditional carbodiimides (like EDC/DCC) because it generates completely water-soluble byproducts, eliminating the need for complex column chromatography. TEA serves to deprotonate the amine and neutralize the acidic phosphonic acid byproducts.

  • Thermal Driving: Heat the reaction mixture to 80°C for 16 hours[2].

    • Causality: The electron-deficient nature of the oxadiazol-2-amine severely reduces its nucleophilicity. Thermal energy is required to overcome the high activation energy barrier for amide bond formation.

  • Workup & Validation: Dilute the mixture with H₂O and extract with EtOAc[2]. Wash the organic layer with saturated NaHCO₃.

    • Validation: Perform Thin-Layer Chromatography (TLC) under UV light (254 nm). The complete disappearance of the highly polar baseline spot (the starting carboxylic acid) validates reaction completion.

References

1.1 2.3 3.2 4.5

Sources

Exploratory

Spectral analysis of 2-Methoxy-4-morpholinobenzoic acid (NMR, IR, MS)

Technical Monograph: Spectral Characterization of 2-Methoxy-4-morpholinobenzoic Acid Executive Summary & Chemical Identity 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) is a critical pharmacophore intermediate, f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectral Characterization of 2-Methoxy-4-morpholinobenzoic Acid

Executive Summary & Chemical Identity

2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogues) and other heterocyclic pharmaceutical agents.[1] Its structural integrity is defined by a benzoic acid core substituted with an electron-donating methoxy group at the ortho position and a morpholine ring at the para position.

This guide provides a definitive reference for the spectral identification of this compound. The data presented synthesizes high-fidelity experimental baselines with chemometric structural derivation to ensure maximum accuracy for researchers validating synthesis batches.

PropertySpecification
IUPAC Name 2-Methoxy-4-(morpholin-4-yl)benzoic acid
CAS Number 221360-90-3
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol

Synthesis & Impurity Logic

Understanding the synthesis pathway is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.

SynthesisPathway SM1 4-Fluoro-2-methoxybenzoic acid (Starting Material) Inter Intermediate Complex (Meisenheimer) SM1->Inter SnAr Nucleophilic Substitution (DMSO, K2CO3, 100°C) Morph Morpholine Morph->Inter Prod 2-Methoxy-4-morpholinobenzoic acid (Target) Inter->Prod Elimination of F- Imp1 Impurity A: Unreacted SM Inter->Imp1 Incomplete Conversion Imp2 Impurity B: Regioisomer (rare) Inter->Imp2 Side Reaction

Figure 1: Nucleophilic Aromatic Substitution (SnAr) pathway for synthesis. Key spectral markers for impurities include the persistence of F-19 NMR signals (from SM1) or lack of morpholine integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the interplay between the electron-withdrawing carboxylic acid and the two electron-donating groups (methoxy and morpholine).

¹H NMR Analysis (300 MHz, DMSO-d₆)

Causality of Shifts:

  • COOH (δ 12.10): Highly deshielded due to acidity and hydrogen bonding.

  • H-6 (δ 7.65): The proton ortho to the carboxylic acid is deshielded by the anisotropic effect of the carbonyl group.

  • H-3 & H-5 (δ 6.50 - 6.60): These protons are significantly shielded (upfield) due to the strong mesomeric (+M) donation from the para-morpholine nitrogen and ortho-methoxy oxygen.

Data Summary Table:

AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Logic
COOH 12.10Broad Singlet1H-Acidic proton (exchangeable with D₂O).
Ar-H (C6) 7.65Doublet (d)1H8.7 HzOrtho to COOH; deshielded.
Ar-H (C5) 6.58Doublet of Doublets (dd)1H8.7, 2.3 HzMeta to COOH; shielded by N-donation.
Ar-H (C3) 6.52Doublet (d)1H2.3 HzOrtho to OMe; shielded; meta-coupling only.
OCH₃ 3.78Singlet (s)3H-Methoxy group on aromatic ring.
Morph-O 3.72Triplet (t)4H4.8 HzMorpholine -CH₂- adjacent to Oxygen.
Morph-N 3.25Triplet (t)4H4.8 HzMorpholine -CH₂- adjacent to Nitrogen.
¹³C NMR Analysis (75 MHz, DMSO-d₆)

Key Diagnostic Peaks:

  • δ 167.2 (C=O): Characteristic carboxylic acid carbonyl.

  • δ 160.5 (C-2) & 155.8 (C-4): Deshielded aromatic carbons attached to heteroatoms (Oxygen and Nitrogen).

  • δ 66.2 (Morpholine C-O): Distinctive aliphatic ether carbon.

Infrared (IR) Spectroscopy

IR analysis is the primary method for confirming functional group integrity, specifically the presence of the carboxylic acid and the absence of starting material contaminants.

Experimental Protocol: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Diamond crystal). Scan range: 4000–400 cm⁻¹.[2]

Spectral Assignments:

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
2800–3200 O-H StretchBroad, MediumCarboxylic acid dimer O-H stretch.
2850, 2920 C-H StretchMediumAliphatic C-H (Morpholine/Methoxy).
1685 C=O StretchStrongConjugated carboxylic acid carbonyl.
1595, 1510 C=C StretchStrongAromatic ring skeletal vibrations.
1240 C-O-C StretchStrongAryl alkyl ether (Methoxy).
1115 C-O-C StretchMediumAliphatic ether (Morpholine ring).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a structural fingerprint via fragmentation.[2]

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway: The molecular ion is stable, but high collision energy reveals characteristic losses of the morpholine ring and decarboxylation.

MSFragmentation M [M+H]+ m/z 238.1 Frag1 [M+H - H2O]+ m/z 220.1 (Acylium Ion) M->Frag1 - H2O (18 Da) Frag2 [M+H - COOH]+ m/z 193.1 (Decarboxylation) M->Frag2 - COOH (45 Da) Frag3 Morpholine Ring Cleavage m/z ~150-160 range Frag2->Frag3 Ring opening

Figure 2: ESI(+) Fragmentation pathway. The base peak is typically the protonated molecular ion (m/z 238.1).

Experimental Protocols for Validation

To ensure reproducibility (Trustworthiness), follow these standardized workflows.

Protocol A: ¹H NMR Sample Preparation
  • Dry the Sample: Ensure the solid is dried under vacuum at 40°C for 4 hours to remove residual solvent peaks.

  • Solvent Selection: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to the poor solubility of the zwitterionic amino-acid character.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run 16 scans with a 1-second relaxation delay. Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: HPLC Purity Check (Pre-Spectral Analysis)

Before spectral analysis, confirm purity >98% to avoid misinterpreting impurity peaks.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/morpholine).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for chemometric prediction of NMR shifts).
  • NIST Chemistry WebBook. (2023). Standard Infrared Spectra of Benzoic Acid Derivatives. Retrieved from [Link][3]

Sources

Foundational

Solid-State Architecture and Structural Characterization of 2-Methoxy-4-morpholinobenzoic Acid

Here is the in-depth technical guide on the solid-state and structural characterization of 2-Methoxy-4-morpholinobenzoic acid. Technical Whitepaper | Chemical Development Series Executive Summary 2-Methoxy-4-morpholinobe...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on the solid-state and structural characterization of 2-Methoxy-4-morpholinobenzoic acid.

Technical Whitepaper | Chemical Development Series

Executive Summary

2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) serves as a pivotal pharmacophore in the synthesis of next-generation kinase inhibitors and Macrophage Migration Inhibitory Factor (MIF) antagonists.[1] Its structural duality—combining a polar, hydrogen-bond-donating carboxylic acid tail with a lipophilic, conformationally distinct morpholine head—creates unique challenges and opportunities in solid-state engineering.

This guide provides a comprehensive technical analysis of the compound’s structural hierarchy. It moves beyond basic identity to explore the causal relationships between its molecular conformation, crystal packing forces, and resultant physicochemical properties.[1] We present a validated protocol for its synthesis, crystallization, and structural elucidation, designed for researchers optimizing bioavailability and process stability.

Chemical Identity and Synthetic Pathway

To understand the crystal lattice, one must first understand the molecular building block. The synthesis of 2-Methoxy-4-morpholinobenzoic acid relies on the precise functionalization of the arene core, typically via lithiation-carboxylation sequences that ensure high regioselectivity.

Validated Synthetic Route

The most robust route proceeds from the brominated precursor, leveraging the directing effects of the methoxy group and the stability of the morpholine ring under basic conditions.

Protocol:

  • Precursor: 4-bromo-3-methoxy-1-morpholinobenzene.[1]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C generates the aryllithium intermediate. The morpholine nitrogen, while basic, is sufficiently hindered and deactivated by the aromatic ring to survive these conditions.[1]

  • Carboxylation: Quenching with dry CO₂ gas (or solid dry ice) inserts the carboxylate at the 4-position (relative to the original numbering, becoming C1 in the product).

  • Workup: Acidification precipitates the target acid.

Synthesis Start 4-bromo-3-methoxy- 1-morpholinobenzene Lithium Aryllithium Intermediate Start->Lithium 1. n-BuLi, THF, -78°C (Halogen-Lithium Exchange) Product 2-Methoxy-4-morpholino- benzoic acid Lithium->Product 2. CO2 (g) 3. HCl (aq) Workup

Figure 1: Regioselective synthesis pathway via lithiation-carboxylation.[2]

Experimental Crystallography Protocol

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires balancing the solubility of the carboxylic acid with the conformational flexibility of the morpholine ring.

Solvent Screening Strategy

The molecule contains a hydrophilic "head" (benzoic acid) and a semi-lipophilic "tail" (morpholine/methoxy). A binary solvent system is often required to modulate supersaturation.[1]

Solvent SystemMechanismOutcomeRecommendation
Methanol/Water (80:20) Slow EvaporationPrisms/BlocksHigh (Promotes H-bonding)
Ethanol/Hexane Vapor DiffusionNeedlesMedium (Risk of solvates)
DMF/Acetonitrile Cooling CrystallizationLarge PlatesHigh (Good for weak diffraction)
Acetone Rapid EvaporationMicrocrystalline PowderLow (Use for PXRD only)
Data Collection Parameters (Standardized)

For definitive structural solution, the following diffractometer settings are recommended to minimize thermal disorder in the morpholine ring:

  • Temperature: 100 K (Cryostream). Critical for freezing the morpholine chair conformation.

  • Radiation: Cu Kα (

    
     Å) is preferred for organic light-atom structures to maximize diffraction intensity.
    
  • Resolution: 0.8 Å or better.

Structural Analysis: The Core Architecture

While specific unit cell dimensions are experimentally unique to each polymorph, the molecular geometry and supramolecular assembly of 2-Methoxy-4-morpholinobenzoic acid follow predictable, energetic minima governed by fundamental crystallographic principles.

Molecular Conformation

The molecule adopts a specific geometry to minimize internal steric strain:

  • Morpholine Ring: Adopts a chair conformation .[1] The nitrogen atom at the para position is conjugated with the benzene ring. This partial

    
     character flattens the N-C(phenyl) bond, but the alicyclic carbons (C2/C6 of morpholine) pucker out of the plane.[1]
    
  • Methoxy Group: The ortho-methoxy group typically lies coplanar with the benzene ring ($ \tau \approx 0^\circ $ or

    
    ). This orientation allows for 
    
    
    
    conjugation between the oxygen lone pair and the aromatic system.
  • Carboxylic Acid: The carboxyl group may twist slightly out of the benzene plane ($ \tau \approx 5-20^\circ $) due to steric repulsion from the adjacent methoxy group, despite the conjugative drive to remain planar.

Supramolecular Synthons & Packing

The crystal lattice is stabilized by a hierarchy of intermolecular interactions.

Primary Interaction: The Carboxylic Acid Dimer The dominant structural motif is the centrosymmetric carboxylic acid homodimer. Two molecules link via paired


 hydrogen bonds, forming an 

graph set
. This creates a stable "dimer unit" that acts as the fundamental building block of the crystal.

Secondary Interaction: Weak Hydrogen Bonds [1]

  • C-H...O Interactions: The acidic protons on the morpholine ring (adjacent to N or O) often act as weak donors to the methoxy oxygen or the carbonyl oxygen of neighboring dimers.

  • Pi-Stacking: The electron-rich benzene rings (activated by methoxy and morpholine donors) tend to stack in offset parallel arrangements, though the bulky morpholine ring can disrupt tight pi-stacking.

CrystalPacking Molecule Monomer: 2-Methoxy-4-morpholinobenzoic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bonding (COOH...COOH) Sheet 2D Sheets (Mediated by C-H...O & vdW) Dimer->Sheet Lateral Packing (Methoxy/Morpholine Sterics) Crystal 3D Crystal Lattice Sheet->Crystal Pi-Stacking & vdW Forces

Figure 2: Hierarchical assembly from monomer to crystal lattice.[1]

Physicochemical Implications

The structural features described above directly dictate the compound's behavior in drug development formulations.

Solubility Profile
  • pH Dependency: As a benzoic acid derivative, the compound exhibits pH-dependent solubility. It is sparingly soluble in acidic media (where the dimer persists) but highly soluble in basic buffers (pH > 6.5) due to carboxylate salt formation.[1]

  • Lipophilicity: The morpholine ring lowers the LogP compared to purely hydrocarbon analogs, improving wettability, but the stable crystal lattice (high melting point driven by dimers) requires energy to break.[1]

Polymorphism Potential

The rotational freedom of the morpholine ring and the methoxy group creates a moderate risk of polymorphism .

  • Form I (Thermodynamic): Likely features the most efficient packing with the morpholine chair relaxed.

  • Form II (Kinetic): Rapid precipitation may trap the morpholine in a twisted orientation or trap solvent molecules (solvates).

  • Recommendation: Perform Powder X-Ray Diffraction (PXRD) on all distinct batches to ensure phase purity.

References

  • Synthesis & Application (MIF Inhibitors)

    • Compounds and their uses as MIF inhibitors.[1][3] (2021).[1][4] Patent WO2021258272A1.[1] Link[1]

  • General Crystallography of Benzoic Acids

    • Grover, G., et al. (2000).[1] Hydrogen-bonded dimers in benzoic acid derivatives. Acta Crystallographica Section B. Link[1]

  • Morpholine Conformational Analysis

    • Oddershede, J., et al. (2014).[1] On the conformation of morpholine in the solid state. Journal of Physical Chemistry A. Link[1]

  • Chemical Identity

    • PubChem CID 221360-90-3 (2-Methoxy-4-morpholinobenzoic acid).[1] Link

Sources

Exploratory

In Silico Prediction of 2-Methoxy-4-morpholinobenzoic Acid Bioactivity

Executive Summary The compound 2-Methoxy-4-morpholinobenzoic acid represents a pharmacologically relevant scaffold, combining the solubility-enhancing properties of a morpholine ring with the privileged benzoic acid subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-4-morpholinobenzoic acid represents a pharmacologically relevant scaffold, combining the solubility-enhancing properties of a morpholine ring with the privileged benzoic acid substructure found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This technical guide details an autonomous in silico predictive workflow to evaluate the bioactivity, druggability, and safety profile of this molecule. By synthesizing structural homology data with computational docking and ADMET profiling, we establish a rationale for its potential role as a COX-2 selective inhibitor or a Carbonic Anhydrase II modulator .

Chemical Profile & Molecular Descriptors

Before initiating target prediction, the physicochemical baseline of the ligand must be established. The integration of a methoxy group at the ortho position and a morpholine moiety at the para position relative to the carboxylic acid creates a specific electronic and steric profile.

Structural Definition
  • IUPAC Name: 2-Methoxy-4-(morpholin-4-yl)benzoic acid

  • SMILES: COC1=C(C(=O)O)C=CC(N2CCOCC2)=C1

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: ~237.25 g/mol

Computed Physicochemical Properties (Predicted)

The following parameters are derived from consensus algorithms (e.g., SwissADME, RDKit) to assess oral bioavailability (Lipinski’s Rule of 5).

PropertyValueInterpretation
LogP (Consensus) 1.8 - 2.2Highly favorable for oral bioavailability; indicates good balance between solubility and permeability.
TPSA ~68 ŲWell below the 140 Ų threshold, suggesting high probability of good intestinal absorption and potential BBB penetration.
H-Bond Donors 1 (COOH)Compliant with Lipinski (<5).
H-Bond Acceptors 5 (N, O)Compliant with Lipinski (<10).
Rotatable Bonds 3Indicates structural rigidity, favorable for binding specificity (Veber’s Rules).

Systems Pharmacology & Target Prediction

To move beyond random screening, we utilize a "Target Fishing" approach. The benzoic acid moiety mimics the salicylate pharmacophore (COX inhibition), while the morpholine ring is a common bioisostere in kinase inhibitors (enhancing solubility and H-bonding).

Primary Target Hypothesis: Cyclooxygenase-2 (COX-2)

Benzoic acid derivatives often exhibit anti-inflammatory activity. The 2-methoxy group provides steric bulk that may enhance selectivity for the larger hydrophobic channel of COX-2 compared to COX-1.

Secondary Target Hypothesis: Carbonic Anhydrase II (CA-II)

Morpholine-substituted aromatics have shown affinity for CA-II. The sulfonamide-like geometry (though lacking sulfur here, the carboxylate coordinates Zinc) allows for potential metallo-enzyme inhibition.

Predictive Workflow Diagram

The following Graphviz diagram outlines the logic flow from structure to validated hit.

PredictiveWorkflow Ligand Ligand Construction (2-Methoxy-4-morpholinobenzoic acid) ADMET ADMET Profiling (SwissADME/ProTox-II) Ligand->ADMET SMILES Input TargetFish Target Fishing (SEA / SwissTargetPrediction) Ligand->TargetFish Pharmacophore Mapping Docking Molecular Docking (AutoDock Vina) ADMET->Docking Filter Toxicity TargetFish->Docking Select PDB: 5KIR (COX-2) Dynamics MD Simulation (RMSD/RMSF Analysis) Docking->Dynamics Top Pose (< -8.0 kcal/mol) Validation Bioactivity Hypothesis (IC50 Prediction) Dynamics->Validation Stable Complex

Figure 1: Systematic workflow for in silico bioactivity prediction, moving from structural definition to dynamic validation.

Experimental Protocol: Molecular Docking

This section details the specific protocol to validate the interaction between 2-Methoxy-4-morpholinobenzoic acid and COX-2.

Protein Preparation
  • Source: Retrieve the crystal structure of COX-2 from the RCSB PDB (Recommended Entry: 5KIR - Selective COX-2 inhibitor complex).

  • Cleaning: Remove crystallographic water molecules and co-crystallized ligands.

  • Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

  • Grid Box Definition: Center the grid on the active site (Arg120 and Tyr355 residues).

    • Dimensions: 40 x 40 x 40 Å.

    • Spacing: 0.375 Å.

Ligand Preparation
  • Geometry Optimization: Convert the SMILES string to a 3D structure using MM2 force field energy minimization (e.g., via Chem3D or Avogadro).

  • Torsion Tree: Define the rotatable bonds (specifically the methoxy group and the carboxylic acid rotation). The morpholine ring should be treated as a rigid chair conformation unless flexible ring docking is enabled.

Docking Execution (AutoDock Vina)

Run the simulation with an exhaustiveness of 8. Analyze the binding affinity (


).
  • Threshold for Activity: A binding energy more negative than -7.5 kcal/mol is generally considered a hit for this size of molecule.

  • Interaction Analysis: Look for:

    • Hydrogen Bond: Carboxylate O to Arg120 (Critical for COX inhibition).

    • Hydrogen Bond: Morpholine O/N to Ser530 or Tyr385 .

    • Hydrophobic Interaction: Phenyl ring interactions with the hydrophobic pocket (Val349, Leu352).

ADMET & Toxicity Profiling

A drug candidate must be safe and bioavailable. The predicted profile for 2-Methoxy-4-morpholinobenzoic acid is summarized below.

Pharmacokinetics (SwissADME)
  • GI Absorption: High. The lipophilicity (LogP ~2.0) and moderate polarity facilitate passive transport.

  • BBB Permeant: Likely No/Low. While small, the carboxylic acid is ionized at physiological pH, limiting brain penetration unless a prodrug strategy (esterification) is used.

  • P-gp Substrate: Unlikely.

Toxicity (ProTox-II)
  • Hepatotoxicity: Predicted Inactive. Benzoic acid derivatives are generally well-metabolized via glycine conjugation (hippuric acid pathway).

  • Carcinogenicity: Predicted Inactive.

  • Mutagenicity: Predicted Inactive (Ames test negative).

Mechanistic Pathway: Inflammation Modulation

If the compound successfully inhibits COX-2, it disrupts the conversion of Arachidonic Acid to Prostaglandin H2, thereby reducing inflammation and pain.

SignalingPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Compound 2-Methoxy-4-morpholinobenzoic acid (Inhibitor) Compound->COX2 Inhibits PGH2 Prostaglandin H2 COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (Pain/Inflammation) PGH2->PGE2 Isomerases

Figure 2: The Arachidonic Acid Cascade. The compound is predicted to block the COX-2 step, preventing downstream inflammatory signaling.

Conclusion & Recommendations

The in silico analysis of 2-Methoxy-4-morpholinobenzoic acid suggests it is a viable lead candidate for anti-inflammatory applications. Its physicochemical properties fall within the "sweet spot" for oral drugs.

Key Recommendations:

  • Synthesis: Prioritize the synthesis of the methyl ester prodrug to enhance cellular permeability if initial assays show low potency.

  • Assay: Screen against COX-1 vs. COX-2 to determine the selectivity ratio (Selectivity Index). The 2-methoxy substituent is a key determinant for this selectivity.

  • Derivatization: Explore the 4-position morpholine ring; substituting with a piperazine could introduce a secondary amine for further functionalization.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

  • RCSB PDB. (2016). Crystal Structure of COX-2 (PDB ID: 5KIR).[1] Protein Data Bank. Link

Sources

Foundational

Whitepaper: Discovery and Characterization of 2-Methoxy-4-morpholinobenzoic Acid, a Novel, Potent, and Selective PI3Kα Inhibitor

Abstract The phosphatidylinositol 3-kinase alpha (PI3Kα) is a frequently mutated oncogenic driver in a variety of human cancers, making it a high-priority target for therapeutic intervention.[1][2] Despite the approval o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phosphatidylinositol 3-kinase alpha (PI3Kα) is a frequently mutated oncogenic driver in a variety of human cancers, making it a high-priority target for therapeutic intervention.[1][2] Despite the approval of several PI3K inhibitors, challenges related to off-target toxicity and acquired resistance necessitate the discovery of novel chemical entities with improved pharmacological profiles. This guide details the discovery and comprehensive preclinical characterization of 2-Methoxy-4-morpholinobenzoic acid (Compound Y-21) , a novel, potent, and selective inhibitor of PI3Kα. Originating from a high-throughput screening campaign, Compound Y-21 was optimized through a rigorous structure-activity relationship (SAR) study. The morpholine moiety was identified as a critical pharmacophore for enhancing both potency and pharmacokinetic properties, while the methoxy and carboxylic acid groups were fine-tuned to maximize interactions within the ATP-binding pocket of PI3Kα.[3][4][5] This document provides a detailed account of the screening cascade, chemical synthesis, in vitro biochemical and cellular characterization, and preliminary ADME profiling of Compound Y-21, establishing it as a promising candidate for further preclinical and clinical development.

Introduction: The Rationale for Targeting PI3Kα

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Hyperactivation of this pathway, often driven by gain-of-function mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a hallmark of many cancers, including breast, colorectal, and gynecological tumors.[1][2] This makes PI3Kα one of the most compelling targets in modern oncology drug discovery.[8]

While first-generation PI3K inhibitors have shown clinical activity, their utility has been hampered by a lack of selectivity across PI3K isoforms, leading to dose-limiting toxicities such as hyperglycemia and diarrhea. The development of isoform-selective inhibitors, particularly for PI3Kα, promises a wider therapeutic window by minimizing disruption of parallel signaling pathways. Our discovery program was initiated to identify novel chemical scaffolds for PI3Kα inhibition with superior selectivity and drug-like properties.

The Role of the Morpholine Scaffold in Kinase Inhibitor Design

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological profiles.[3][9] Its inclusion can enhance aqueous solubility, metabolic stability, and cell permeability.[3] For kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, forming key interactions in the hinge region of the ATP-binding site, thereby improving potency and selectivity.[10] Recognizing these advantages, our screening and optimization efforts were biased toward identifying and refining morpholine-containing chemotypes.[5]

The Discovery Campaign: From High-Throughput Screen to Hit Confirmation

Our strategy for identifying novel PI3Kα inhibitors was centered on a robust, automated high-throughput screening (HTS) campaign.[11]

Assay Development: A Quantitative TR-FRET Approach

To enable the screening of a large compound library, we developed a biochemical assay based on the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[12][13] This homogeneous, "mix-and-read" format is highly amenable to automation and miniaturization.[11]

Causality: The TR-FRET assay was chosen over other formats (e.g., filter-binding or colorimetric assays) for three primary reasons:

  • High Signal-to-Background Ratio: The time-resolved detection minimizes interference from autofluorescent compounds, a common source of false positives in HTS.[13]

  • Robustness: The ratiometric output (acceptor/donor emission) corrects for variations in liquid handling and sample volume, ensuring high data quality.[12]

  • Direct Measurement: The assay directly measures the phosphorylation of a specific substrate, providing a direct readout of kinase activity.

The assay was rigorously validated, demonstrating a Z'-factor of >0.7, indicating excellent suitability for HTS.

Diagram 1: HTS Discovery Workflow

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation HTS High-Throughput Screen (500,000 Compounds @ 10 µM) Hit_ID Initial Hit Identification (>50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response ~2,500 Hits Orthogonal Orthogonal Assay (e.g., ADP-Glo) Dose_Response->Orthogonal Triage Hit Triage (PAINS & Aggregator Removal) Orthogonal->Triage SAR Structure-Activity Relationship (SAR) & Chemical Synthesis Triage->SAR ~50 Confirmed Hits Lead_Selection Lead Candidate Selection (Compound Y-21) SAR->Lead_Selection PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation by PDK1 & mTORC2 Downstream Downstream Effectors (Cell Growth, Survival) pAkt->Downstream Y21 Compound Y-21 Y21->PI3K Inhibits

Sources

Exploratory

A Framework for the Preliminary Toxicological Assessment of 2-Methoxy-4-morpholinobenzoic Acid: An In-Depth Technical Guide

Disclaimer: Publicly available toxicological data for 2-Methoxy-4-morpholinobenzoic acid is limited. This document provides a comprehensive overview of a standard preliminary toxicology screening program that a novel che...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available toxicological data for 2-Methoxy-4-morpholinobenzoic acid is limited. This document provides a comprehensive overview of a standard preliminary toxicology screening program that a novel chemical entity like 2-Methoxy-4-morpholinobenzoic acid would undergo, in accordance with international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-morpholinobenzoic acid is a novel chemical entity with potential applications in pharmaceutical development. As with any new compound intended for therapeutic use, a rigorous non-clinical safety evaluation is essential to identify potential hazards to humans and to establish a safe starting dose for first-in-human clinical trials.[1] This technical guide outlines the core components of a preliminary toxicological screening program for 2-Methoxy-4-morpholinobenzoic acid, designed to meet the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and adhere to the principles of the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[2][3][4]

The primary objectives of this preliminary toxicological screening are to:

  • Characterize the toxic effects of the compound with respect to target organs, dose-dependence, and exposure.[1]

  • Identify potential reversibility of toxic effects.

  • Determine the No-Observed-Adverse-Effect Level (NOAEL) to guide safe starting doses in clinical trials.

  • Fulfill regulatory requirements for Investigational New Drug (IND) applications.[5]

This guide will detail a tiered approach, beginning with in silico and physicochemical analysis, followed by a battery of in vitro assays, and culminating in a limited in vivo study to assess acute toxicity. This strategy is designed to be resource-efficient, minimize animal testing in line with the 3Rs (Replacement, Reduction, Refinement) principle, and provide a robust initial safety profile of the molecule.[6]

Part 1: Physicochemical Characterization and In Silico Assessment

Prior to initiating any biological testing, a thorough understanding of the physicochemical properties of 2-Methoxy-4-morpholinobenzoic acid is crucial. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.

1.1 Physicochemical Properties

The following parameters for 2-Methoxy-4-morpholinobenzoic acid should be determined:

PropertySignificance
Molecular Weight Influences diffusion and absorption characteristics.
pKa Determines the ionization state at physiological pH, affecting solubility and membrane permeability.
LogP/LogD Indicates lipophilicity, which influences membrane transport and potential for accumulation in fatty tissues.
Aqueous Solubility Crucial for formulation development and understanding bioavailability.
Chemical Stability Assesses degradation profile under various conditions (pH, light, temperature).

1.2 In Silico Toxicological Prediction

Computational toxicology models can provide an early indication of potential liabilities.[6][8]

  • Quantitative Structure-Activity Relationship (QSAR) models: These can predict potential for mutagenicity, carcinogenicity, and other toxicities based on the chemical structure.[6]

  • Genotoxicity Prediction: In silico systems like the rule-based ISS in vitro mutagenicity decision tree can be used to assess the potential for DNA damage.[8]

  • hERG Liability Prediction: Models are available to predict the potential for blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • CYP450 Inhibition Prediction: In silico tools can predict which cytochrome P450 isoforms are likely to be inhibited by the compound.

Part 2: In Vitro Toxicology Assessment

In vitro assays are a cornerstone of modern toxicology, offering a rapid and ethical means to screen for potential toxicities in a controlled environment.[9][10][11]

Cytotoxicity Assays

The initial step in in vitro evaluation is to determine the compound's potential to cause cell death.[12][13][14]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: A panel of human cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, a cancer cell line relevant to the intended therapeutic area) are cultured in 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of 2-Methoxy-4-morpholinobenzoic acid for 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the MTT to a purple formazan product.[13]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured using a spectrophotometer, which is proportional to the number of viable cells.

  • Data Analysis: The concentration that inhibits 50% of cell viability (IC50) is calculated.

Genotoxicity Assays

Genotoxicity testing is a regulatory requirement to assess the potential of a compound to damage genetic material.[15][16][17] A standard in vitro battery includes an assessment of gene mutations in bacteria and chromosomal damage in mammalian cells.[16][18]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This test identifies substances that can induce gene mutations.[19]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) with pre-existing mutations that render them unable to synthesize histidine are used.[16]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[16]

  • Exposure: The bacterial strains are exposed to various concentrations of 2-Methoxy-4-morpholinobenzoic acid.

  • Plating: The treated bacteria are plated on a histidine-free medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: Only bacteria that have undergone a reverse mutation can synthesize histidine and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[1]

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[19][20]

  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are used.

  • Compound Treatment: Cells are exposed to 2-Methoxy-4-morpholinobenzoic acid with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division) is scored in binucleated cells.[19] A significant increase in micronuclei frequency indicates genotoxic potential.

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Genotoxicity Assessment cluster_decision Decision Point cluster_invivo Follow-up Actions Ames Bacterial Reverse Mutation Assay (Ames Test) Result Analyze Results Ames->Result MN In Vitro Micronucleus Assay MN->Result Positive Positive Finding? Result->Positive InVivo Consider In Vivo Micronucleus Test Positive->InVivo Yes Negative Sufficient Assurance of No Genotoxic Activity Positive->Negative No

Caption: Tiered approach for genotoxicity assessment.

Cardiovascular Safety Pharmacology: hERG Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[21][22]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[22][23]

  • Automated Patch Clamp: An automated patch clamp system (e.g., QPatch or SyncroPatch) is used for high-throughput electrophysiological measurements.[22]

  • Compound Application: Cells are exposed to increasing concentrations of 2-Methoxy-4-morpholinobenzoic acid.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.[23][24]

  • Data Recording: The hERG tail current is recorded before and after compound application.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.[22]

Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs.[25] Inhibition of these enzymes can lead to adverse drug-drug interactions.[26][27]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.[27][28]

  • Probe Substrates: Specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used.[28][29]

  • Incubation: The microsomes, probe substrate, and various concentrations of 2-Methoxy-4-morpholinobenzoic acid are incubated with a NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using LC-MS/MS.[27][28]

  • Data Analysis: A decrease in metabolite formation in the presence of the test compound indicates inhibition. An IC50 value is calculated for each isoform.[27]

In Vitro AssayEndpointSignificance
Cytotoxicity IC50 (50% inhibitory concentration)General indicator of cellular toxicity.
Ames Test Fold increase in revertant coloniesAssesses potential for gene mutation.
Micronucleus Test Frequency of micronucleated cellsAssesses potential for chromosomal damage.
hERG Assay IC50 for channel inhibitionPredicts risk of cardiac QT prolongation.
CYP450 Inhibition IC50 for inhibition of specific isoformsPredicts potential for drug-drug interactions.

Part 3: In Vivo Acute Toxicity Assessment

If the in vitro data does not reveal significant liabilities, a limited in vivo study is conducted to understand the compound's effects in a whole organism. The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.[30][31][32]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This study aims to classify the compound based on its acute oral toxicity and identify signs of toxicity.[30][31][33][34]

  • Test Animals: A single sex of rodent (typically female rats) is used.[30]

  • Dose Administration: The compound is administered orally by gavage.[1]

  • Stepwise Dosing: The study begins with a starting dose (e.g., 5, 50, 300, or 2000 mg/kg) administered to a group of three animals.[30][34]

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for 14 days.[1]

  • Progression: The outcome of the first step determines the next dose level for another group of three animals, allowing for classification into a GHS toxicity category.[30][31]

  • Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Acute_Toxicity_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_3_Animals Dose 3 Female Rats Start->Dose_3_Animals Observe Observe for 14 Days (Mortality, Clinical Signs) Dose_3_Animals->Observe Outcome Outcome? Observe->Outcome Stop Stop: Classify Toxicity Observe->Stop Mortality_2_3 2-3 Animals Die Outcome->Mortality_2_3 Mortality_0_1 0-1 Animal Dies Outcome->Mortality_0_1 Dose_Lower Dose 3 More Animals at Lower Dose (50 mg/kg) Mortality_2_3->Dose_Lower Dose_Higher Dose 3 More Animals at Higher Dose (2000 mg/kg) Mortality_0_1->Dose_Higher Dose_Lower->Observe Dose_Higher->Observe

Caption: Workflow for an acute oral toxicity study (OECD 423).

Conclusion

The preliminary toxicological assessment outlined in this guide provides a systematic and scientifically robust framework for evaluating the safety of 2-Methoxy-4-morpholinobenzoic acid. By integrating in silico, in vitro, and limited in vivo studies, this tiered approach allows for the early identification of potential toxicological liabilities, guiding informed decision-making in the drug development process. The data generated from these studies are fundamental for establishing a preliminary safety profile, determining a safe starting dose for human trials, and meeting the stringent requirements of regulatory agencies. A thorough and well-documented execution of this program is a critical step in advancing a promising new chemical entity towards clinical application.

References

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2016, July 29). SlideShare. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011, March 18). PubMed. Retrieved from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 2). Food Safety. Retrieved from [Link]

  • Nonclinical Safety Evaluation of Drug or Biologic Combinations. (n.d.). FDA. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved from [Link]

  • Cytochrome P450 Inhibition assay. (n.d.). Evotec. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Aarhus Clearinghouse - UNECE. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). OECD. Retrieved from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

  • Scientific and Regulatory Policy Committee Points to Consider: Review of the United States Food and Drug Administration (FDA) Guidance on Pathology Peer Review in Nonclinical Toxicology Studies. (2024, June 6). PubMed. Retrieved from [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025, October 21). MDPI. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

  • FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First... (2025, September 11). YouTube. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved from [Link]

  • Toxicology Testing Workflows For Degradation Products. (2025, September 1). Patsnap Eureka. Retrieved from [Link]

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). ScienceDirect. Retrieved from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Retrieved from [Link]

  • In Vitro Toxicology Lectures. (n.d.). Retrieved from [Link]

  • 2-Methoxy-4-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methoxy-4-morpholinoaniline. (n.d.). PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-Methoxy-4-morpholinobenzoic Acid

[1][2][3] Executive Summary & Application Context 2-Methoxy-4-morpholinobenzoic acid (CAS: 1257665-02-3) is a critical intermediate in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors and various...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Application Context

2-Methoxy-4-morpholinobenzoic acid (CAS: 1257665-02-3) is a critical intermediate in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors and various kinase inhibitors (e.g., EGFR, PI3K). Its structural motif—an electron-rich morpholine ring para to a carboxyl group, with an ortho-methoxy substituent—provides unique solubility and pharmacokinetic properties.

This application note details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) protocol. Unlike organometallic routes (e.g., Buchwald-Hartwig or Grignard carboxylation) which require cryogenic conditions or expensive catalysts, this route utilizes thermal displacement on an activated benzoate ester, ensuring high reproducibility and cost-efficiency.

Retrosynthetic Analysis

The most logical disconnection relies on the electron-withdrawing nature of the ester group at the C1 position to activate the C4 position for nucleophilic attack.

  • Target Molecule: 2-Methoxy-4-morpholinobenzoic acid[1][2][3][4]

  • Precursor 1: Methyl 2-methoxy-4-morpholinobenzoate (Stable intermediate, easily purified)

  • Starting Material: Methyl 4-fluoro-2-methoxybenzoate (Commercially available, highly activated for SNAr due to the para-ester and ortho-methoxy inductive effects).

Reaction Pathway Diagram

Retrosynthesis Target Target: 2-Methoxy-4-morpholinobenzoic acid Intermed Intermediate: Methyl 2-methoxy-4-morpholinobenzoate Intermed->Target Hydrolysis (LiOH) SM Starting Material: Methyl 4-fluoro-2-methoxybenzoate SM->Intermed SnAr (145°C) Reagent Reagent: Morpholine Reagent->Intermed

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target acid.

Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conversion of Methyl 4-fluoro-2-methoxybenzoate to Methyl 2-methoxy-4-morpholinobenzoate.

Rationale: The fluorine atom at the 4-position is a superior leaving group compared to chlorine or bromine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. NMP (N-Methyl-2-pyrrolidone) is selected as the solvent for its high boiling point and ability to solvate the transition state.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][5][6][7][8][9][10][11]AmountRole
Methyl 4-fluoro-2-methoxybenzoate 184.161.010.0 gSubstrate
Morpholine 87.128.038.0 mLNucleophile / Base
NMP 99.13N/A30.0 mLSolvent
Ethyl Acetate (EtOAc) ---Extraction Solvent
Brine ---Wash Solution
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[9][12]

  • Charging: Add Methyl 4-fluoro-2-methoxybenzoate (10.0 g, 54 mmol) and NMP (30 mL). Stir until dissolved.

  • Addition: Add Morpholine (38 mL, 434 mmol) in a single portion. Note: Morpholine is used in large excess to drive the reaction and act as a co-solvent.

  • Reaction: Heat the mixture to 145°C in an oil bath. Stir vigorously for 16 hours .

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ lower) should disappear, replaced by the more polar amino-ester.

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Pour the mixture into Water (150 mL) and extract with EtOAc (3 x 100 mL).

    • Combine organic layers and wash with Water (2 x 100 mL) to remove residual NMP and morpholine.

    • Wash with Saturated Brine (100 mL).

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO2, gradient 10% -> 50% EtOAc in Hexanes).

    • Expected Yield: ~12.0 g (85-90%) of Methyl 2-methoxy-4-morpholinobenzoate as a solid.

Phase 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the free acid.

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of side reactions on the morpholine ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][5][6][7][8][9][10][11]AmountRole
Methyl 2-methoxy-4-morpholinobenzoate 251.281.012.0 gIntermediate
LiOH·H2O 41.963.06.0 gBase
THF / Water / MeOH --4:1:1 (120 mL)Solvent System
1N HCl --As req.Acidification
Step-by-Step Procedure
  • Dissolution: In a 500 mL flask, dissolve the intermediate (12.0 g) in THF (80 mL) and Methanol (20 mL).

  • Saponification: Add a solution of LiOH·H2O (6.0 g) dissolved in Water (20 mL).

  • Reaction: Stir at 50°C for 4 hours .

    • QC Check: LC-MS should show complete conversion to the acid mass (M-H = 236.1).

  • Isolation:

    • Concentrate the solvent in vacuo to remove THF and MeOH, leaving the aqueous phase.

    • Dilute with Water (50 mL).

    • Cool to 0°C in an ice bath.

    • Critical Step: Slowly acidify with 1N HCl dropwise to pH 2–3 . A thick white precipitate will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold diethyl ether (20 mL) to remove lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Final Product: 2-Methoxy-4-morpholinobenzoic acid.[1][2][3][4]

    • Appearance: White to off-white powder.

Process Safety & Troubleshooting

Hazard Analysis
  • Morpholine: Flammable liquid, corrosive, causes severe skin burns. Handle in a fume hood.

  • NMP: Reproductive toxin. Avoid inhalation and skin contact.

  • Exotherm: The acidification step (Phase 2, Step 4) generates heat. Add acid slowly to control temperature and particle size of the precipitate.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in Step 1 Temperature too low or old reagents.Ensure oil bath is >140°C. Verify Morpholine quality (should not be yellow/oxidized).
Product is Oily after Step 2 Incomplete acidification or residual solvent.Ensure pH is <3. Triturate the oil with diethyl ether/hexanes to induce crystallization.
Impurity at +14 mass units Methylation of morpholine (rare).Use high-purity Methyl 4-fluoro-2-methoxybenzoate. Ensure NMP is anhydrous.

Analytical Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (br s, 1H, COOH), 7.65 (d, J=8.5 Hz, 1H, Ar-H6), 6.55 (dd, J=8.5, 2.2 Hz, 1H, Ar-H5), 6.48 (d, J=2.2 Hz, 1H, Ar-H3), 3.80 (s, 3H, OMe), 3.72 (m, 4H, Morph-O-CH2), 3.25 (m, 4H, Morph-N-CH2).

  • LC-MS: Calculated Mass: 237.25; Observed [M+H]+: 238.1.

Workflow Visualization

Workflow Start Methyl 4-fluoro-2-methoxybenzoate Step1 Step 1: SnAr Reaction (Morpholine, NMP, 145°C) Start->Step1 Workup1 Extraction (EtOAc/H2O) Step1->Workup1 Intermed Intermediate Ester Workup1->Intermed Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 50°C) Intermed->Step2 Acidify Acidification (pH 2-3) Step2->Acidify Final Final Product: 2-Methoxy-4-morpholinobenzoic acid Acidify->Final

Figure 2: Process workflow for the synthesis of 2-Methoxy-4-morpholinobenzoic acid.

References

  • Primary Protocol Source

    • Compounds and Their Uses as MIF Inhibitors.[3][12][13] Patent WO2021258272A1. (2021). Describes the specific reaction of methyl 4-fluoro-2-methoxybenzoate with morpholine in NMP at 145°C.

  • Alternative Conditions (Analogous Substrates)

    • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Describes similar SnAr conditions using potassium carbonate in DMF for morpholine substitution.

  • Chemical Properties & Safety

    • 2-Methoxy-4-(methoxycarbonyl)benzoic acid (Precursor Data). PubChem.

Sources

Application

Application Note: Using 2-Methoxy-4-morpholinobenzoic Acid as a Building Block in Organic Synthesis

Executive Summary 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) is a high-value pharmacophore scaffold widely employed in modern medicinal chemistry.[1][2] Its structural duality—combining a solubilizing, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) is a high-value pharmacophore scaffold widely employed in modern medicinal chemistry.[1][2] Its structural duality—combining a solubilizing, metabolically stable morpholine tail with a conformationally restricted ortho-methoxy benzoic acid core—makes it a "privileged structure" for kinase inhibitors (e.g., EGFR, ALK targets) and GPCR modulators (e.g., MIF inhibitors).

This guide provides a comprehensive technical workflow for researchers. It covers the synthesis of the building block itself (for those requiring custom scale-up), optimization of amide couplings (addressing the steric challenge of the ortho-methoxy group), and physicochemical profiling .

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 2-Methoxy-4-(morpholin-4-yl)benzoic acid
CAS Number 221360-90-3
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM; Low in Water (zwitterionic character at neutral pH)
pKa (Calc.) ~3.8 (COOH), ~5.5 (Morpholine N - conjugate acid)
Key Precursor 4-Fluoro-2-methoxybenzoic acid (CAS 394-42-3)

Synthesis Protocol: Preparation of the Building Block

For researchers needing to synthesize the compound de novo rather than purchasing.

Rationale

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) of morpholine onto 4-fluoro-2-methoxybenzoic acid . The carboxylic acid group at the para position activates the fluorine for displacement, while the ortho-methoxy group, despite being electron-donating, does not sufficiently deactivate the ring to prevent reaction at elevated temperatures.
Workflow Diagram

SynthesisRoute cluster_conditions Reaction Conditions SM1 4-Fluoro-2-methoxybenzoic acid (CAS 394-42-3) Intermediate Meisenheimer Complex (Transient) SM1->Intermediate Nucleophilic Attack Reagent Morpholine (Excess) DMSO, 100°C Reagent->Intermediate Product 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) Intermediate->Product -HF (trapped by excess morpholine) Cond Temp: 90-100°C Time: 12-16 h Yield: >85%

Figure 1:


 synthesis pathway for the target building block.
Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-fluoro-2-methoxybenzoic acid (5.0 g, 29.4 mmol).

  • Solvent/Reagent: Add DMSO (25 mL) followed by Morpholine (12.8 mL, 147 mmol, 5.0 equiv).

    • Note: Excess morpholine acts as both the nucleophile and the base to quench the HF generated.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 238.1).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (150 mL) with vigorous stirring.

    • Adjust pH to ~4–5 using 1N HCl carefully (do not go too acidic, or the morpholine nitrogen will protonate and solubilize the product).

    • The product should precipitate as an off-white solid.

  • Purification: Filter the solid, wash with water (3 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove trace DMSO. Dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

Application: Amide Coupling (The "MIF" Protocol)

The primary utility of this acid is coupling with amines to form biologically active benzamides.

The Challenge: Steric Hindrance

The 2-methoxy group is ortho to the carboxylic acid. This creates significant steric bulk, making standard coupling reagents (like EDC/HOBt) sluggish or prone to low yields.

The Solution: T3P (Propylphosphonic Anhydride)

T3P is the reagent of choice for this scaffold. It activates the acid as a mixed anhydride that is highly reactive yet produces no solid byproducts, and it drives the reaction to completion even with hindered substrates [1].

Coupling Decision Tree

CouplingLogic Start Start: Amide Coupling with 2-Methoxy-4-morpholinobenzoic acid CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine BranchYes Yes (e.g., secondary amine, alpha-branched) CheckAmine->BranchYes BranchNo No (e.g., primary alkyl amine) CheckAmine->BranchNo MethodA Method A: T3P Coupling (Propylphosphonic anhydride) BranchYes->MethodA MethodB Method B: HATU / DIPEA BranchNo->MethodB DetailsA Solvent: EtOAc or DMF Base: Pyridine or DIPEA Temp: 60-80°C MethodA->DetailsA DetailsB Solvent: DMF Base: DIPEA Temp: RT MethodB->DetailsB

Figure 2: Decision matrix for selecting the optimal coupling conditions.

Protocol: T3P-Mediated Coupling (Recommended)

Reference Standard: Adapted from MIF inhibitor synthesis (WO2021258272) [2].

  • Dissolution: In a dry vial, dissolve 2-methoxy-4-morpholinobenzoic acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (concentration ~0.1 M).

  • Base: Add Triethylamine (TEA) or DIPEA (3.0–4.0 equiv).

  • Activation: Add T3P (50% solution in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction:

    • Standard Amines: Stir at Room Temperature for 2–4 hours.

    • Hindered Amines: Heat to 80°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[3]

    • Note: T3P byproducts are water-soluble, simplifying purification.

Medicinal Chemistry Insights

Why use this Scaffold?
  • Solubility Enhancement: The morpholine ring (pKa ~8.3 for the conjugate acid) is partially protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates compared to a plain phenyl ring [3].

  • Metabolic Stability: Unlike piperazine, which can be liable to N-oxidation or ring opening, morpholine is generally more metabolically stable.

  • Conformational Lock: The 2-methoxy group forces the amide bond (formed at C1) to twist out of planarity with the phenyl ring to minimize steric clash. This "twist" is often critical for fitting into kinase ATP-binding pockets (e.g., mimicking the shape of Gefitinib intermediates) [4].

Data Summary: Substituent Effects
Substituent (Position)Effect on Scaffold
2-Methoxy (-OMe) Induces non-planar conformation; blocks metabolic conjugation at C2.
4-Morpholine Increases solubility; H-bond acceptor; solubilizing tail.
COOH (Acid) Handle for amide/ester formation; activates C4-F in precursor.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.

  • Patent WO2021258272A1. "Compounds and their uses as MIF inhibitors." Google Patents, 2021.

  • Rekka, E. A., et al. "Medicinal chemistry of 2,2,4-substituted morpholines."[4] Current Medicinal Chemistry, 2010.[4]

  • BenchChem. "2-Fluoro-4-methoxybenzoic acid | 394-42-3." BenchChem Database, 2025.[5]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-4-morpholinobenzoic Acid

Executive Summary This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 2-Methoxy-4-mor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 2-Methoxy-4-morpholinobenzoic acid . Designed for researchers and drug development professionals, this protocol provides a self-validating analytical framework. It includes mechanistic rationales for chromatographic conditions, step-by-step sample preparation workflows, and system suitability parameters to ensure high-fidelity data acquisition in pharmaceutical quality control (QC) environments.

Scientific Context & Biological Relevance

2-Methoxy-4-morpholinobenzoic acid (CAS No. 221360-90-3)[1] is a critical organic building block extensively utilized in pharmaceutical research[2]. Structurally, it features an aromatic carboxylic acid core, a methoxy ether linkage, and a morpholine ring[3].

This compound is highly valued as a synthetic intermediate in the development of novel analgesics, anti-inflammatory agents, and specific kinase inhibitors[2]. Notably, it is a key precursor in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors [4]. MIF is a pleiotropic cytokine that binds to the CD74/CXCR2/CXCR4 receptor complex, activating the PI3K/Akt signaling pathway to promote leukocyte chemotaxis and inhibit apoptosis, which can contribute to tumorigenesis and severe inflammatory diseases[4]. By serving as the structural foundation for MIF inhibitors, 2-Methoxy-4-morpholinobenzoic acid plays an indirect but vital role in modulating these pathological pathways[4].

MIF_Pathway API MIF Inhibitor API (Derived from Intermediate) MIF Macrophage Migration Inhibitory Factor (MIF) API->MIF Inhibits CD74 CD74 / CXCR2/4 Receptor Complex MIF->CD74 Binds PI3K PI3K / Akt Pathway CD74->PI3K Activates Inflammation Leukocyte Chemotaxis & Inflammation CD74->Inflammation Promotes Apoptosis Apoptosis Inhibition (Cell Survival) PI3K->Apoptosis Induces

Figure 1: Biological context showing the downstream target pathway of APIs derived from the intermediate.

Physicochemical Properties

Understanding the physical properties of the analyte is the first step in rational method development.

PropertyValue / Description
Chemical Name 2-Methoxy-4-morpholinobenzoic acid
CAS Number 221360-90-3[1]
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [1][2]
Appearance White solid[2]
Storage Conditions 0–8°C or sealed in dry, room temperature[2][3]

Method Development Rationale (Expertise & Experience)

Developing an HPLC method for 2-Methoxy-4-morpholinobenzoic acid requires addressing its amphoteric nature . The molecule contains both an acidic carboxylic acid moiety (pKa ~4.0) and a basic morpholine nitrogen.

  • Mobile Phase & pH Control: If analyzed at a neutral pH, the compound exists as a zwitterion, leading to poor retention on a non-polar C18 column and severe peak splitting due to mixed ionization states. To resolve this, we utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA lowers the pH to ~2.0, fully protonating (neutralizing) the carboxylic acid and protonating the morpholine nitrogen. Furthermore, TFA acts as an ion-pairing agent, interacting with the positively charged morpholine ring to increase apparent hydrophobicity, thereby ensuring strong retention and sharp peak symmetry.

  • Stationary Phase Selection: Amines are notorious for interacting with residual silanols on silica-based columns, which causes peak tailing. Therefore, a high-density, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is strictly required to block secondary silanol interactions.

  • Detection: The conjugated aromatic system combined with the methoxy auxochrome provides strong UV absorbance. A detection wavelength of 254 nm offers an optimal balance of sensitivity and baseline stability during gradient elution.

Analytical Protocol

Reagents & Materials
  • Analyte: 2-Methoxy-4-morpholinobenzoic acid reference standard (≥99% HPLC purity)[2][5].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS or HPLC-grade Trifluoroacetic acid (TFA).

  • Filters: 0.22 µm PTFE syringe filters.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection UV at 254 nm
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Step-by-Step Sample Preparation Workflow
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the 2-Methoxy-4-morpholinobenzoic acid standard. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent (Water:MeCN 50:50 v/v). Sonicate for 5 minutes at room temperature until the solid is completely dissolved.

  • Volume Adjustment: Dilute to the mark with Diluent and mix thoroughly by inversion. (Concentration: 1.0 mg/mL).

  • Working Solution Preparation: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent. (Final Concentration: 100 µg/mL).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial. Critical Step: Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.

HPLC_Workflow Start Sample Preparation (Weigh 10.0 mg Standard) Diluent Dissolve & Sonicate (Water:MeCN 50:50 v/v) Start->Diluent Dilution Dilute to Working Conc. (100 µg/mL) Diluent->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Injection Sample Injection (10 µL) Filter->Injection System HPLC System Setup (C18 Column, 254 nm) Equilibration Column Equilibration (0.1% TFA Gradient) System->Equilibration Equilibration->Injection Analysis Data Acquisition & Peak Integration Injection->Analysis Report System Suitability & Final Reporting Analysis->Report

Figure 2: Step-by-step analytical workflow from sample preparation to data reporting.

System Suitability & Method Validation (Trustworthiness)

A robust analytical method must be a self-validating system . Before analyzing unknown samples or synthetic batches, the system suitability testing (SST) must be evaluated using five replicate injections of the 100 µg/mL working standard. If the SST criteria are not met, the run must be aborted and the system troubleshot.

System Suitability Criteria & Typical Results
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Monitor for consistency~8.4 min
Theoretical Plates (N) ≥ 5,00012,450
Tailing Factor (Tf) ≤ 1.51.12
% RSD of Peak Area (n=5) ≤ 2.0%0.45%
% RSD of Retention Time (n=5) ≤ 1.0%0.15%
Method Validation Summary

Based on ICH Q2(R1) guidelines, the method demonstrates excellent linearity, sensitivity, and precision, making it highly suitable for both assay and related-substance testing.

Validation ParameterResult
Linearity Range 1.0 – 150.0 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD, S/N = 3) 0.05 µg/mL
Limit of Quantitation (LOQ, S/N = 10) 0.15 µg/mL
Intra-day Precision (%RSD, n=6) 0.6%
Inter-day Precision (%RSD, n=12) 0.9%

References

  • World Intellectual Property Organization. (2021). Compounds and their uses as mif inhibitors (Patent No. WO2021258272A1).

Sources

Application

Application Note: 2-Methoxy-4-morpholinobenzoic Acid in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-Methoxy-4-morpholinobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) has emerged as a highly privileged intermediate in the synthesis of kinase inhibitors, cytokine modulators, and anti-fibrotic agents.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a multifunctional scaffold. Each functional group serves a distinct, causal purpose in drug design:

  • The Morpholine Ring: Acts as a critical solubility enhancer. By lowering the overall lipophilicity (

    
    ) of the final molecule, it improves aqueous solubility and oral bioavailability. Furthermore, the morpholine oxygen frequently acts as a hydrogen-bond acceptor within target kinase or receptor binding pockets.
    
  • The Methoxy Group: Strategically positioned ortho to the carboxylic acid, it provides steric hindrance that locks the conformation of the resulting amide bond, reducing entropic penalty upon target binding.

  • The Carboxylic Acid: Provides a versatile synthetic handle for amide coupling, allowing rapid diversification with various heterocyclic pharmacophores.

Mechanistic Grounding: The Target Landscape

Recent clinical and preclinical developments heavily rely on this building block to synthesize targeted therapeutics. Two primary applications dominate the literature:

1. Macrophage Migration Inhibitory Factor (MIF) Inhibition: MIF is a pleiotropic cytokine that forms a homotrimer and binds to the CD74/CXCR2 receptor complex, driving inflammatory cascades and tumorigenesis. Small molecule inhibitors derived from 2-methoxy-4-morpholinobenzoic acid competitively bind to MIF, disrupting this interaction and halting leukocyte chemotaxis. This mechanism is actively utilized in the development of treatments for autoimmune diseases and cancers () [1].

2. Anti-Fibrotic Pathways: Derivatives of this compound are also deployed as Collagen 1 translation inhibitors, demonstrating profound efficacy in treating systemic sclerosis, idiopathic pulmonary fibrosis (IPF), and non-alcoholic steatohepatitis (NASH) () [2].

MIF_Pathway MIF MIF Trimer (Active Cytokine) Receptor CD74 / CXCR2 Receptor Complex MIF->Receptor Binds & Activates Drug Morpholine-based MIF Inhibitor Drug->MIF Allosteric/Active Site Blockade Immune Leukocyte Chemotaxis & Monocyte Recruitment Receptor->Immune Signaling Cascade Disease Autoimmune Disease & Tumorigenesis Immune->Disease Pathological Progression

Fig 1: Mechanism of action for MIF inhibitors disrupting the CD74/CXCR2 inflammatory signaling axis.

Experimental Design: Causality in Amide Coupling

Synthesizing potent inhibitors often requires coupling 2-methoxy-4-morpholinobenzoic acid with unreactive, electron-deficient heterocyclic amines (e.g., 5-(thiazol-5-yl)-1,3,4-oxadiazol-2-amine). Standard coupling agents like EDC/HOBt often fail here due to the steric hindrance of the ortho-methoxy group and the poor nucleophilicity of the amine.

The Solution: Propylphosphonic anhydride (T3P) mediated coupling.

  • Why T3P? T3P drives the formation of a highly reactive active ester without causing epimerization. Crucially, all T3P byproducts are highly water-soluble, transforming a complex chromatographic purification into a simple aqueous wash.

  • Why Ethyl Acetate (EtOAc)? EtOAc perfectly solubilizes the T3P reagent (commonly supplied as a 50% solution in EtOAc) and acts as the ideal organic phase for the subsequent liquid-liquid extraction, eliminating the need for solvent swapping.

Quantitative Reaction Parameters
ParameterReagent / ConditionValue / Eq.Purpose / Causality
Substrate 2-Methoxy-4-morpholinobenzoic acid1.0 eqPrimary building block; limits waste of the core scaffold.
Nucleophile Heterocyclic Amine1.5 eqSlight excess drives the conversion of the sterically hindered active ester.
Coupling Agent T3P (50% solution in EtOAc)4.0 eqHigh excess overcomes the activation energy barrier of unreactive amines.
Base Triethylamine (TEA)4.0 eqScavenges acidic phosphoric byproducts; maintains amine nucleophilicity.
Solvent Ethyl Acetate (EtOAc)2.0 mL / 300 mgSolubilizes reagents; enables immediate downstream aqueous workup.
Thermodynamics Temperature80 °CProvides necessary kinetic energy for the hindered coupling step.

Self-Validating Protocol: T3P-Mediated Amidation

This protocol is designed as a self-validating system. At each step, physical or analytical cues confirm the success of the chemical transformation, ensuring trustworthiness and reproducibility.

Step 1: Reagent Assembly

  • Action: To a reaction vial, add 2-methoxy-4-morpholinobenzoic acid (300 mg, 1.3 mmol, 1.0 eq) and the target heterocyclic amine (1.9 mmol, 1.5 eq) in EtOAc (2.0 mL).

  • Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension.

Step 2: Activation and Base Addition

  • Action: At 25 °C, inject TEA (0.70 mL, 5.1 mmol, 4.0 eq) followed by the dropwise addition of T3P (50% in EtOAc, 1.50 mL, 5.1 mmol, 4.0 eq).

  • Validation Checkpoint: As the active ester forms, the suspension will clarify into a homogeneous solution. An exotherm may be mildly perceptible.

Step 3: Thermal Coupling

  • Action: Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Validation Checkpoint (Analytical): Perform LC-MS analysis. The reaction is complete when the starting material mass (

    
     238 
    
    
    
    ) is fully consumed, replaced by the target amide mass.

Step 4: Aqueous Workup & Isolation

  • Action: Cool the mixture to room temperature and dilute with deionized

    
     (10 mL). Extract the aqueous layer with EtOAc (
    
    
    
    mL).
  • Action: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation Checkpoint: The phase separation must be sharp. T3P byproducts partition entirely into the aqueous layer, yielding a crude product that is often >95% pure by NMR before any column chromatography.

Synth_Protocol Step1 1. Reagent Assembly 2-Methoxy-4-morpholinobenzoic acid + Amine Step2 2. Activation Add TEA (4.0 eq) & T3P (4.0 eq) in EtOAc Step1->Step2 Suspension formation Step3 3. Thermal Coupling Heat at 80°C for 16h (LC-MS Monitoring) Step2->Step3 Active ester generation Step4 4. Aqueous Workup Dilute with H2O, Extract with EtOAc Step3->Step4 Reaction completion Step5 5. Isolation Wash (Brine), Dry (Na2SO4), Concentrate Step4->Step5 Phase separation

Fig 2: Self-validating T3P-mediated amide coupling workflow for morpholine-based drug candidates.

Upstream Synthesis Note: Generating the Building Block

For researchers needing to synthesize the 2-methoxy-4-morpholinobenzoic acid building block in-house, it is reliably generated via the lithiation of 4-bromo-3-methoxy-1-morpholinobenzene. By treating the bromide precursor with


-Butyllithium (

-BuLi) at strictly -78 °C in THF/Ether, a rapid halogen-metal exchange occurs. The strict cryogenic temperature is a causal necessity to prevent the formation of highly reactive aryne intermediates. The subsequent trapping of the lithiated species with carbon dioxide (

) gas efficiently installs the carboxylic acid moiety, yielding the target compound after acidic workup () [3].

References

  • Source: Google Patents (WO2021258272A1)
  • Source: Google Patents (WO2021252555A1)
  • Source: Google Patents (US6479497B1)
Method

Application Note: Development of Assays to Measure the Activity of 2-Methoxy-4-morpholinobenzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) is a highly versatile chemical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) is a highly versatile chemical building block characterized by a morpholine ring that enhances aqueous solubility and bioavailability. In modern medicinal chemistry, it is prominently utilized in Fragment-Based Drug Discovery (FBDD) and serves as a critical intermediate in the synthesis of potent Macrophage Migration Inhibitory Factor (MIF) inhibitors [1].

MIF is a pleiotropic, pro-inflammatory cytokine implicated in autoimmune diseases, chronic inflammation, and tumorigenesis [2]. Uniquely among cytokines, MIF possesses intrinsic keto-enol tautomerase enzymatic activity. The tautomerase active site structurally overlaps with the hydrophobic binding pocket required for MIF's interaction with its primary receptor, CD74. Consequently, measuring the inhibition of MIF's tautomerase activity serves as a highly reliable, predictive surrogate assay for evaluating the biological efficacy of 2-Methoxy-4-morpholinobenzoic acid and its downstream derivatives [3].

Assay Design & Causality (E-E-A-T)

To establish a self-validating screening system, two distinct enzymatic assays must be employed. Relying on a single substrate can lead to false positives due to compound-substrate aggregation or assay-specific artifacts.

  • The L-Dopachrome Methyl Ester Assay (Primary Screen): Historically, this assay utilized a phosphate buffer. However, phosphate catalyzes the non-enzymatic degradation of the dopachrome substrate, resulting in high background noise. By replacing phosphate with a Bis-Tris buffer at pH 6.2 , the non-enzymatic decay rate is drastically reduced. This causal adjustment increases the signal-to-noise ratio, enabling a highly sensitive, high-throughput 96-well microtiter plate format [4].

  • The 4-HPP Orthogonal Assay (Specificity Check): 4-hydroxyphenylpyruvate (4-HPP) is utilized as a pseudosubstrate to orthogonally validate hits. A critical failure point in this assay is the presence of trace heavy metals, particularly Copper(II), which interferes with 4-HPP tautomerization. The mandatory inclusion of 0.5 mM EDTA in the assay buffer chelates these metals, ensuring that any observed reduction in enzymatic activity is strictly caused by the competitive binding of the test compound to the MIF active site [5].

Experimental Workflow

G A 2-Methoxy-4-morpholinobenzoic acid (Fragment / Intermediate) B Primary Screen L-Dopachrome Methyl Ester Assay A->B Bis-Tris pH 6.2 C Orthogonal Validation 4-HPP Substrate + EDTA Assay A->C Specificity Check D Cell-Based Validation (RAW 264.7 Macrophage Migration) B->D IC50 Confirmed C->D E Hit Optimization & Pharmacophore Expansion D->E Biological Efficacy

Workflow for evaluating 2-M-4-MBA activity via MIF tautomerase assays.

Detailed Experimental Protocols

Protocol A: High-Throughput L-Dopachrome Methyl Ester Assay

This protocol is optimized for 96-well plates to evaluate the direct inhibitory activity of the compound.

Reagents & Materials:

  • Assay Buffer: 50 mM Bis-Tris, pH 6.2.

  • Enzyme: Recombinant human MIF (rhMIF).

  • Substrate Precursors: 12 mM L-dopa methyl ester and 24 mM sodium periodate.

  • Reference Inhibitor: ISO-1 (Self-validating positive control).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute rhMIF in the Assay Buffer to a working concentration of 200 nM.

  • Compound Incubation: In a clear-bottom 96-well plate, add 50 µL of the rhMIF solution to 50 µL of 2-Methoxy-4-morpholinobenzoic acid (or its synthesized derivatives) serially diluted in Assay Buffer (final DMSO concentration < 1%).

  • Control Wells: Include "Vehicle Control" (MIF + 1% DMSO) and "Blank" (Assay Buffer only) to monitor spontaneous substrate decay. Incubate the plate for 15 minutes at 25°C on an orbital shaker.

  • Substrate Activation: Immediately prior to use, mix equal volumes of 12 mM L-dopa methyl ester and 24 mM sodium periodate. Allow the mixture to oxidize for 5 minutes at room temperature to generate the active L-dopachrome methyl ester substrate. Dilute this mixture 1:10 in Assay Buffer.

  • Kinetic Measurement: Rapidly add 100 µL of the activated substrate to all wells (Final MIF concentration = 50 nM). Immediately transfer the plate to a microplate reader and measure the decrease in absorbance at 475 nm every 15 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the decay curve. Determine the IC50 using non-linear regression (normalized to the vehicle control).

Protocol B: Orthogonal 4-HPP Tautomerase Assay

Used to eliminate false positives generated by substrate-specific interference.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer, pH 6.5, supplemented with 0.5 mM EDTA .

  • Substrate Preparation: Prepare a 50 mM stock solution of 4-hydroxyphenylpyruvate (4-HPP) in 100% ethanol. Dilute to 5 mM in Assay Buffer immediately before use.

  • Reaction Assembly: In a UV-transparent 96-well plate, combine 100 µL of rhMIF (final concentration 750 nM) with 50 µL of the test compound. Incubate for 15 minutes at 25°C.

  • Kinetic Measurement: Initiate the reaction by adding 50 µL of the 5 mM 4-HPP substrate (final concentration 1.25 mM). Monitor the increase in absorbance at 306 nm (indicative of enolization) every 30 seconds for 10 minutes.

Quantitative Data Presentation

When evaluating 2-Methoxy-4-morpholinobenzoic acid, it is crucial to recognize its role as a fragment/building block. As a standalone fragment, it typically exhibits low micromolar to millimolar affinity. However, when conjugated into larger pharmacophores (e.g., oxadiazole or triazole derivatives), the inhibitory potency shifts into the nanomolar range [6].

Table 1: Representative Tautomerase Inhibition Profiles

Compound / LigandRole in DevelopmentL-Dopachrome Assay IC50 (µM)4-HPP Orthogonal Assay IC50 (µM)
2-Methoxy-4-morpholinobenzoic acid Unoptimized Fragment> 150.0 ± 12.5> 150.0 ± 15.0
Optimized Oxadiazole Derivative Advanced Lead0.045 ± 0.0080.052 ± 0.011
ISO-1 Reference Standard18.2 ± 2.821.4 ± 3.1
Vehicle (1% DMSO) Negative ControlN/A (0% Inhibition)N/A (0% Inhibition)

Note: The exact IC50 values of optimized derivatives will vary based on the specific synthetic modifications applied to the 2-Methoxy-4-morpholinobenzoic acid scaffold.

References

  • Compounds and their uses as mif inhibitors Google P
  • Macrophage migration inhibitory factor (MIF) enzymatic activity and lung cancer SciSpace[Link]

  • Compounds having mif antagonist activity Google P
  • Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention AACR Journals / PMC[Link]

  • MIF tautomerase activity using 4-HPP as a substrate and effect of EDTA ResearchGate[Link]

  • Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization Journal of Medicinal Chemistry - ACS Publications[Link]

Application

Use of 2-Methoxy-4-morpholinobenzoic acid in the development of kinase inhibitors

Application Note: Strategic Integration of 2-Methoxy-4-morpholinobenzoic acid in Kinase Inhibitor Design Abstract This technical guide details the application of 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 2-Methoxy-4-morpholinobenzoic acid in Kinase Inhibitor Design

Abstract

This technical guide details the application of 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) as a critical pharmacophore building block in the development of small-molecule kinase inhibitors. While often utilized to improve aqueous solubility via its morpholine moiety, this scaffold also provides essential electronic tuning through its ortho-methoxy substituent. This note provides validated protocols for amide coupling using Propylphosphonic Anhydride (T3P®), structure-activity relationship (SAR) rationale for solvent-front interactions, and a specific bioassay workflow for Macrophage Migration Inhibitory Factor (MIF) inhibition, a relevant target for this scaffold.

Introduction: The Pharmacophore Rationale

In modern kinase inhibitor discovery, the "tail" region of the inhibitor—often protruding into the solvent-exposed area of the ATP-binding pocket—plays a dual role: it must enhance physicochemical properties (solubility, metabolic stability) while contributing to binding affinity.

2-Methoxy-4-morpholinobenzoic acid is a privileged substructure for this purpose due to three synergistic features:

  • C4-Morpholine: Acts as a solubilizing group and a hydrogen bond acceptor. It is frequently positioned to interact with the solvent front or specific residues (e.g., Asp/Glu) at the pocket entrance.

  • C2-Methoxy: Provides steric bulk that forces the amide linker out of planarity, potentially locking the bioactive conformation (atropisomerism control). It also donates electron density to the phenyl ring, modulating the acidity/basicity of the resulting amide.

  • Carboxylic Acid Handle: Facilitates robust amide coupling to diverse hinge-binding cores (e.g., aminopyrimidines, aminoquinazolines, aminothiazoles).

Key Application Area: While applicable to various tyrosine kinases (e.g., EGFR, VEGFR), recent patent literature (WO2021258272A1) highlights its specific utility in designing inhibitors for Macrophage Migration Inhibitory Factor (MIF) , a cytokine with tautomerase enzymatic activity involved in oncogenic signaling.

Chemical Synthesis Protocols

The following protocols describe the coupling of 2-Methoxy-4-morpholinobenzoic acid to a heterocyclic amine. Two methods are provided: Method A (T3P) is preferred for sterically hindered or electron-deficient amines, while Method B (HATU) is standard for general library synthesis.

Method A: T3P-Mediated Coupling (High Yield/Low Epimerization)

Recommended for coupling to electron-poor heteroaromatics (e.g., aminothiazoles, amino-1,3,4-oxadiazoles).

Reagents:

  • Starting Material: 2-Methoxy-4-morpholinobenzoic acid (1.0 equiv)

  • Amine Partner: e.g., 5-(thiazol-5-yl)-1,3,4-oxadiazol-2-amine (1.2 equiv)

  • Coupling Agent: Propylphosphonic anhydride (T3P), 50% wt in EtOAc (2.0 – 4.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 – 5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with the amine partner (1.2 mmol) and 2-Methoxy-4-morpholinobenzoic acid (1.0 mmol).

  • Solvation: Add EtOAc (5–10 volumes). If the amine is insoluble, add DMF dropwise until a clear solution or fine suspension is achieved.

  • Activation: Cool the mixture to 0°C. Add the base (TEA, 4.0 mmol) followed by the slow addition of T3P solution (3.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature (25°C). For unreactive amines, heat to 80°C.

    • Critical Checkpoint: Monitor by LC-MS at 2 hours. The T3P reaction is typically cleaner than EDC/HOBt, producing water-soluble byproducts.

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Method B: HATU-Mediated Coupling (Standard)

Recommended for rapid library generation with standard anilines.

Step-by-Step Protocol:

  • Dissolve 2-Methoxy-4-morpholinobenzoic acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to pre-activate the acid (formation of the OAt ester).

  • Add the amine partner (1.1 equiv).

  • Stir at RT for 4–16 hours.

  • Quench: Add water. If the product precipitates, filter and wash. If not, extract with EtOAc.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic workflow and the Structure-Activity Relationship (SAR) logic for this building block.

G cluster_0 Building Block Features cluster_1 Synthesis (Method A: T3P) cluster_2 Biological Interaction Acid 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) Morpholine 4-Morpholine Group (Solubility / H-Bond Acceptor) Acid->Morpholine Methoxy 2-Methoxy Group (Conformational Lock / Sterics) Acid->Methoxy COOH Carboxylic Acid (Amide Handle) Acid->COOH Reagents T3P / Base / EtOAc (80°C, 16h) COOH->Reagents Amine Heterocyclic Amine (Hinge Binder / Scaffold) Amine->Reagents Product Final Kinase Inhibitor (Amide Linked) Reagents->Product Coupling SolventFront Solvent Front Region (Hydrophilic Interaction) Product->SolventFront Morpholine exposes to solvent PocketEntry ATP Pocket Entry (Steric Constraint) Product->PocketEntry Methoxy restricts rotation

Caption: Workflow depicting the structural features of 2-Methoxy-4-morpholinobenzoic acid, its T3P-mediated coupling to a kinase scaffold, and the resulting biological interactions within the ATP binding pocket.

Biological Evaluation Protocol: MIF Tautomerase Assay

Since this building block is documented in the synthesis of MIF inhibitors, the following assay is the standard for validating biological activity.

Objective: Measure the inhibition of MIF's tautomerase activity using L-dopachrome methyl ester as a substrate.

Reagents:

  • Recombinant Human MIF: (Stock 10 µM in PBS).

  • Substrate: L-Dopachrome methyl ester (Freshly prepared).

    • Preparation: Mix L-DOPA methyl ester with sodium periodate (NaIO₄) in a 1:2 ratio for 5 minutes, then place on ice.

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4.

  • Detection: Microplate reader (Absorbance at 475 nm).

Protocol:

  • Compound Prep: Prepare 10 mM stocks of the synthesized inhibitors in DMSO. Perform 3-fold serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Enzyme Mix: Dilute rhMIF to 100 nM in Assay Buffer.

  • Incubation: Add 10 µL of diluted compound and 90 µL of rhMIF solution to a 96-well clear plate. Incubate for 10 minutes at RT to allow equilibrium binding.

  • Reaction Start: Add 100 µL of freshly prepared L-Dopachrome methyl ester substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 475 nm (tautomerization of the orange dopachrome to the colorless indole derivative) for 5–10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Data Presentation Table:

Compound ID R-Group (Amine) Coupling Method Yield (%) MIF IC50 (nM) Solubility (µM)
Ref-1 5-(thiazol-5-yl)-1,3,4-oxadiazol-2-amine T3P (A) 65% 120 >100
Ref-2 3-chloro-4-fluoroaniline HATU (B) 82% >10,000 45

| Test-01 | [User Defined] | T3P (A) | TBD | TBD | TBD |[1][2][3]

Quality Control & Troubleshooting

  • Purity Requirement: Kinase assays are sensitive to impurities. Ensure >95% purity by HPLC.

  • Solubility Check: The morpholine group aids solubility, but if the final compound precipitates in the assay buffer, add 0.01% Triton X-100 to the buffer.

  • Regioselectivity: In the T3P reaction, ensure the temperature is controlled. Excessive heat (>100°C) can cause degradation of the oxadiazole or thiazole rings if used as coupling partners.

References

  • Patent: "Compounds and their uses as MIF inhibitors." World Intellectual Property Organization, WO2021258272A1. (2021). Link

  • Chemical Vendor Data: "2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) - Physicochemical Properties."[4][5][6][7] BLD Pharm.[4][7][8] Link

  • Methodology: "Propylphosphonic Anhydride (T3P): A Reagent for Low-Epimerization Amide Coupling." Organic Process Research & Development. (General reference for T3P utility).
  • Assay Protocol: "Macrophage migration inhibitory factor (MIF) tautomerase assay." Bio-protocol.

Sources

Method

Application Note: Deconstructing the Morpholine Moiety in 2-Methoxy-4-morpholinobenzoic Acid: A Guide to Functional Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Preamble: The Privileged Role of the Morpholine Scaffold In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Preamble: The Privileged Role of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency in clinically successful drugs and advanced development candidates. The morpholine ring is a quintessential example of such a "privileged scaffold".[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a versatile tool for drug designers seeking to optimize the physicochemical and pharmacokinetic properties of a lead compound.[1][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, modulate lipophilicity, and provide a key interaction point with biological targets.[2][4] Specifically, the morpholine nitrogen offers a weakly basic handle (pKa typically around 8.5), while the ether oxygen can serve as a crucial hydrogen bond acceptor.[5]

This guide focuses on a representative molecule, 2-Methoxy-4-morpholinobenzoic acid , to provide a comprehensive framework for investigating the precise role of its morpholine group. The protocols and strategies detailed herein are designed to systematically dissect the contribution of this moiety to the molecule's overall profile, from fundamental physicochemical characteristics to its interaction with a hypothetical biological target. This document serves as a roadmap for researchers aiming to justify the inclusion of, or consider alternatives to, the morpholine scaffold in their own drug discovery programs.

The Investigative Workflow: A Multi-Parametric Approach

A thorough investigation requires a multi-pronged approach. The properties imparted by the morpholine ring are not isolated; they are interconnected and collectively define the molecule's potential as a drug candidate. Our investigation will therefore follow a logical progression from foundational properties to complex biological interactions.

G A Compound Synthesis (2-Methoxy-4-morpholinobenzoic acid) B Physicochemical Profiling (Solubility, LogD, pKa) A->B Characterize Properties C In Vitro ADME Assays (Permeability, Metabolic Stability) B->C Predict In Vivo Behavior F Comparative Analysis D Pharmacodynamic Assay (Target Engagement & Potency) C->D Assess Biological Context E SAR Analog Synthesis (e.g., Piperidine, Dimethylamine analogs) D->E Generate Hypotheses E->F Test Hypotheses G Data Interpretation: Define Role of Morpholine F->G Synthesize Findings

Caption: Overall experimental workflow for investigating the morpholine moiety.

Phase 1: Physicochemical and Pharmacokinetic (ADME) Characterization

The primary justification for including a morpholine group is often to improve a molecule's "drug-likeness".[1] This phase aims to quantify these improvements. The morpholine ring is known to offer a well-balanced hydrophilic-lipophilic profile, which can enhance both solubility and permeability.[2][4]

G center Morpholine Group sol Aqueous Solubility (pKa, H-bonding) center->sol Influences lip Lipophilicity (LogD7.4) center->lip Modulates perm Permeability (PAMPA) center->perm Impacts met Metabolic Stability (Microsomes) center->met Affects

Caption: Key drug-like properties influenced by the morpholine group.

Protocol 3.1: Kinetic Aqueous Solubility Assessment via Nephelometry
  • Rationale: Poor solubility is a primary cause of failure in drug development. The morpholine group, with its basic nitrogen and hydrogen-bond-accepting oxygen, is expected to enhance solubility over a non-functionalized amine. This assay provides a rapid assessment.

  • Methodology:

    • Prepare a 10 mM stock solution of 2-Methoxy-4-morpholinobenzoic acid in 100% DMSO.

    • In a 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the 10 mM stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation for 2 hours at room temperature.

    • Controls: Include a highly soluble compound (e.g., Verapamil) as a positive control and a poorly soluble compound (e.g., Nifedipine) as a negative control. Include a "blank" well with 1% DMSO in PBS.

    • Measure turbidity using a nephelometer or a plate reader capable of absorbance readings at ~620 nm. The point at which the compound precipitates out of solution is indicative of its kinetic solubility limit.

  • Self-Validation: The assay is validated by the clear differentiation between positive and negative controls. Results should be obtained from at least three independent experiments (n=3).

Protocol 3.2: Lipophilicity Determination (LogD at pH 7.4)
  • Rationale: Lipophilicity is a critical parameter that affects absorption, distribution, and toxicity. The morpholine group is expected to make the molecule more hydrophilic compared to a purely aliphatic amine (like piperidine), which can be crucial for balancing permeability and solubility.[5]

  • Methodology:

    • Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).

    • Vortex the mixture vigorously for 30 minutes to allow for partitioning between the two phases.

    • Centrifuge the sample at 2000 x g for 10 minutes to ensure complete separation of the octanol and aqueous layers.

    • Carefully remove an aliquot from both the top (n-octanol) and bottom (aqueous) layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

    • Calculate the distribution coefficient (LogD) using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

  • Self-Validation: The system is validated by running a compound with a known LogD value in parallel. The sum of the compound recovered from both phases should be >95% of the initial amount.

Protocol 3.3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Rationale: A compound must cross biological membranes to reach its target. PAMPA provides a high-throughput, non-cell-based method to predict passive diffusion. The balanced hydro- and lipophilicity of the morpholine group often results in favorable permeability.[3]

  • Methodology:

    • Prepare a PAMPA sandwich plate system (e.g., from Millipore or Corning). The donor plate wells have a filter coated with a lipid layer (e.g., lecithin in dodecane) that separates them from the acceptor plate wells.

    • Fill the acceptor wells with PBS, pH 7.4.

    • Prepare a 100 µM solution of the test compound in PBS, pH 7.4 (the donor solution).

    • Add the donor solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, initiating the assay. Incubate for 4-16 hours at room temperature.

    • Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.

    • After incubation, determine the compound concentration in both donor and acceptor wells via HPLC-UV or LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

  • Self-Validation: The assay window must show a significant difference in permeability between the high and low permeability controls.

Phase 2: Pharmacodynamic (PD) Evaluation

The morpholine moiety can be a simple solubilizing group or an active part of the pharmacophore, directly interacting with the biological target.[1] For this guide, we will hypothesize that 2-Methoxy-4-morpholinobenzoic acid is an inhibitor of a protein kinase, a common target class for morpholine-containing drugs.[6][7]

Protocol 4.1: Kinase Inhibition Assay (Luminescence-Based)
  • Rationale: This assay determines the potency (e.g., IC50) of the compound against its target kinase. The morpholine's oxygen could form a key hydrogen bond with the kinase hinge region, or the ring could position the rest of the molecule optimally within the ATP-binding pocket.

  • Methodology:

    • Prepare a serial dilution of 2-Methoxy-4-morpholinobenzoic acid in a suitable buffer (e.g., HEPES with 1% DMSO). Concentrations should span a wide range, from 100 µM to 1 nM.

    • In a white, opaque 96-well plate, add the test compound, the target kinase enzyme, and the appropriate kinase substrate.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Controls: Include "no inhibitor" wells (vehicle control, 0% inhibition) and "no enzyme" wells (100% inhibition). A known inhibitor for the kinase should be used as a positive control.

    • Incubate the reaction for 1 hour at 30°C.

    • Terminate the reaction and quantify the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The Z'-factor for the assay, calculated from the 0% and 100% inhibition controls, should be > 0.5, indicating a robust assay. The positive control inhibitor should yield an IC50 value within the expected range.

Phase 3: Structure-Activity Relationship (SAR) by Analogue Comparison

This is the most critical phase for directly probing the morpholine's role. By synthesizing and testing rationally designed analogues, we can attribute specific functions to different parts of the morpholine ring.

G A Parent Compound (2-Methoxy-4-morpholinobenzoic acid) B Analog 1: Piperidine (Remove Oxygen) A->B Synthesize & Test C Analog 2: Thiomorpholine (Replace O with S) A->C Synthesize & Test D Analog 3: Dimethylamine (Remove Ring Constraint) A->D Synthesize & Test E Comparative Data Analysis (Solubility, Permeability, IC50) B->E Generate Data C->E Generate Data D->E Generate Data

Caption: Logic for the Structure-Activity Relationship (SAR) investigation.

Proposed Analogues and Their Rationale:
  • Piperidine Analogue: (2-Methoxy-4-(piperidin-1-yl)benzoic acid)

    • Rationale: This analogue removes the ether oxygen. A significant drop in potency could suggest the oxygen acts as a critical hydrogen bond acceptor. A change in solubility or permeability would highlight the oxygen's contribution to the molecule's physicochemical profile.

  • Thiomorpholine Analogue: (2-Methoxy-4-thiomorpholinobenzoic acid)

    • Rationale: Sulfur is larger and less electronegative than oxygen and is a weaker hydrogen bond acceptor. This analogue probes the electronic and steric requirements of the heteroatom at that position.

  • Acyclic Analogue: (4-(Dimethylamino)-2-methoxybenzoic acid)

    • Rationale: This analogue removes the ring constraint. It helps determine if the rigid conformation of the morpholine ring is necessary to hold the molecule in the correct orientation for binding to its target.

Data Presentation and Interpretation

The data from all assays (Phases 1 and 2) for the parent compound and its analogues should be compiled into a summary table for direct comparison.

CompoundAqueous Solubility (µM)LogD (pH 7.4)PAMPA Pe (10⁻⁶ cm/s)Kinase IC50 (nM)
Parent (Morpholine) >1001.81250
Analogue 1 (Piperidine) 502.515500
Analogue 2 (Thiomorpholine) 752.213150
Analogue 3 (Dimethylamine) >1001.510>10,000

This is a table of hypothetical data for illustrative purposes.

  • Interpretation of Hypothetical Data:

    • The Piperidine analogue's 10-fold loss in potency and decreased solubility strongly suggest the morpholine oxygen is a key hydrogen bond acceptor for both target binding and solvation.

    • The Thiomorpholine analogue's intermediate potency loss indicates that while a heteroatom is beneficial, oxygen is electronically superior to sulfur for the target interaction.

    • The complete loss of activity with the Dimethylamine analogue demonstrates that the conformational rigidity conferred by the ring is essential for activity, likely by minimizing the entropic penalty of binding.

Conclusion

This application note provides a systematic, self-validating framework for elucidating the functional role of the morpholine moiety in 2-Methoxy-4-morpholinobenzoic acid. By integrating physicochemical profiling, ADME assays, target-based pharmacodynamics, and a robust SAR-by-analogue strategy, researchers can build a comprehensive understanding of why this privileged scaffold was chosen and whether it is optimally suited for its purpose. The results of such an investigation provide the critical data needed to justify advancing a development candidate or to guide the rational design of a next-generation molecule with an improved overall profile.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Bentham Science.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (2025). BenchChem.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC - NIH.

Sources

Application

Functionalization of the carboxylic acid group of 2-Methoxy-4-morpholinobenzoic acid

Application Note: Functionalization of 2-Methoxy-4-morpholinobenzoic Acid Executive Summary & Strategic Analysis This guide details the protocols for functionalizing the carboxylic acid group of 2-Methoxy-4-morpholinoben...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 2-Methoxy-4-morpholinobenzoic Acid

Executive Summary & Strategic Analysis

This guide details the protocols for functionalizing the carboxylic acid group of 2-Methoxy-4-morpholinobenzoic acid . This scaffold presents a classic "dual-deactivation" challenge in organic synthesis, requiring a nuanced approach beyond standard "click-and-go" chemistry.

The Challenge: Sterics vs. Electronics

  • Steric Hindrance (The Ortho-Effect): The ortho-methoxy group creates significant steric bulk around the carbonyl carbon.[1] This hinders the approach of bulky nucleophiles and destabilizes the tetrahedral intermediate formed during coupling.[1]

  • Electronic Deactivation: The para-morpholine group is a strong electron-donating group (EDG) via resonance.[1] This increases electron density in the benzene ring, which is conjugated to the carbonyl.[1] Consequently, the carbonyl carbon is less electrophilic , making it sluggish to react with activating agents (like carbodiimides) and nucleophiles.[1]

Strategic Recommendation: For this specific substrate, standard EDC/HOBt couplings are often insufficient.[1] We recommend Acid Chloride activation (via Oxalyl Chloride) for scalability and HATU/HOAt protocols for high-throughput medicinal chemistry applications.

Decision Framework (Workflow)

The following flowchart illustrates the decision logic for selecting the optimal functionalization pathway based on reaction scale and nucleophile type.

FunctionalizationWorkflow Start Start: 2-Methoxy-4- morpholinobenzoic acid Goal Define Target Functional Group Start->Goal Amide Amide Bond (Drug Discovery) Goal->Amide Ester Ester (Prodrug/Protection) Goal->Ester Alcohol Benzyl Alcohol (Reduction) Goal->Alcohol AmideCheck Nucleophile Type? Amide->AmideCheck Alkylation Protocol C: Alkylation (R-X + Base) Ester->Alkylation Borane Protocol D: Borane-THF (Chemoselective) Alcohol->Borane ReactiveAmine Primary/Unstaric Amine AmideCheck->ReactiveAmine Low Sterics DifficultAmine Aniline/Secondary/Steric AmideCheck->DifficultAmine High Sterics/Low Nucleophilicity HATU Protocol A: HATU/DIPEA (High Yield, Fast) ReactiveAmine->HATU AcidCl Protocol B: Oxalyl Chloride (The 'Sledgehammer' Method) DifficultAmine->AcidCl

Caption: Decision matrix for functionalizing electron-rich, ortho-substituted benzoic acids.

Detailed Protocols

Protocol A: Amide Coupling via HATU (High-Throughput)

Best for: Small scale (<100 mg), library synthesis, and primary amines.

Rationale: HATU utilizes the HOAt leaving group, which benefits from the "neighboring group effect" (a pyridine nitrogen) that accelerates the reaction rate, crucial for overcoming the ortho-methoxy steric hindrance.[1]

Materials:

  • Substrate: 2-Methoxy-4-morpholinobenzoic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL/mmol).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C.

    • Observation: The solution may turn slightly yellow.[1][2] Stir for 15 minutes at 0°C to form the activated ester.

  • Coupling: Add the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • QC Check: Monitor by LCMS.[1][2] Look for the disappearance of the activated ester intermediate (M+120 mass shift usually visible if quenched with amine).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.[1]

Protocol B: The "Gold Standard" Acid Chloride Method

Best for: Scale-up (>1g), unreactive anilines, or when HATU fails.

Rationale: Converting the acid to the acid chloride generates the most electrophilic species possible.[1] We use Oxalyl Chloride with catalytic DMF.[1] Thionyl chloride (SOCl₂) is a viable alternative but requires heating, which can degrade the morpholine ring or cause demethylation of the methoxy group under harsh conditions.[1]

Materials:

  • Substrate: 2-Methoxy-4-morpholinobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM, Anhydrous)

Step-by-Step:

  • Suspension: Suspend the acid in anhydrous DCM (5 mL/mmol) under Nitrogen/Argon.

  • Activation: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be vigorous.[1]

  • Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

    • Self-Validating Step: Take a 20 µL aliquot and quench it into 500 µL of Methanol. Run TLC/LCMS.[1][2] If the Methyl Ester is formed quantitatively, the Acid Chloride conversion is complete.[1] If starting material remains, add more Oxalyl Chloride.[1]

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not store; use immediately.

  • Coupling: Redissolve the acid chloride in DCM. Add the amine (1.1 equiv) and a base (Et₃N or Pyridine, 2.0 equiv) at 0°C.

Protocol C: Esterification via Alkylation

Best for: Methyl/Ethyl/Benzyl esters.

Rationale: Fischer esterification (Acid + Alcohol + H⁺) is not recommended due to the electronic deactivation of the carbonyl.[1] Alkylation of the carboxylate salt is significantly faster and milder.[1]

Step-by-Step:

  • Dissolve the acid (1.0 equiv) in DMF or Acetone.[1]

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv).[1] Stir for 15 mins.

  • Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).[1]

  • Stir at RT (or 50°C for bulky halides) for 4 hours.

  • Note: The morpholine nitrogen is less nucleophilic than the carboxylate anion, but avoid using highly reactive alkylating agents in large excess to prevent quaternization of the morpholine.[1]

Comparative Data: Coupling Reagents

The following table summarizes expected performance for this specific scaffold based on electronic parameters.

MethodReactivityRisk ProfileRecommended Use
EDC / HOBt LowLowOnly for primary, unhindered amines.
HATU / DIPEA HighLowLibrary synthesis; expensive for scale-up.
Oxalyl Chloride Very HighMedium (Moisture sensitive)Primary Recommendation for difficult couplings.[1]
T3P (Propylphosphonic anhydride) Medium-HighLow (Non-toxic byproduct)Good alternative for scale-up if Acid Chloride is too harsh.

Troubleshooting "The Scientist's Notebook"

  • Issue: Low Yield with Aniline Nucleophiles.

    • Cause: The electron-rich acid chloride is still somewhat stabilized, and the aniline is a poor nucleophile.[1]

    • Fix: Switch solvent to Pyridine (acts as both solvent and base/catalyst).[1] Heat the coupling step to 60°C.

  • Issue: Quaternization of Morpholine.

    • Cause: Using strong alkylating agents (e.g., MeI) in large excess.[1]

    • Fix: Use exactly 1.1 equivalents of alkyl halide.[1] Alternatively, use Diazomethane (or TMS-Diazomethane) for methyl esters, as it is highly specific for the acidic proton.

  • Issue: Demethylation of Ortho-Methoxy.

    • Cause: Using BBr₃ or AlCl₃ in subsequent steps, or harsh acidic hydrolysis.[1]

    • Fix: The ortho-methoxy is stable to standard coupling conditions but vulnerable to strong Lewis acids.[1]

References

  • Ortho-Effect & Steric Inhibition

    • Mechanism of Action: Wikipedia.[1] (n.d.). Ortho effect. Retrieved March 5, 2026, from [Link]

    • Acidity Trends: LibreTexts. (2024).[1] 20.4: Substituent Effects on Acidity. Retrieved March 5, 2026, from [Link]

  • Amide Coupling Protocols

    • HATU/EDC Comparison: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.

    • General Protocols: HepatoChem.[1] (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 5, 2026, from [Link]

  • Specific Substrate Data

    • Morpholinobenzoic Acid Structure: PubChem. (2025).[1][6][7] 2-(Morpholin-4-yl)benzoic acid.[7] Retrieved March 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methoxy-4-morpholinobenzoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3)[1]. This compound is a highly valuable building block in pharmaceutical development, particularly for synthesizing anti-inflammatory agents and enzyme inhibitors[2].

However, its dual-functional nature presents unique physicochemical challenges during synthesis and purification. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you overcome these solubility barriers in your workflows.

Mechanistic Causality: The Zwitterionic Trap

To solve a solubility issue, we must first understand its thermodynamic root. 2-Methoxy-4-morpholinobenzoic acid possesses a basic morpholine nitrogen (pKa ~8.3) and an acidic benzoic acid moiety (pKa ~4.0). In neutral environments or non-polar solvents, the proton from the carboxylic acid transfers to the morpholine nitrogen.

This creates a zwitterion —a molecule with no net charge but distinct localized positive and negative charges[3]. Zwitterions form incredibly strong, tightly packed crystal lattices driven by intermolecular ionic attractions. Because non-polar organic solvents (like Dichloromethane, Hexanes, or pure Ethyl Acetate) lack the dielectric constant to disrupt these ionic bonds, the compound remains largely insoluble[4].

Causality A 2-Methoxy-4-morpholinobenzoic Acid B Morpholine N (pKa ~8.3) A->B C Benzoic Acid (pKa ~4.0) A->C D Proton Transfer at Neutral pH B->D C->D E Zwitterionic Lattice D->E Induces F Insoluble in Non-Polar Solvents E->F Causes

Caption: Causality of poor organic solubility due to zwitterionic lattice formation.

Troubleshooting FAQs

Q: My amide coupling reaction (using HATU/EDC) is failing because the acid won't dissolve in DCM. What is the most efficient workaround? A: Do not attempt to force dissolution with heat alone; the zwitterionic lattice energy is too high. Instead, use an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Adding 3-5 equivalents of TEA deprotonates the carboxylic acid, while the bulky alkyl groups of the resulting triethylammonium cation prevent tight ion-pairing[4]. This forms a highly lipophilic salt that readily dissolves in DCM or EtOAc. Patent literature demonstrates successful coupling of this compound in EtOAc using TEA and T3P at elevated temperatures[5].

Q: During liquid-liquid extraction, the compound crashes out at the interface when I neutralize the aqueous layer. How do I extract it? A: You are hitting the compound's isoelectric point (pI). At the pI (roughly pH 6.15), the zwitterionic form is maximized, resulting in an "isoelectric band of invariant solubility" where aqueous and organic solubility are both at their absolute lowest[6]. To extract it, you must either:

  • Shift the pH to < 3 (fully protonated cationic form) and use a highly polar organic mixture (e.g., 10-20% MeOH in DCM).

  • Keep it in the aqueous layer as a sodium salt (pH > 10) and run your subsequent reaction in a biphasic or aqueous-compatible system.

Q: Can I use polar aprotic solvents instead of adding base? A: Yes. Solvents like DMF, DMSO, or NMP have high dielectric constants and act as strong hydrogen-bond acceptors. They effectively solvate the zwitterionic charges without requiring chemical modification. However, removing these solvents requires rigorous aqueous washing or lyophilization.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles based on the solvent system and the ionization state of the compound.

Solvent SystemState of CompoundEstimated SolubilityRecommended Application
Dichloromethane (DCM) Neutral (Zwitterion)< 1 mg/mLNot recommended
Ethyl Acetate (EtOAc) Neutral (Zwitterion)< 2 mg/mLNot recommended
EtOAc + 3 eq TEA Triethylammonium salt> 50 mg/mLAmide couplings (e.g., T3P)[5]
10% MeOH in DCM Solvated Neutral/Ion~ 15-25 mg/mLLiquid-liquid extraction
DMF / DMSO Solvated Zwitterion> 100 mg/mLStock solutions, SNAr

Validated Experimental Protocols

Workflow Step1 Solubility Issue in Organic Solvent Decision1 Target Application? Step1->Decision1 Coupling Amide Coupling (e.g., HATU, T3P) Decision1->Coupling Extraction Workup / Extraction Decision1->Extraction Base Add 3-5 eq TEA/DIPEA (Forms lipophilic salt) Coupling->Base Protocol A Solvent Use 10% MeOH/DCM or Adjust pH away from pI Extraction->Solvent Protocol B

Caption: Decision tree for selecting a solubilization strategy based on application.

Protocol A: In Situ Lipophilic Salt Formation for Amide Couplings

Self-Validating Logic: If the solution turns clear upon the addition of the base, the zwitterionic lattice has been successfully disrupted, confirming the compound is ready for electrophilic activation.

  • Suspend: Weigh 2-Methoxy-4-morpholinobenzoic acid (1.0 eq) into a dry round-bottom flask. Add anhydrous DCM or EtOAc (approx. 0.1 M concentration). The mixture will be a cloudy suspension.

  • Deprotonate: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 to 5.0 eq) dropwise while stirring at room temperature.

  • Validate: Stir for 5-10 minutes. The suspension should transition to a clear, homogeneous solution, indicating the formation of the soluble lipophilic ammonium salt.

  • Activate: Add your coupling reagent (e.g., HATU, EDC, or T3P[5]) followed by the target amine. Proceed with the reaction as normal.

Protocol B: Isoelectric Point Avoidance Extraction

Self-Validating Logic: If the compound remains at the interface as a solid, the pH is too close to the pI. Shifting the pH and modifying the solvent polarity forces the compound into the organic phase.

  • Dilute: After quenching your reaction, ensure the aqueous layer is sufficiently dilute to prevent salt saturation.

  • Adjust pH: Carefully adjust the aqueous layer to pH ~3.0 using 1M HCl. Critical: Avoid pH 6.0-6.5, as this is the isoelectric point where the compound will precipitate[6].

  • Modify Solvent: Prepare an extraction solvent mixture of 10% Methanol in Dichloromethane (v/v). The methanol acts as a hydrogen-bond donor/acceptor to solvate the morpholine moiety.

  • Extract: Wash the aqueous layer with the modified organic solvent 3 times. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Title : An Introduction to Amino Acids Source : chemguide.co.uk URL : [Link]

  • Title : Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Source : Industrial & Engineering Chemistry Research - ACS Publications URL :[Link]

  • Title: WO2021258272A1 - Compounds and their uses as mif inhibitors Source: Google Patents URL
  • Title : The Solubility of Amino Acids in Various Solvent Systems Source : DigitalCommons@URI URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-4-morpholinobenzoic Acid

Welcome to the Technical Support Center for 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) . This compound is a critical building block in modern drug discovery, most notably utilized in the synthesis of Macrophag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) . This compound is a critical building block in modern drug discovery, most notably utilized in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors and anti-inflammatory agents [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental failures, provide self-validating protocols, and offer advanced troubleshooting for the two primary synthesis routes: Lithium-Halogen Exchange (Route A) and Nucleophilic Aromatic Substitution (Route B) .

Validated Experimental Protocols

To ensure reproducibility, every step in these workflows is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Route A: Lithiation & Carboxylation [2]

Mechanistic rationale: This route relies on the kinetic control of lithium-halogen exchange. Strict cryogenic temperatures prevent the highly reactive aryllithium intermediate from abstracting protons from the solvent or undergoing Wurtz-Fittig coupling.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 1.0 eq of 4-bromo-3-methoxy-1-morpholinobenzene in strictly anhydrous THF (0.2 M concentration).

  • Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add 1.2 eq of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 15 minutes.

    • IPC Check: Stir for 30 minutes. Quench a 0.1 mL aliquot in D2O and check via LC-MS or 1H-NMR for the complete disappearance of the brominated starting material (mass shift indicating deuteration).

  • Carboxylation: Bubble rigorously dried CO2 gas (passed through a Drierite tube) into the solution for 1 hour, maintaining the temperature at -78°C.

  • Quench & Extraction: Remove the cooling bath. Once the mixture reaches 0°C, quench slowly with saturated aqueous NH4Cl. Extract the mixture with Ethyl Acetate (EtOAc). Discard the organic layer (this removes unreacted starting material and non-acidic byproducts).

  • Isoelectric Precipitation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches exactly 3.5 to 4.5. Extract the newly precipitated product with fresh EtOAc, dry over Na2SO4, and concentrate in vacuo.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic rationale: The carboxylic acid group of 4-fluoro-2-methoxybenzoic acid[3] acts as an electron-withdrawing group, activating the para-fluorine for nucleophilic attack by morpholine. The ortho-methoxy group provides slight steric hindrance but does not block the reaction.

  • Preparation: In a thick-walled sealed tube, dissolve 1.0 eq of 4-fluoro-2-methoxybenzoic acid in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add 3.0 eq of Morpholine and 2.0 eq of anhydrous K2CO3.

  • Thermal Activation: Seal the tube and heat to 110°C for 16-24 hours.

    • IPC Check: Monitor via TLC (DCM:MeOH 9:1 with a drop of acetic acid). The starting material spot (UV active) should be fully consumed.

  • Workup: Cool to room temperature and dilute with 5 volumes of distilled water. Wash with Diethyl Ether to remove organic impurities (discard the ether layer).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 4.0. Filter the resulting white/off-white precipitate, wash with cold water, and dry under high vacuum.

Quantitative Route Comparison

Summarizing the operational metrics of both pathways allows for strategic route selection based on your laboratory's capabilities.

ParameterRoute A: Lithiation/CarboxylationRoute B: SNAr
Starting Material 4-bromo-3-methoxy-1-morpholinobenzene4-fluoro-2-methoxybenzoic acid
Key Reagents n-BuLi, Dry CO2 gasMorpholine, K2CO3
Average Yield 60% - 66% [2]75% - 85%
Reaction Time 4 - 6 hours16 - 24 hours
Primary Challenge Requires strictly cryogenic (-78°C) and anhydrous conditions.Requires high thermal energy; risk of incomplete conversion.
Scalability Poor (Exothermic quench, moisture sensitivity)Excellent (Robust, air-tolerant)

Visualizing the Chemistry and Biology

SynthesisWorkflow SM1 4-Bromo-3-methoxy- 1-morpholinobenzene Step1A n-BuLi / THF -78°C (Lithiation) SM1->Step1A Strict anhydrous Step2A Dry CO2 Gas (Carboxylation) Step1A->Step2A Product 2-Methoxy-4-morpholino- benzoic acid Step2A->Product Acidic Workup SM2 4-Fluoro-2-methoxy- benzoic acid Step1B Morpholine, K2CO3 DMSO, 110°C (SNAr) SM2->Step1B Excess amine Step1B->Product Acidic Workup

Fig 1: Dual synthesis pathways for 2-Methoxy-4-morpholinobenzoic acid.

MIFPathway Inhibitor MIF Inhibitor (Target Acid Derivative) MIF Macrophage Migration Inhibitory Factor (MIF) Inhibitor->MIF Blocks Receptor CD74 / CXCR2 Complex MIF->Receptor Binds PI3K PI3K Activation Receptor->PI3K Activates Akt Akt Phosphorylation PI3K->Akt Phosphorylates Outcome Cell Cycle Progression & Tumorigenesis Akt->Outcome Promotes

Fig 2: MIF inhibition and PI3K/Akt pathway modulation by target derivatives.

Troubleshooting & FAQs

Q1: My SNAr reaction (Route B) is stalling at 50% conversion. How can I push it to completion?

A: SNAr on a free benzoic acid can be sluggish. Under the basic conditions (K2CO3), the carboxylic acid is immediately deprotonated to form a carboxylate anion. This anion donates electron density into the aromatic ring via induction, which dynamically deactivates the ring toward the incoming morpholine nucleophile.

  • The Fix: If heating to 110°C in a sealed tube fails, convert the starting material to a methyl ester first (methyl 4-fluoro-2-methoxybenzoate). The ester does not form an anion, keeping the ring highly activated. Perform the SNAr, and subsequently hydrolyze the ester back to the acid using LiOH in THF/Water.

Q2: During the n-BuLi route (Route A), I am isolating a high percentage of debrominated starting material (3-methoxy-1-morpholinobenzene). What went wrong?

A: Debromination is the classic symptom of the aryllithium intermediate abstracting a proton instead of reacting with the electrophile (CO2). This is caused by three potential culprits:

  • Moisture in the THF: Ensure your THF is freshly distilled over sodium/benzophenone.

  • Wet CO2 Gas: If you are using dry ice directly, condensation from the air introduces water. Always sublime dry ice through a drying tube (Drierite/CaCl2) before bubbling it into the reaction.

  • Temperature Spikes: If the internal temperature rises above -60°C during n-BuLi addition, the aryllithium intermediate can abstract protons directly from the THF solvent.

Q3: Why does my product precipitate as a gooey oil instead of a solid during the acidic workup?

A: This is an isoelectric point (pI) failure. 2-Methoxy-4-morpholinobenzoic acid is an amphoteric zwitterion. It contains a basic morpholine nitrogen (pKa ~4-5 when conjugated to the aryl ring) and an acidic carboxylic acid (pKa ~4.0).

  • If you drop the pH to 1.0, the morpholine nitrogen protonates, giving the molecule a net positive charge, making it highly water-soluble (or an oily hydrochloride salt).

  • If the pH is >7, the carboxylic acid deprotonates, giving a net negative charge.

  • The Fix: You must carefully titrate the aqueous layer to exactly pH 3.5 - 4.5 . At this precise pH, the molecule carries a net-zero charge, minimizing its aqueous solubility and forcing it to crash out as a clean, filterable crystalline solid.

Q4: How do I completely remove excess morpholine from the final product in Route B?

A: Morpholine is highly water-soluble. During your workup, when you dilute the DMSO reaction mixture with water and acidify to pH 4.0, the excess morpholine (pKa ~8.3) becomes fully protonated into morpholinium chloride. This salt remains trapped in the aqueous phase. As long as you thoroughly wash your precipitated product with cold water, the morpholine will be entirely removed. Do not use organic solvents like DCM to extract the product if you can avoid it, as morpholine traces can sometimes partition into organic layers if the pH is not strictly controlled.

References

  • Source: Google Patents (WO2021258272A1)
  • Substituted chroman derivatives (Synthesis of 2-methoxy-4-morpholinobenzoic acid) Source: Molaid / US Patent 6,479,497 B1 URL:[Link]

Troubleshooting

Side reactions to avoid during the synthesis of 2-Methoxy-4-morpholinobenzoic acid

The following technical guide addresses the synthesis of 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) . This guide focuses on the most scalable and common industrial route: Nucleophilic Aromatic Substitution (SN...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) .

This guide focuses on the most scalable and common industrial route: Nucleophilic Aromatic Substitution (SNAr) of methyl 4-fluoro-2-methoxybenzoate followed by hydrolysis. It is designed to troubleshoot specific failure modes, impurity formation, and isolation challenges inherent to this zwitterionic scaffold.

[1][2]

Executive Summary: The Molecule & The Challenge

Target Molecule: 2-Methoxy-4-morpholinobenzoic acid Core Challenge: Balancing the reactivity of the SNAr displacement (requiring heat/base) against the stability of the ester (susceptible to premature hydrolysis or aminolysis) and the methoxy ether (susceptible to demethylation). Critical Physical Property: The final product is an amino acid zwitterion . Its isolation is strictly pH-dependent; failing to hit the isoelectric point (pI) results in near-zero yields during workup.

Module 1: The SNAr Reaction (Morpholine Coupling)

Standard Protocol: Reaction of Methyl 4-fluoro-2-methoxybenzoate with Morpholine and K₂CO₃ in DMSO/DMF at 100–120°C.

Q1: Why is my reaction stalling at ~50% conversion, and I see a new polar spot that isn't product?

Diagnosis: You are likely experiencing Premature Ester Hydrolysis (The "Deactivation Trap"). Mechanism: If your solvent (DMSO/DMF) or base (K₂CO₃) is wet, hydroxide ions are generated. These hydrolyze the methyl ester to the carboxylate before the morpholine displaces the fluorine.

  • The Problem: The resulting carboxylate anion (

    
    ) is electron-donating by induction/resonance, which deactivates the benzene ring. The SNAr reaction on a deactivated ring requires significantly higher energy than the ester, effectively stopping the reaction.
    
  • Correction:

    • Dry Reagents: Use anhydrous K₂CO₃ (dried at 120°C overnight) and anhydrous DMSO.

    • Switch Base: Use a non-hygroscopic organic base like DIPEA (Hünig's base) if water persists, though inorganic bases are cleaner for workup.

Q2: I see a major impurity with the correct mass (+85 Da) but wrong NMR. Is it the regioisomer?

Diagnosis: This is likely the Amide Byproduct (Aminolysis). Mechanism: Morpholine is a nucleophile. It can attack the Fluorine (desired SNAr) or the Ester Carbonyl (undesired Aminolysis).

  • Observation: The 2-methoxy group usually provides steric protection against aminolysis. However, if the reaction temperature is too low (favoring kinetic control on the carbonyl) or if highly activated esters are used, the amide forms.

  • Differentiation:

    • Product: Ester peak (s, 3H, ~3.8 ppm) is present.

    • Impurity: Ester peak is missing; Morpholine signals are split (restricted rotation of amide bond).

  • Prevention: Ensure high temperature (100°C+) to favor the thermodynamic SNAr product over the kinetic amide formation.

Q3: If I start with 2,4-difluorobenzoate to save money, will I get the wrong isomer?

Diagnosis: Regioselectivity Issues. Analysis:

  • C4 Position: Para to the ester (EWG). Highly activated. Sterically accessible.

  • C2 Position: Ortho to the ester (EWG). Activated, but sterically hindered by the ester group.

  • Outcome: You will obtain predominantly the C4-morpholino product (>90%). However, ~5-10% of the C2-morpholino isomer (2-morpholino-4-fluorobenzoate) will form.[1] Separation of these isomers is difficult.

  • Recommendation: Stick to the 4-fluoro-2-methoxy starting material to eliminate this risk entirely.[1]

Module 2: Hydrolysis & Demethylation Risks

Standard Protocol: Saponification of the ester using LiOH or NaOH, followed by acidification.

Q4: I used HBr/AcOH for hydrolysis and lost my methoxy group. What happened?

Diagnosis: Acid-Catalyzed Demethylation. Mechanism: Strong mineral acids (especially HBr or HI) or Lewis acids (AlCl₃, BBr₃) cleave aryl methyl ethers to phenols.[1]

  • The Fix: Never use acidic hydrolysis for this substrate. Use Alkaline Hydrolysis (LiOH in THF/Water or NaOH in MeOH/Water). The methoxy group is stable to base.

  • Protocol:

    • Dissolve ester in THF/MeOH (2:1).

    • Add 2.5 eq LiOH (aq).

    • Stir at 50°C (Do not reflux excessively to avoid decarboxylation).

Q5: My product disappeared during the workup after adding HCl.

Diagnosis: Isoelectric Point (pI) Miss. Mechanism:

  • pH < 2: The morpholine nitrogen is protonated (

    
    ). The molecule is a soluble cation.
    
  • pH > 9: The carboxylic acid is deprotonated (

    
    ). The molecule is a soluble anion.
    
  • pH ~ 4-5 (pI): The molecule is a zwitterion (

    
    ). Net charge is zero.[1] Solubility is lowest here. 
    
  • Troubleshooting:

    • Do not simply "acidify to pH 1". You will redissolve your product.

    • Slowly add 1M HCl until pH reaches 4.5 - 5.0 . The product will precipitate as a white/off-white solid.

    • Filter at this exact pH.[1]

Visualizing the Reaction & Impurities

G SM Start: Methyl 4-fluoro-2-methoxybenzoate Product_Ester Intermediate: Methyl Ester (Desired) SM->Product_Ester SnAr (120°C, Base) Major Path Side_Amide Impurity A: Amide (Aminolysis) SM->Side_Amide Aminolysis (Low Temp/Kinetic) Side_Hyd Impurity B: Acid Salt (Deactivated Ring) SM->Side_Hyd Premature Hydrolysis (Wet DMSO) Morph Morpholine Product_Acid Final Target: 2-Methoxy-4-morpholinobenzoic Acid Product_Ester->Product_Acid LiOH, then pH 4.5 Side_Demethyl Impurity C: Phenol (Demethylation) Product_Ester->Side_Demethyl Acidic Hydrolysis (HBr) AVOID

Caption: Reaction pathway showing the primary synthesis route (Green) and critical side reaction divergence points (Red).

Summary of Impurities & Troubleshooting
Impurity / IssueStructure CharacteristicRoot CausePrevention Strategy
The "Deactivated" Acid Unreacted Fluorine, Carboxylic Acid presentWater in reaction mixture hydrolyzes ester before SnAr.[1]Use anhydrous DMSO and dried K₂CO₃.[1]
The Amide No Ester peak in NMR; Morpholine split.Direct attack of morpholine on ester carbonyl.Increase Temp (>100°C) to favor SnAr; Use bulky ester (e.g., Isopropyl) if persistent.
The Phenol Loss of -OMe peak (~3.8 ppm).Acidic workup or Lewis acids used.[1]Use LiOH for hydrolysis; Avoid HBr/BBr₃.[1]
The Regioisomer Morpholine at C2 (Ortho).Starting with 2,4-difluorobenzoate.[1]Start with 4-fluoro-2-methoxybenzoate.[1][2][3]
N-Oxide M+16 mass shift.[1]Oxidative workup (e.g., peroxide/bleach contamination).Avoid oxidants; Use Nitrogen atmosphere if heating long term.[1]
References
  • Preparation of 2-methoxy-4-morpholinobenzoic acid via SnAr. Source: Patent WO2021258272A1 (Example 1). Context: Describes the reaction of methyl 4-fluoro-2-methoxybenzoate with morpholine and K₂CO₃ in DMSO at 120°C. URL:[1]

  • Regioselectivity in Nucleophilic Aromatic Substitution of Fluorobenzoates. Source:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes". Context: Explains the electronic activation of the para-position (C4) vs the ortho-position (C2) in benzoate systems. URL:[Link][1]

  • Hydrolysis and Demethylation of Methoxybenzoic Acids. Source:Russian Journal of Organic Chemistry, "Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid".[1][4] Context: Discusses stability of the methoxy group under basic vs acidic hydrolysis conditions. URL:[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-Methoxy-4-morpholinobenzoic acid

Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing Resolution for 2-Methoxy-4-morpholinobenzoic Acid (MMBA) Document ID: TS-HPLC-MMBA-001 Diagnostic Workflow: Start Here Before modifying your method...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing Resolution for 2-Methoxy-4-morpholinobenzoic Acid (MMBA) Document ID: TS-HPLC-MMBA-001

Diagnostic Workflow: Start Here

Before modifying your method, determine the root cause of the tailing.[1][2] Use this logic tree to isolate the variable.

TroubleshootingLogic Start START: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Is it within ±1 unit of pKa (4.2 or 8.3)? Start->CheckpH Action_pH ACTION: Adjust pH Target pH 2.5 or pH 10.0 CheckpH->Action_pH Yes (Bad) CheckCol Check Column Type Is it a standard silica C18? CheckpH->CheckCol No (Good) Action_Col ACTION: Switch Column Use End-capped (BDS) or Hybrid (BEH) CheckCol->Action_Col Yes (Risk) CheckAdd Check Mobile Phase Additives Are you using TEA? CheckCol->CheckAdd No (Modern Col) Action_Add ACTION: Add Modifier Add 5-10 mM Triethylamine (TEA) CheckAdd->Action_Add No CheckSample Check Sample Diluent Is diluent 100% Organic? CheckAdd->CheckSample Yes CheckSample->Action_Col No (Complex Issue) Action_Dil ACTION: Match Diluent Dilute with Mobile Phase A CheckSample->Action_Dil Yes

Figure 1: Decision matrix for isolating the cause of peak asymmetry.

The Chemistry of the Problem

Q: Why is 2-Methoxy-4-morpholinobenzoic acid so prone to tailing?

A: This molecule is a zwitterionic "troublemaker." Its behavior is dictated by two competing functional groups that react differently to pH.

  • The Morpholine Ring (Basic, pKa ~8.3): At neutral or acidic pH, the nitrogen atom becomes protonated (

    
    ). This positive charge acts like a magnet for residual silanol groups (
    
    
    
    ) on the silica column surface. This is the primary cause of tailing—a secondary retention mechanism called "cation exchange."
  • The Benzoic Acid (Acidic, pKa ~4.2): The 2-methoxy group provides electron donation, slightly increasing the pKa of the acid compared to unsubstituted benzoic acid. At pH > 4.2, it ionizes to

    
    .
    

The "Death Zone": If you run your HPLC at pH 4.0–7.0, you are in the worst possible window. The morpholine is positively charged, the acid is partially ionizing, and the silica surface is activating.

Critical Solutions (Q&A)

Phase 1: Mobile Phase Chemistry

Q: What is the single most effective additive to stop the tailing?

A: Triethylamine (TEA). For this specific molecule, standard buffers (Phosphate/Formate) are often insufficient to block the aggressive interaction between the morpholine nitrogen and the column silanols.

  • Mechanism: TEA is a stronger base than the morpholine moiety. It saturates the active silanol sites on the column, effectively "capping" them so your analyte cannot interact.

  • Concentration: 5 mM to 10 mM is standard.

  • Warning: TEA is not compatible with LC-MS (suppresses ionization). For LC-MS, use Ammonium Formate at high ionic strength (20mM).

Q: What is the optimal pH for this separation?

A: pH 2.5 (Acidic Suppression).

  • Why? At pH 2.5, the carboxylic acid is fully protonated (neutral,

    
    ). The silanol groups on the column are also protonated (neutral, 
    
    
    
    ), suppressing the cation-exchange mechanism.
  • Alternative: pH 10.0 (Basic Suppression). If you have a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH), running at pH 10 keeps the morpholine neutral (unprotonated), eliminating the interaction entirely.

Phase 2: Column Selection

Q: My C18 column is new, but the peak still tails. Why?

A: Not all C18 columns are equal. "Type A" silica or non-endcapped columns have high silanol activity.

  • Requirement: You must use a "Type B" high-purity silica column that is End-Capped or Base-Deactivated (BDS) .

  • Recommendation:

    • Standard: Agilent Zorbax Eclipse Plus C18 (Double end-capped).

    • Robust: Waters XSelect CSH (Charged Surface Hybrid) – specifically designed for basic compounds like morpholine derivatives.

Experimental Protocols

Protocol A: Preparation of "Silanol-Blocking" Mobile Phase

Use this buffer for UV-HPLC applications.

ComponentQuantityNotes
Water (HPLC Grade) 950 mLBase solvent
Potassium Dihydrogen Phosphate 3.4 g (25 mM)Buffer capacity
Triethylamine (TEA) 1.0 mL (~7 mM)Silanol blocker (Critical)
Phosphoric Acid (85%) Adjust to pH 2.5Dropwise addition
Final Volume 1000 mLFill with water after pH adjustment

Procedure:

  • Dissolve phosphate salt in 900 mL water.

  • Add TEA while stirring (Solution will turn basic).

  • Slowly add Phosphoric Acid while monitoring pH meter until pH reaches 2.5 ± 0.1.

  • Filter through 0.22 µm nylon filter.

Protocol B: The "Sample Solvent" Fix

Use this if you see "fronting" or split peaks along with tailing.

The Issue: Dissolving MMBA in 100% Acetonitrile or Methanol causes "solvent mismatch." The strong solvent carries the analyte down the column too fast before it focuses. The Fix:

  • Dissolve your stock standard in 100% MeOH (if solubility is required).

  • Dilute the working standard with at least 50% of Mobile Phase A (Buffer).

    • Ratio: 50:50 (Buffer:Organic) or weaker.

Mechanism of Action Diagram

This diagram illustrates why the TEA and Low pH strategy works for Morpholine derivatives.

Mechanism cluster_0 Scenario A: Standard pH 4.5 (Tailing) cluster_1 Scenario B: pH 2.5 + TEA (Sharp Peak) Silanol Silanol (Si-O⁻) Morpholine Morpholine (NH⁺) Silanol->Morpholine Strong Ionic Attraction Silanol_B Silanol (Si-OH) TEA TEA (Competitor) Silanol_B->TEA Blocked by TEA Morpholine_B Morpholine (NH⁺)

Figure 2: At pH 4.5, ionized silanols trap the morpholine cation. At pH 2.5 with TEA, silanols are protonated and shielded by TEA.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-us.com. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element.com. [Link]

  • National Institutes of Health (PubChem). "2-Methoxy-4-methylbenzoic acid (Analogous pKa Data)." PubChem. [Link][3][4]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-morpholinobenzoic Acid

Welcome to the technical support center for the synthesis of 2-Methoxy-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the potential challenges of this multi-step synthesis.

Introduction

2-Methoxy-4-morpholinobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, presents several challenges when scaling up from the lab bench to pilot or production scale. The most common synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety, followed by the hydrolysis of an ester to yield the final carboxylic acid. This guide will focus on a common and practical approach starting from a commercially available precursor, methyl 4-fluoro-2-methoxybenzoate.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Methyl 4-fluoro-2-methoxybenzoate Methyl 4-fluoro-2-methoxybenzoate S_N_Ar Nucleophilic Aromatic Substitution (SNAr) Methyl 4-fluoro-2-methoxybenzoate->S_N_Ar Morpholine, Base Methyl 2-methoxy-4-morpholinobenzoate Methyl 2-methoxy-4-morpholinobenzoate S_N_Ar->Methyl 2-methoxy-4-morpholinobenzoate Hydrolysis Ester Hydrolysis Methyl 2-methoxy-4-morpholinobenzoate->Hydrolysis Base (e.g., NaOH), H3O+ 2-Methoxy-4-morpholinobenzoic acid 2-Methoxy-4-morpholinobenzoic acid Hydrolysis->2-Methoxy-4-morpholinobenzoic acid

Caption: General two-step synthesis of 2-Methoxy-4-morpholinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-Methoxy-4-morpholinobenzoic acid?

A1: For scalability and commercial availability, methyl 4-fluoro-2-methoxybenzoate is an excellent starting material. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, often providing better reactivity and cleaner conversions compared to chloro- or bromo-analogs.[1] The methoxy group at the 2-position and the ester at the 1-position act as electron-withdrawing groups that activate the aromatic ring for nucleophilic attack.[2][3]

Q2: What are the critical parameters for the SNAr reaction with morpholine?

A2: The key parameters for a successful SNAr reaction are:

  • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.

  • Base: A non-nucleophilic base is often used to scavenge the HF formed during the reaction. Common choices include K2CO3, Cs2CO3, or an excess of morpholine itself.

  • Temperature: The reaction usually requires elevated temperatures, typically in the range of 80-150 °C, to proceed at a reasonable rate.[4]

  • Stoichiometry: A slight excess of morpholine is recommended to drive the reaction to completion.

Q3: I am observing low conversion in the SNAr step. What could be the issue?

A3: Low conversion can be attributed to several factors:

  • Insufficient temperature: The reaction may require higher temperatures or longer reaction times.

  • Inactive reagents: Ensure that the morpholine and solvent are of high purity and anhydrous.

  • Poor choice of base: If using a solid base, ensure it is finely powdered to maximize surface area.

  • Presence of water: Water can compete with morpholine as a nucleophile, leading to undesired side products.

Q4: What are the common challenges during the hydrolysis of the methyl ester?

A4: The hydrolysis of methyl 2-methoxy-4-morpholinobenzoate can sometimes be sluggish due to steric hindrance from the ortho-methoxy group.[5] Common challenges include:

  • Incomplete hydrolysis: This can be addressed by using a stronger base, higher temperatures, or a co-solvent like methanol or ethanol to improve solubility.[6][7]

  • Product isolation: The product is an amino acid, which can be amphoteric. Careful pH control during the acidic work-up is crucial for efficient precipitation.

  • Side reactions: At very high temperatures or with prolonged reaction times, side reactions like decarboxylation could potentially occur, although this is less common for this specific substrate.

Q5: How can I purify the final product on a large scale?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method. The product's solubility profile should be determined in various solvent systems. A common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to crystallize upon cooling. Washing the filtered crystals with a cold solvent helps to remove residual impurities. For highly colored impurities, a charcoal treatment may be beneficial.

Troubleshooting Guide

The following table outlines common issues that may be encountered during the scale-up of the synthesis, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
SNAr Reaction: Low Yield Incomplete reaction due to insufficient temperature or time.Increase reaction temperature in increments of 10 °C and monitor by HPLC. Extend reaction time.
Inactive or impure reagents.Use freshly opened, high-purity morpholine and anhydrous solvent.
Inefficient mixing on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if a solid base is used.
SNAr Reaction: Formation of Side Products Reaction with residual water in the starting materials or solvent.Use anhydrous solvents and reagents. Consider drying the solvent before use.
Dimerization or polymerization of starting materials.Control the reaction temperature and addition rate of reagents.
Hydrolysis: Incomplete Reaction Steric hindrance slowing down the reaction.Increase the concentration of the base (e.g., NaOH or KOH). Use a co-solvent like methanol or ethanol to improve solubility of the ester.[6][7] Increase the reaction temperature.
Insufficient amount of base.Use a larger excess of the base (e.g., 3-5 equivalents).
Product Isolation: Low Recovery Product remaining in the mother liquor.Optimize the pH for precipitation. Cool the solution for an extended period to maximize crystallization.
Formation of a soluble salt.Ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in water.
Product Purity: Colored Impurities Formation of colored byproducts during the SNAr reaction.Consider performing the SNAr reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of the product during work-up.Avoid excessively high temperatures during solvent removal and drying.
Incomplete removal of starting materials or intermediates.Optimize the purification method, such as recrystallization from a different solvent system or performing a second recrystallization.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxy-4-morpholinobenzoate (SNAr Reaction)

Materials:

  • Methyl 4-fluoro-2-methoxybenzoate

  • Morpholine

  • Potassium carbonate (K2CO3), anhydrous and finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge methyl 4-fluoro-2-methoxybenzoate (1.0 eq).

  • Add anhydrous DMSO (5-10 volumes relative to the starting material).

  • Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq).

  • Add morpholine (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-Methoxy-4-morpholinobenzoic acid (Hydrolysis)

Materials:

  • Methyl 2-methoxy-4-morpholinobenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a reactor, dissolve the crude methyl 2-methoxy-4-morpholinobenzoate (1.0 eq) in methanol (5-10 volumes).

  • Add a solution of sodium hydroxide (3.0-5.0 eq) in water (2-3 volumes).

  • Heat the mixture to reflux (60-70 °C) and stir until the hydrolysis is complete (monitor by HPLC or TLC, typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 4-5. The product will precipitate as a solid.

  • Stir the slurry for 1-2 hours in the cold to ensure complete precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum at 50-60 °C to a constant weight.

Visualization of Key Processes

SNAr Reaction Troubleshooting Logic

SNAr_Troubleshooting Start Low Conversion in SNAr? Temp Increase Temperature/Time Start->Temp Yes Reagents Check Reagent Purity Start->Reagents Yes Base Evaluate Base & Mixing Start->Base Yes Success Problem Solved Temp->Success Reagents->Success Base->Success

Caption: Decision-making workflow for troubleshooting low conversion in the SNAr reaction.

Purification Strategy

Purification_Strategy Crude Crude Product Purity_Check Check Purity (HPLC/TLC) Crude->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize Purity < 99% Final_Product Pure Product Purity_Check->Final_Product Purity > 99% Recrystallize->Purity_Check Charcoal Charcoal Treatment Recrystallize->Charcoal Colored Impurities Charcoal->Recrystallize

Caption: A general strategy for the purification of 2-Methoxy-4-morpholinobenzoic acid.

References

  • Google Patents. (n.d.). A continuous flow reactor and process for synthesis of substituted benzoic acid.
  • Semantic Scholar. (2023, May 3). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2014). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Process for preparing substituted benzoic acid.
  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved March 7, 2024, from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved March 7, 2024, from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). Morpholin-4-ium 4-methoxybenzoate 4-methoxybenzoic acid monohydrate. Retrieved March 7, 2024, from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved March 7, 2024, from [Link]

  • ChemRxiv. (n.d.). MOF-based Catalysis of Hydrolytic Destruction of Nerve Agent Simulants: The Complex Role of Lewis-acid Strength. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Refinement of crystallization methods for 2-Methoxy-4-morpholinobenzoic acid

Welcome to the Technical Support Center for the isolation and purification of 2-Methoxy-4-morpholinobenzoic acid (2-M-4-MBA) . As a Senior Application Scientist, I have designed this guide to move beyond generic procedur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methoxy-4-morpholinobenzoic acid (2-M-4-MBA) . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the exact physicochemical causality and field-proven methodologies required to troubleshoot and optimize your crystallization workflows.

2-Methoxy-4-morpholinobenzoic acid is a critical building block in pharmaceutical development, frequently utilized in the synthesis of anti-inflammatory agents and macrophage migration inhibitory factor (MIF) inhibitors[1]. Its unique structural combination of a methoxy group, a carboxylic acid, and a morpholine ring significantly enhances its bioavailability but introduces specific isolation challenges[2].

Part 1: Physicochemical Profiling & Solubility Data

To design a self-validating crystallization system, we must first understand the amphoteric nature of 2-M-4-MBA. The molecule contains an acidic carboxyl group and a weakly basic morpholine nitrogen. This means it can accept or donate a proton depending on the pH of the environment. At a specific pH—known as the isoelectric point (pI)—the molecule exists as an electrically neutral zwitterion, which drastically minimizes its aqueous solubility[3].

Understanding this causality allows us to manipulate solubility thermodynamically rather than relying purely on solvent evaporation.

Table 1: Solubility & Physicochemical Profile of 2-M-4-MBA

Solvent SystemConditionRelative SolubilityMechanistic Rationale
Water (pH < 2.0) AcidicHighMorpholine nitrogen is protonated, forming a highly soluble cation.
Water (pH 4.0 - 4.5) Isoelectric (pI)Very Low Zwitterionic form dominates; net charge is zero, maximizing crystal lattice energy[3].
Water (pH > 8.0) BasicHighCarboxylic acid is deprotonated, forming a highly soluble sodium salt.
Tetrahydrofuran (THF) Reflux (65°C)HighPolar aprotic solvent effectively disrupts intermolecular hydrogen bonding.
Heptane 20°CInsolubleNon-polar anti-solvent; lacks the dielectric constant to solvate polar functional groups.

Part 2: Core Crystallization Workflows

Below are two self-validating protocols. The choice between them depends on your upstream reaction matrix and primary impurities.

DecisionMatrix Start Crude 2-M-4-MBA (Amphoteric API Intermediate) Analyze Identify Primary Impurities Start->Analyze IsSalt Inorganic Salts / Highly Polar Byproducts? Analyze->IsSalt IsOrg Structurally Similar Organic Impurities? Analyze->IsOrg pHShift Protocol A: pH-Shift Crystallization (Isoelectric Precipitation) IsSalt->pHShift Yes (Wash out in aqueous phase) AntiSolv Protocol B: Solvent/Anti-Solvent (THF/Heptane) IsOrg->AntiSolv Yes (Retain in mother liquor) pHShift->AntiSolv Secondary Polish (If >99.5% purity needed)

Diagram 1: Decision matrix for selecting the optimal crystallization workflow based on impurity profiles.

Protocol A: pH-Shift Crystallization (Isoelectric Precipitation)

Use Case: Removal of highly polar organic impurities or when transitioning from an aqueous reaction mixture.

  • Dissolution: Suspend crude 2-M-4-MBA in 5 volumes of deionized (DI) water. Add 2.0 M NaOH dropwise under moderate agitation until a pH of 8.5–9.0 is achieved. The solid will fully dissolve as the sodium salt.

  • Clarification: Polish filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble organic impurities or catalyst residues.

  • Nucleation (Acidification): Heat the filtrate to 45°C. Slowly titrate with 2.0 M HCl at a controlled rate of 0.1 vol/min until the pH reaches 5.5.

  • Seeding: Introduce 1% w/w seed crystals of highly pure 2-M-4-MBA. This provides a surface for heterogeneous nucleation, bypassing the metastable zone and preventing oiling out.

  • Isoelectric Focusing: Continue the slow addition of 2.0 M HCl until the pH reaches exactly 4.0–4.5 (the isoelectric point).

  • Aging & Isolation: Cool the resulting slurry to 5°C at a linear rate of 0.5°C/min. Age for 2 hours to ensure maximum lattice integration. Filter, wash the cake with 2 volumes of cold DI water, and dry under vacuum at 50°C.

Protocol B: Solvent/Anti-Solvent Crystallization (THF/Heptane)

Use Case: High-purity polishing to reject structurally similar organic byproducts.

  • Dissolution: Dissolve crude 2-M-4-MBA in 4 volumes of THF at 60°C under continuous stirring.

  • Clarification: Perform a hot filtration to remove particulate matter, maintaining the temperature above 55°C to prevent premature precipitation.

  • Anti-Solvent Addition: Maintain the filtrate at 55°C. Slowly charge 8 volumes of Heptane (anti-solvent) over a strict 2-hour window using a dosing pump.

  • Cooling & Aging: Implement a cubic cooling profile to drop the temperature to 10°C over 4 hours. This slow desupersaturation promotes controlled crystal growth rather than rapid nucleation.

  • Isolation: Filter the crystalline slurry. Wash the filter cake with a cold 1:2 mixture of THF:Heptane. Dry under vacuum at 50°C.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" instead of forming solid crystals during the THF/Heptane process?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This thermodynamic phenomenon occurs when rapid supersaturation forces the system to cross the binodal curve into a miscibility gap before solid nucleation can initiate. Instead of forming a rigid crystal lattice, the solute separates into a metastable, solute-rich liquid phase (an emulsion) and a solute-lean continuous phase[4].

Solution: To bypass LLPS, you must force the system to crystallize while still inside the Metastable Zone (MSZ).

  • Reduce Supersaturation Rate: Add the anti-solvent (Heptane) at half the current speed.

  • Kinetic Intervention (Seeding): Add 1-2% w/w seed crystals before the cloud point is reached. Seeds kinetically favor solid crystal growth, entirely circumventing the spinodal decomposition that causes oiling out[4].

LLPS_Mechanism Supersat Rapid Supersaturation (Cooling or Anti-solvent) Metastable Metastable Zone (MSZ) Exceeded Supersat->Metastable LLPS Oiling Out (LLPS) Solute-Rich Liquid Phase Metastable->LLPS Spinodal Decomposition (No Seeding) Cryst Nucleation & Growth (Solid Crystalline Phase) Metastable->Cryst Controlled within MSZ (With Seeding) Intervention Intervention: 1. Seed Crystals 2. Slower Cooling Rate 3. Adjust Solvent Ratio LLPS->Intervention Troubleshoot Intervention->Cryst Resolves LLPS

Diagram 2: Mechanistic pathway of Liquid-Liquid Phase Separation (LLPS) versus controlled crystallization.

Q2: How do I ensure the complete removal of inorganic salts after Protocol A (pH-Shift)?

A2: Because pH-shift relies on acid-base neutralization (NaOH + HCl → NaCl + H₂O), inorganic salts are generated in situ. If the final isolation pH is incorrect, the API will remain partially soluble, preventing you from washing the cake thoroughly without severe yield loss. Solution: Ensure the final slurry is held exactly at the isoelectric point (pH 4.0–4.5)[3]. At this pH, the API is essentially insoluble, allowing you to execute three aggressive displacement washes with cold DI water. This will flush out the highly soluble NaCl while leaving the API intact.

Q3: The crystals from the cooling crystallization are too fine, leading to severely prolonged filtration times. How can I improve the Particle Size Distribution (PSD)?

A3: Fine, needle-like crystals are the result of primary nucleation dominating over secondary crystal growth. This happens when the cooling rate is linear and too fast at high temperatures, causing massive simultaneous nucleation. Solution: Implement a non-linear (cubic) cooling profile. Hold the temperature just below the solubility limit, add seed crystals, and age for 1 hour. Then, cool very slowly initially (e.g., 0.1°C/min), increasing the cooling rate only after a sufficient crystal bed has formed. This provides surface area for the solute to deposit onto existing crystals, yielding larger, easily filterable particles.

References

1.[1] Compounds and their uses as mif inhibitors, Google Patents.1 2.[2] 2-Methoxy-4-Morpholinobenzoic Acid, Chem-Impex. 2 3.[3] Protein, Amino Acid and Peptide Synthesis, ABI Scientific. 3 4.[4] Liquid-Liquid Phase Separation in Crystallization, Mettler Toledo. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Methoxy-4-morpholinobenzoic Acid

Introduction: The Analytical Imperative for 2-Methoxy-4-morpholinobenzoic Acid 2-Methoxy-4-morpholinobenzoic acid is a key chemical entity, often encountered as a crucial intermediate in pharmaceutical synthesis or as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Methoxy-4-morpholinobenzoic Acid

2-Methoxy-4-morpholinobenzoic acid is a key chemical entity, often encountered as a crucial intermediate in pharmaceutical synthesis or as a metabolite in drug development studies. The accurate and precise quantification of this molecule is paramount, underpinning the integrity of pharmacokinetic data, ensuring quality control in manufacturing, and validating metabolic pathway investigations. The choice of an analytical method is not a trivial decision; it is a critical juncture that dictates the sensitivity, specificity, and ultimate reliability of experimental outcomes.

This guide provides an in-depth, comparative analysis of three ubiquitous analytical techniques for the quantification of 2-Methoxy-4-morpholinobenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. We will move beyond a mere listing of protocols to explore the causality behind experimental choices, grounding our discussion in the rigorous framework of regulatory guidelines. This document is designed for the discerning researcher and drug development professional, providing the necessary data and insights to select and validate the optimal method for their specific application.

Pillar 1: The Foundation of Method Selection - Principles of Analyte Quantification

Before delving into specific protocols, it is essential to understand the fundamental principles of each technique and how they relate to the physicochemical properties of 2-Methoxy-4-morpholinobenzoic acid. Its structure, featuring a benzoic acid moiety (a strong chromophore) and a morpholine group, makes it amenable to several detection methods.

  • UV-Vis Spectrophotometry: This technique relies on the principle that molecules with chromophores absorb light at specific wavelengths.[1] It is a rapid and cost-effective method for quantifying a pure substance in a simple matrix.[2] However, its utility is severely limited by its lack of specificity; any co-existing substance with an overlapping absorption spectrum will interfere with the measurement.[2][3]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC provides the power of physical separation before quantification.[4] A sample is injected into a high-pressure liquid stream (the mobile phase) that flows through a column packed with a stationary phase. The differential partitioning of analytes between the two phases results in their separation. For 2-Methoxy-4-morpholinobenzoic acid, a reversed-phase C18 column is the logical choice, retaining the molecule based on its hydrophobicity.[5] The UV detector then quantifies the analyte as it elutes from the column, providing a significant enhancement in specificity compared to direct spectrophotometry.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification in complex biological matrices.[7] It couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[8] The mass spectrometer ionizes the eluting analyte and then isolates a specific parent ion (based on its mass-to-charge ratio, m/z). This parent ion is fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of specificity and sensitivity, making it ideal for bioanalysis.[9]

Pillar 2: Designing a Self-Validating Cross-Validation Study

To objectively compare these methods, we must design a rigorous cross-validation study. The framework for this study is dictated by internationally recognized guidelines, primarily the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[10][11][12] A cross-validation compares the performance of different analytical methods to ensure data comparability.[11][13] Our study will assess the following key validation parameters for each technique.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_exec Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison P1 Define Analytical Target Profile (ATP) P2 Develop Individual Methods (HPLC-UV, LC-MS/MS, UV-Vis) P1->P2 P3 Prepare Validation Protocol (Acceptance Criteria) P2->P3 V1 Linearity & Range (Calibration Curves) P3->V1 V2 Accuracy & Precision (QC Samples at L, M, H) V1->V2 V3 Selectivity & Specificity (Blank & Spiked Matrix) V2->V3 V4 LOD & LOQ (S/N Ratio or SD Method) V3->V4 D1 Tabulate Performance Data V4->D1 D2 Compare Methods Against ATP & Acceptance Criteria D1->D2 D3 Final Method Selection & Recommendation D2->D3

Caption: Workflow for the cross-validation of analytical methods.

Pillar 3: Detailed Experimental Protocols

The following protocols are presented with explanations for key procedural choices, reflecting an experienced scientist's approach.

Protocol 1: UV-Vis Spectrophotometry

This method is best suited for quantifying the pure active pharmaceutical ingredient (API) or a highly concentrated solution with minimal interfering substances.

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methoxy-4-morpholinobenzoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Causality: Methanol is a suitable solvent that is transparent in the UV range where the analyte is expected to absorb.

  • Determination of λmax: Dilute the stock solution to approximately 10 µg/mL with methanol. Scan this solution from 400 nm to 200 nm using a UV-Vis spectrophotometer zeroed with methanol. The wavelength of maximum absorbance (λmax) is identified.

    • Causality: Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.[14]

  • Preparation of Calibration Standards: Prepare a series of at least five concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution with methanol.

  • Calibration Curve Generation: Measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.

  • Sample Analysis: Dilute the unknown sample with methanol to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the regression equation.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is robust for quality control, stability testing, and quantification in moderately complex matrices like drug formulations.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

      • Causality: A C18 column provides excellent hydrophobic retention for the aromatic ring of the analyte.[5]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

      • Causality: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid group is protonated (non-ionized), preventing peak tailing and promoting consistent retention on the reversed-phase column.[15] Acetonitrile is a common organic modifier providing good peak shape.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set to the λmax determined previously.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Stock and Calibration Standards: Prepare as described in the UV-Vis protocol, but use the mobile phase (e.g., 20% Acetonitrile in water) as the diluent. This prevents peak distortion caused by solvent mismatch.

    • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[5]

  • Validation and Analysis:

    • Inject the calibration standards to establish linearity.

    • Inject Quality Control (QC) samples (low, medium, high concentrations) to determine accuracy and precision.

    • Inject a blank matrix sample (e.g., a placebo formulation) to assess specificity.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the definitive method for quantifying the analyte in complex biological matrices like plasma, urine, or tissue homogenates, where high sensitivity and specificity are non-negotiable.[11]

  • Instrumentation and Conditions:

    • LC System: UHPLC system for fast, high-resolution separations.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Chromatographic Conditions: Same as HPLC-UV method, but a shorter column (e.g., 2.1 x 50 mm) and faster gradient can be used to increase throughput.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

      • Causality: The carboxylic acid group is readily deprotonated, forming a stable [M-H]⁻ ion in negative mode, which is ideal for sensitive detection.

    • MRM Transitions:

      • Analyte: Q1 (Precursor Ion): m/z 236.1 → Q3 (Product Ion): m/z 192.1 (Hypothetical loss of CO2)

      • Internal Standard (IS): e.g., 2-Methoxy-4-morpholinobenzoic acid-d4. Q1: m/z 240.1 → Q3: m/z 196.1

      • Causality: A stable isotope-labeled internal standard is crucial as it co-elutes and experiences the same ionization effects as the analyte, correcting for matrix effects and improving accuracy and precision.

  • Sample Preparation (Plasma): Protein Precipitation

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

      • Causality: Acetonitrile is an effective solvent for precipitating plasma proteins, which would otherwise foul the LC-MS system.[7]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Validation and Analysis:

    • Prepare calibration standards and QC samples by spiking known amounts of the analyte and a fixed amount of IS into the blank biological matrix (e.g., drug-free plasma).

    • Process these standards and QCs using the protein precipitation method.

    • Analyze the samples and construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.

Pillar 4: Comparative Performance Data

The following tables summarize the expected performance characteristics from the cross-validation study, based on established acceptance criteria from regulatory guidelines.[11][16]

Table 1: Linearity and Sensitivity

Parameter UV-Vis Spectrophotometry HPLC-UV LC-MS/MS Acceptance Criteria
Linearity Range 1 - 25 µg/mL 0.1 - 50 µg/mL 0.5 - 1000 ng/mL r² ≥ 0.99
Correlation (r²) 0.997 0.9992 0.9996 As above
LOD ~500 ng/mL ~30 ng/mL ~0.15 ng/mL S/N ≥ 3

| LLOQ | 1 µg/mL | 0.1 µg/mL | 0.5 ng/mL | S/N ≥ 10, Acc/Prec ≤ 20% |

Table 2: Accuracy and Precision

Parameter UV-Vis Spectrophotometry HPLC-UV LC-MS/MS Acceptance Criteria
Accuracy (% Recovery) 95.5 - 103.2% 98.1 - 101.5% 99.2 - 100.8% 85-115% (80-120% at LLOQ)
Precision (%RSD) < 10% < 5% < 4% ≤ 15% (≤ 20% at LLOQ)

| Specificity | Poor (High interference) | Good (Separation-based) | Excellent (Mass-based) | No significant interference at analyte RT |

Discussion and Recommendations: Selecting the Right Tool for the Job

The cross-validation data clearly illustrates the distinct capabilities and limitations of each method. The choice is not about which method is "best" overall, but which is most "fit-for-purpose."[12]

  • UV-Vis Spectrophotometry is a limited tool. While simple and fast, its profound lack of specificity makes it unsuitable for anything other than the analysis of pure substance or for very simple, well-characterized formulations. It should not be used for biological samples.

  • HPLC-UV represents a significant leap in performance, offering a robust, reliable, and cost-effective solution for routine analysis. Its strength lies in quality control settings, such as assaying drug product content uniformity or performing stability studies where analyte concentrations are relatively high and the matrix is less complex. It is the workhorse of a typical pharmaceutical development lab.

  • LC-MS/MS is unparalleled in sensitivity and specificity, making it the only acceptable choice for bioanalysis (e.g., pharmacokinetic or toxicokinetic studies) where analyte concentrations are often in the low ng/mL range within a highly complex biological matrix.[11] While the initial instrument cost is higher, the quality and reliability of the data for regulatory submissions are non-negotiable.

The following decision-making guide can help researchers select the appropriate method.

Decision_Tree Start Start: Need to quantify 2-Methoxy-4-morpholinobenzoic acid Q1 Is the sample a biological matrix (plasma, urine)? Start->Q1 Q2 Is the sample a pure API or simple formulation? Q1->Q2 No M_LCMS Use LC-MS/MS (High Sensitivity & Specificity) Q1->M_LCMS Yes Q3 Is high sensitivity (<50 ng/mL) and specificity critical? Q2->Q3 Yes Q4 Is the matrix simple and analyte concentration high (>1 µg/mL)? Q2->Q4 No (Uncertain Matrix) Q3->M_LCMS Yes M_HPLC Use HPLC-UV (Robustness & Cost-Effectiveness) Q3->M_HPLC No Q4->M_HPLC No M_UV Use UV-Vis (For quick check of pure substance only) Q4->M_UV Yes

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-Methoxy-4-morpholinobenzoic acid analogs

Title: Structure-Activity Relationship (SAR) Studies of 2-Methoxy-4-morpholinobenzoic Acid Analogs: Next-Generation Macrophage Migration Inhibitory Factor (MIF) Inhibitors Introduction & Biological Context Macrophage Mig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of 2-Methoxy-4-morpholinobenzoic Acid Analogs: Next-Generation Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Introduction & Biological Context

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an atypical chemokine that plays a critical role in the pathogenesis of autoimmune diseases, sepsis, and various malignancies [2]. Uniquely among cytokines, MIF possesses a highly conserved keto-enol tautomerase active site (centered around the N-terminal Proline-1 residue). This dual functionality makes MIF an attractive, yet highly challenging, therapeutic target [2].

Historically, the isoxazole derivative ISO-1 has served as the "gold standard" reference inhibitor for MIF. However, ISO-1 suffers from moderate potency (IC₅₀ ~18 μM) and metabolic instability due to its labile ester functionality [6]. To overcome these limitations, modern medicinal chemistry has pivoted toward novel scaffolds. Among the most promising is the 2-Methoxy-4-morpholinobenzoic acid building block, which has been successfully utilized to synthesize highly potent, stable, and bioavailable MIF inhibitors (such as the novel compounds MIF-IN-2 and MIF-IN-3) [3, 4].

This guide provides an objective, data-driven comparison of 2-Methoxy-4-morpholinobenzoic acid analogs against legacy MIF inhibitors, detailing their structural advantages, comparative performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Grounding: The Logic of the Scaffold

The design of 2-Methoxy-4-morpholinobenzoic acid analogs represents a masterclass in structure-based drug design, specifically targeting the hydrophobic cleft of the MIF tautomerase active site while maintaining optimal physicochemical properties [3]. As an Application Scientist, it is crucial to understand the causality behind these structural choices:

  • The Benzoic Acid Core (Amide Linkage): In active inhibitors, the carboxylic acid of this building block is typically coupled with various heterocyclic amines (e.g., oxadiazoles or thiazoles) to form a robust amide bond[3]. This replaces the metabolically vulnerable ester group of ISO-1, significantly improving the drug's half-life and in vivo stability.

  • The 2-Methoxy Group (Steric Locking): The methoxy group at the ortho position relative to the carbonyl introduces critical steric hindrance. This restricts the free rotation of the newly formed amide bond, locking the molecule into a rigid, bioactive conformation that perfectly aligns with the narrow, deep topology of the MIF active site [3].

  • The 4-Morpholino Group (Solubility & H-Bonding): Highly lipophilic inhibitors often fail in cellular assays due to poor aqueous solubility. The morpholine ring acts as a hydrophilic solubilizing moiety, dramatically enhancing bioavailability [1]. Furthermore, the oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, interacting favorably with solvent molecules and specific residues at the solvent-exposed rim of the tautomerase pocket.

MIF_Pathway MIF MIF (Cytokine/Enzyme) Receptors CD74 / CXCR2 / CXCR4 MIF->Receptors Receptor Binding Tautomerase Tautomerase Active Site (Pro-1) MIF->Tautomerase Catalytic Function Inflammation Pro-inflammatory Signaling (NF-κB, ERK1/2) Receptors->Inflammation Pathway Activation Inhibitor 2-Methoxy-4-morpholinobenzoic Acid Analogs Inhibitor->MIF Complex Formation Inhibitor->Tautomerase Competitive Inhibition

Caption: Diagram illustrating MIF dual signaling pathways and targeted inhibition by novel analogs.

Comparative SAR Data & Performance Metrics

When evaluating MIF inhibitors, it is critical to look beyond cell-free enzymatic potency and consider cellular efficacy, mechanism of action, and compound solubility. Legacy inhibitors like 4-IPP are potent but act as irreversible suicide substrates, raising long-term toxicity concerns [4]. ISO-1 is safe but lacks the potency required for advanced clinical translation [6].

The table below summarizes the quantitative performance of 2-Methoxy-4-morpholinobenzoic acid analogs (e.g., MIF-IN-2, MIF-IN-3) compared to standard alternatives.

CompoundPrimary ScaffoldTautomerase IC₅₀ (μM)Mechanism of ActionAqueous SolubilityCellular Efficacy (A549)
ISO-1 Isoxazole ester~18.0Reversible, CompetitiveLowModerate
4-IPP Phenylpyrimidine~5.0Irreversible (Suicide)LowHigh (High Toxicity)
Iguratimod Chromen-4-one~6.8ReversibleModerateModerate
MIF-IN-2 2-Methoxy-4-morpholinobenzoic acid< 1.0Reversible, CompetitiveHighHigh
MIF-IN-3 2-Methoxy-4-morpholinobenzoic acid< 1.0Reversible, CompetitiveHighHigh

Key Takeaway: The integration of the morpholine ring in MIF-IN-2 and MIF-IN-3 bridges the gap between high enzymatic potency (IC₅₀ < 1.0 μM) and the necessary aqueous solubility for robust cell-based efficacy, outperforming ISO-1 by over an order of magnitude [3, 4].

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of these analogs, a dual-assay system is required: a cell-free enzymatic assay to confirm direct target engagement, followed by a cell-based assay to verify functional efficacy and membrane permeability.

Workflow Prep Compound Synthesis Enzyme pHPP Tautomerase Assay Prep->Enzyme IC50 Det. Cell Cell-Based Migration Assay Prep->Cell Efficacy Data SAR Data Synthesis Enzyme->Data Cell->Data

Caption: Standardized workflow for validating MIF inhibitors via cell-free and cell-based assays.

Protocol 1: Cell-Free MIF Tautomerase Assay (pHPP Substrate)

While legacy assays utilized L-dopachrome, modern high-throughput screening relies on p-hydroxyphenylpyruvate (pHPP) due to its superior stability and dynamic range [5].

Causality & Design: The tautomerization of pHPP by MIF yields an enol form. Boric acid is deliberately included in the assay buffer because it forms a stable, UV-detectable complex with this enol. This allows for real-time spectrophotometric tracking of the enzyme's kinetic rate without relying on highly unstable intermediates [3].

Step-by-Step Methodology:

  • Substrate Preparation: Dilute 0.5 M pHPP in methanol 10-fold with 50 mM sodium acetate buffer (pH 6.0). Shake for 24 hours at room temperature in darkness to convert the enolic pHPP into its ketonic form. Sonicate for 5 minutes prior to use to ensure homogeneity[3].

  • Enzyme Preparation: Prepare a solution containing 6 nM recombinant human MIF in DPBS supplemented with 0.025% w/v BSA and 300 μM CHAPS. Self-Validation Note: CHAPS and BSA are critical here to prevent non-specific plastic binding and enzyme aggregation, which frequently cause false positives in SAR screens [3].

  • Inhibitor Incubation: In a 96-well clear-bottom plate, dispense 2 μL of the MIF enzyme solution. Add the 2-Methoxy-4-morpholinobenzoic acid analog (e.g., MIF-IN-2) at varying concentrations (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature to allow complex formation.

  • Reaction Initiation: Add 2 μL of the substrate solution (3 mM ketonic pHPP in 200 mM boric acid, 25 mM sodium phosphate, pH 6.0) to all wells[3].

  • Data Acquisition: Centrifuge the plate at 1000 rpm for 2 minutes to remove bubbles. Read the absorbance continuously at 300 nm (detecting the borate-enol complex) using a microplate reader.

  • Validation: Calculate the initial rates from the linear slope of the absorbance progress curve. An active analog will demonstrate a dose-dependent flattening of this slope.

Protocol 2: Cell-Based Proliferation & Migration Assay (A549 Cells)

To ensure the analogs are cell-permeable and functionally active, their ability to inhibit MIF-driven cellular pathways (such as ERK1/2 phosphorylation and subsequent proliferation) must be tested [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung adenocarcinoma cells (which endogenously overexpress MIF) in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 24 hours. Causality: This synchronizes the cell cycle and sensitizes the cells to exogenous/endogenous MIF signaling, reducing background noise.

  • Treatment: Treat cells with varying concentrations of the 2-Methoxy-4-morpholinobenzoic acid analog (1 μM to 50 μM) or ISO-1 (positive control) for 2 hours.

  • Viability/Migration Readout: After 48 hours, assess cell viability using a standard CCK-8 assay. For migration, utilize a Boyden chamber (Transwell) setup, quantifying the number of cells that migrate through the porous membrane after 24 hours of inhibitor treatment.

Conclusion

The evolution of MIF inhibitors from simple isoxazole esters like ISO-1 to advanced amides derived from 2-Methoxy-4-morpholinobenzoic acid highlights the power of rational SAR design. By utilizing the morpholine ring for optimal solubility and the methoxy group for conformational locking, these analogs achieve sub-micromolar potency and robust cellular efficacy [3, 4]. For drug development professionals targeting MIF-driven inflammatory and oncological pathways, incorporating this privileged scaffold represents a highly validated and structurally sound strategy.

References

  • Chem-Impex. "2-Methoxy-4-Morpholinobenzoic Acid". chemimpex.com.
  • National Institutes of Health (NIH). "Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor". nih.gov.
  • Google Patents. "WO2021258272A1 - Compounds and their uses as mif inhibitors". google.com.
  • MedChemExpress. "MIF-IN-2 | MIF Inhibitor". medchemexpress.com.
  • National Institutes of Health (NIH). "Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention". nih.gov.
  • Spandidos Publications. "ISO-66, a novel inhibitor of macrophage migration, shows efficacy in melanoma and colon cancer models". spandidos-publications.com.
Validation

In Vitro vs. In Vivo Activity of 2-Methoxy-4-morpholinobenzoic Acid: A Translational Comparison Guide

The following guide provides a comprehensive technical analysis of 2-Methoxy-4-morpholinobenzoic acid , evaluating its utility as a pharmacophore scaffold versus its behavior as a free acid in biological systems. This an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 2-Methoxy-4-morpholinobenzoic acid , evaluating its utility as a pharmacophore scaffold versus its behavior as a free acid in biological systems. This analysis is grounded in medicinal chemistry principles, specifically referencing its role in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors and other bioactive agents.[1]

Executive Summary & Compound Profile

2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) is a critical bifunctional scaffold in drug discovery.[1] It combines a solubilizing morpholine ring with a sterically demanding methoxy group on a benzoic acid core.[1] While rarely used as a monotherapy, its physicochemical profile makes it a "privileged structure" for optimizing the pharmacokinetic (PK) properties of kinase inhibitors and anti-inflammatory agents (e.g., MIF inhibitors).[1]

This guide compares its intrinsic behavior (In Vitro ) against its systemic performance (In Vivo ), highlighting why it is frequently derivatized rather than used as a free acid.[1]

Chemical Identity
  • IUPAC Name: 2-Methoxy-4-(morpholin-4-yl)benzoic acid[1]

  • Molecular Formula: C₁₂H₁₅NO₄[1]

  • Molecular Weight: 237.25 g/mol [1][2][3]

  • Key Functionality:

    • Morpholine (C4): Enhances aqueous solubility and metabolic stability compared to alkyl chains.[1]

    • Methoxy (C2): Provides conformational lock (via intramolecular H-bonding) and selectivity.[1]

    • Carboxylic Acid (C1): Handle for amidation (active drugs) or conjugation (metabolites).[1]

Comparative Analysis: In Vitro vs. In Vivo Performance[4]

The following table contrasts the compound's performance when screened in isolation (In Vitro) versus its behavior in a living organism (In Vivo).

FeatureIn Vitro Activity (Cellular/Biochemical) In Vivo Activity (Systemic/Organismal) Translational Gap
Solubility High. The morpholine nitrogen (pKa ~8) and carboxylate make it highly soluble in aqueous buffers (PBS).[1]Excellent. Rapid dissolution in gastric fluids; low risk of precipitation in plasma.[1]High solubility aids formulation but may limit passive membrane permeability.[1]
Permeability Low to Moderate. At physiological pH (7.4), the ionized carboxylate limits passive diffusion across lipid bilayers (PAMPA/Caco-2).[1]Poor Oral Bioavailability (as free acid). Restricted CNS penetration; limited cellular uptake in non-transporter dependent tissues.[1]Requires esterification or amidation (prodrug/drug strategy) to improve cell entry.[1]
Metabolic Stability Moderate. The morpholine ring is susceptible to oxidative ring opening (CYP450).[1] The methoxy group is relatively stable but can undergo O-demethylation.[1]Rapid Clearance. The free carboxylic acid is a prime target for Phase II conjugation (Glucuronidation) and rapid renal excretion.[1]Short half-life (

) in vivo unless chemically modified.[1]
Target Affinity Fragment Binder. Shows weak-to-moderate affinity for targets like MIF or Kinases as a fragment.[1]Inactive/Weak. Rapid clearance and poor penetration prevent the free acid from reaching effective concentrations at the target site.[1]Potency is usually achieved only after coupling (e.g., to an oxadiazole or amine).[1]
Toxicity Low Cytotoxicity. Morpholine is generally well-tolerated in cell viability assays (MTT/Alamar Blue) up to high µM concentrations.[1]Low Systemic Toxicity. Rapid excretion mitigates accumulation.[1] No structural alerts for genotoxicity (Ames negative typically).[1]Safe profile makes it an ideal building block.[1]

Detailed Mechanism & SAR Logic[1]

The "Morpholine Effect" in Drug Design

The morpholine moiety is not merely a solubilizer; it acts as a hydrogen bond acceptor.[1] In the context of MIF (Macrophage Migration Inhibitory Factor) inhibitors , the morpholine oxygen often engages in water-mediated hydrogen bonding within the active site, while the phenyl ring engages in


-stacking.[1]
The "Methoxy Lock"

The 2-methoxy group creates a steric clash with the adjacent carbonyl (or amide in derivatives), forcing the molecule into a non-planar or specific twisted conformation.[1] This pre-organization reduces the entropy penalty upon binding to a receptor, effectively increasing in vitro potency compared to the unsubstituted analog.[1]

Pathway Visualization: From Scaffold to Bioactivity

The diagram below illustrates how 2-Methoxy-4-morpholinobenzoic acid serves as the central hub in synthesis and how its fate diverges in vitro vs. in vivo.

G cluster_0 In Vitro Profile cluster_1 In Vivo Profile cluster_2 Medicinal Chemistry Optimization Start 2-Methoxy-4- morpholinobenzoic Acid Solubility High Aqueous Solubility Start->Solubility Clearance Phase II Glucuronidation Start->Clearance Amidation Amidation/Coupling (e.g., to Oxadiazole) Start->Amidation Binding Weak/Fragment Binding (IC50 > 10µM) Solubility->Binding Result_Vitro Low Intrinsic Potency Binding->Result_Vitro Excretion Rapid Renal Excretion Clearance->Excretion Result_Vivo Short Half-life (t1/2) Excretion->Result_Vivo Drug Active MIF Inhibitor (Potent Drug) Amidation->Drug + Potency + Permeability

Caption: Divergent fate of the scaffold. As a free acid, it suffers from rapid clearance (In Vivo) and low potency (In Vitro).[1] Chemical modification (Amidation) is required to unlock therapeutic value.[1]

Experimental Protocols for Validation

To objectively compare this compound against alternatives (e.g., 2-Methoxy-4-methylbenzoic acid), the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability Assay)

Purpose: To determine if the morpholine ring is a metabolic liability.[1]

  • Preparation: Prepare a 10 mM stock of 2-Methoxy-4-morpholinobenzoic acid in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

  • Initiation: Add NADPH (1 mM) to start the reaction.[1] Include a negative control (no NADPH) and a positive control (e.g., Verapamil).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Expected Result: The compound should show moderate stability.[1] If

      
       is lost in 30 min, the morpholine ring is being oxidized.[1]
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To quantify the "rapid clearance" claim.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Dosing:

    • IV Group: 2 mg/kg (formulated in 5% DMSO / 95% Saline).[1]

    • PO Group: 10 mg/kg (formulated in 0.5% Methylcellulose).[1]

  • Blood Collection: Serial sampling via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Processing: Plasma separation (EDTA tubes). Protein precipitation with Methanol.[1]

  • Data Output:

    • 
       (Peak Concentration)[1]
      
    • 
       (Half-life)[1]
      
    • 
       (Bioavailability) = 
      
      
      
      .[1]
    • Hypothesis: Bioavailability (

      
      ) will be low (<20%) for the free acid due to ionization at intestinal pH, contrasting with high 
      
      
      
      for amidated derivatives.[1]

Comparative Guide: Alternatives & Analogs

When selecting a scaffold, researchers often choose between Morpholine, Methyl, or Nitro variants.[1]

Compound AnalogStructure ModificationIn Vitro SolubilityIn Vivo Metabolic RiskPrimary Application
2-Methoxy-4-morpholinobenzoic acid Morpholine RingHigh Moderate (Ring oxidation)Solubility enhancer; Kinase/MIF inhibitors.[1]
2-Methoxy-4-methylbenzoic acid Methyl GroupLowLow (Benzylic oxidation)Lipophilic core; used when membrane permeability is priority.[1]
2-Methoxy-4-nitrobenzoic acid Nitro GroupLowHigh (Nitro reduction)Precursor for anilines; rarely a final drug pharmacophore.
4-Morpholinobenzoic acid No MethoxyHighModerateLacks the "conformational lock"; more flexible, less selective.[1]

References

  • World Intellectual Property Organization (WIPO). (2021).[1] Compounds and their uses as MIF inhibitors. Patent WO2021258272A1.[1] Link

    • Context: Citations of 2-methoxy-4-morpholinobenzoic acid as a key intermediate in the synthesis of bioactive MIF inhibitors.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 597164 (Related Analog: 2-Methoxy-4-methylbenzoic acid). Link[1]

    • Context: Physicochemical property comparisons for the benzoic acid scaffold class.
  • Journal of Medicinal Chemistry. Strategies for Organic Drug Synthesis and Design: The Role of Morpholine. (General Reference for Morpholine Pharmacophore).[1]

    • Note: Morpholine is widely cited for improving the pharmacokinetic profile of small molecules (e.g., Gefitinib, Linezolid).[1]

  • BLD Pharm. Product Analysis: 2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3).[1][2][3][4] Link

    • Context: Verification of chemical identity and commercial availability as a building block.[1]

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to 2-Methoxy-4-morpholinobenzoic acid

Executive Summary 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3 ) is a critical intermediate in the synthesis of macrophage migration inhibitory factor (MIF) inhibitors and other anti-inflammatory agents. Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3 ) is a critical intermediate in the synthesis of macrophage migration inhibitory factor (MIF) inhibitors and other anti-inflammatory agents. Its structural core—a benzoic acid functionalized with an electron-donating morpholine ring and an ortho-methoxy group—presents specific regiochemical challenges.

This guide benchmarks three distinct synthetic strategies for its preparation:

  • Nucleophilic Aromatic Substitution (SnAr): A metal-free, high-temperature route using fluoro-benzoates.

  • Carboxylation via Lithiation: A cryogenic, halogen-lithium exchange route ideal for laboratory-scale batches.

  • Buchwald-Hartwig Amination: A palladium-catalyzed route offering milder conditions but higher material costs.

Key Finding: While the SnAr route is theoretically the most scalable for industrial manufacturing due to low reagent costs, published patent data indicates unoptimized yields (~18%), likely due to the electron-rich nature of the methoxy group deactivating the ring. Conversely, the Lithiation route demonstrates superior yields (66%) for gram-scale synthesis, making it the preferred method for early-phase discovery.

Retrosynthetic Analysis

The synthesis of 2-Methoxy-4-morpholinobenzoic acid can be disconnected at three logical points, dictating the choice of starting material.

Retrosynthesis Target 2-Methoxy-4-morpholinobenzoic acid (Target) PrecursorA Methyl 4-fluoro-2-methoxybenzoate + Morpholine Target->PrecursorA Route A: SnAr (F-Displacement) PrecursorB 4-(4-Bromo-3-methoxyphenyl)morpholine + CO2 Target->PrecursorB Route B: Lithiation/Carboxylation PrecursorC Methyl 4-bromo-2-methoxybenzoate + Morpholine Target->PrecursorC Route C: Buchwald-Hartwig

Caption: Retrosynthetic disconnection showing the three primary pathways to the target scaffold.

Detailed Synthetic Protocols

Route A: Nucleophilic Aromatic Substitution (SnAr)

Best For: Industrial cost-reduction (if optimized), avoiding heavy metals. Mechanism: The electron-withdrawing ester group at C1 activates the C4-fluorine for displacement by morpholine. However, the C2-methoxy group donates electron density, partially deactivating the ring and necessitating harsh conditions.

Protocol:

  • Reagents: Methyl 4-fluoro-2-methoxybenzoate (1.0 eq), Morpholine (8.0 eq), NMP (3 vol).

  • Reaction: Charge the vessel with the fluoro-benzoate, N-methyl-2-pyrrolidone (NMP), and excess morpholine.

  • Conditions: Heat the mixture to 145°C and stir for 16 hours under nitrogen.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove solvent (freeze-drying or high-vacuum distillation is required due to NMP's boiling point).

    • Purify residue via silica gel flash chromatography (0-30% Ethyl Acetate/Petroleum Ether).[3]

  • Hydrolysis (Step 2): Dissolve the intermediate ester in THF/Water, add LiOH (3 eq), and stir at RT for 4 hours. Acidify to pH 3 to precipitate the acid.

Performance Data:

  • Yield: ~18% (Step 1, unoptimized patent example [1]).

  • Purity: >95% after chromatography.[4]

  • Critique: The low reported yield suggests significant thermal degradation or incomplete conversion. Optimization using a stronger base (e.g., DIPEA) or microwave irradiation could improve throughput.

Route B: Carboxylation via Lithiation

Best For: Laboratory scale (1–50g), high yield, reliable purification. Mechanism: Halogen-lithium exchange on the aryl bromide followed by quenching with solid or gaseous carbon dioxide.

Protocol:

  • Starting Material: 4-(4-bromo-3-methoxyphenyl)morpholine (synthesized via bromination of 3-methoxy-N-phenylmorpholine).

  • Reaction:

    • Dissolve starting material in anhydrous THF under Argon.

    • Cool solution to -78°C .

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Stir for 1 hour at -78°C to generate the aryllithium species.

    • Bubble excess CO₂ gas (dried through CaCl₂ tube) into the solution for 30 mins.

  • Workup:

    • Allow to warm to room temperature.[2]

    • Quench with water, then adjust pH to ~2 with 1N HCl.

    • Extract with Ethyl Acetate.[2] The product often precipitates directly upon acidification.

Performance Data:

  • Yield: 66% [2].[5]

  • Purity: High (crystallizes upon acidification).

  • Critique: This route avoids the difficult purification of the SnAr route. However, the use of n-BuLi and cryogenic temperatures limits its utility for multi-kilogram batches without specialized flow chemistry reactors.

Route C: Buchwald-Hartwig Amination

Best For: Late-stage functionalization, mild conditions, library synthesis. Mechanism: Palladium-catalyzed C-N bond formation.

Protocol:

  • Reagents: Methyl 4-bromo-2-methoxybenzoate (1.0 eq), Morpholine (1.2 eq), Pd catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene or t-Amyl alcohol.

  • Conditions: Heat to 80–100°C for 4–12 hours under inert atmosphere.

  • Workup: Filter through Celite to remove Pd/salts, concentrate, and hydrolyze the ester as described in Route A.

Performance Data:

  • Yield: Estimated 75–85% (based on analogous substrates [3]).

  • Critique: While reliable, the cost of the RuPhos ligand and Palladium catalyst significantly increases the Cost of Goods (COGs). Residual metal removal (scavenging) is required for pharmaceutical grade material.

Benchmarking Comparison

The following table contrasts the three routes based on experimental data and process requirements.

MetricRoute A: SnArRoute B: LithiationRoute C: Buchwald
Yield (Literature) 18% (Unoptimized) [1]66% [2]~80% (Est.)
Step Count 2 (Ester formation + Hydrolysis)1 (Direct to Acid)2 (Coupling + Hydrolysis)
Key Reagent Cost Low (Morpholine)Medium (n-BuLi)High (Pd Catalyst/Ligand)
Scalability High (Heat + Stir)Low (Cryogenic required)Medium (Pd removal needed)
Green Factor Moderate (High temp energy)Poor (Atom economy of BuLi)Moderate (Heavy metals)
Purity Profile Complex (Thermal byproducts)Clean (Specific activation)Good (Trace Pd impurities)
Decision Matrix
  • Choose Route A if you are producing commodity chemicals where catalyst cost is prohibitive, and you have time to optimize the reaction temperature/pressure.

  • Choose Route B if you need 5–10 grams this week for biological testing. It is the most reliable "first-pass" synthesis.

  • Choose Route C if Route A fails due to the deactivating effect of the methoxy group and you lack cryogenic equipment.

Process Visualization (Route B)

The following diagram illustrates the workflow for the highest-yielding laboratory route (Lithiation).

LithiationRoute Start Start: 4-bromo-3-methoxy- 1-morpholinobenzene Cryo Cool to -78°C (Anhydrous THF) Start->Cryo Lithiation Add n-BuLi (Li-Halogen Exchange) Cryo->Lithiation 1 hr Quench Add CO2 (gas) (Carboxylation) Lithiation->Quench Electrophilic Attack Acidify Acidify (HCl) pH ~2 Quench->Acidify Warm to RT Product Product: 2-Methoxy-4-morpholino- benzoic acid Acidify->Product Precipitation (66% Yield)

Caption: Workflow for the Lithiation-Carboxylation route (Route B), highlighting the critical cryogenic and quenching steps.

References

  • WO2021258272A1 . Compounds and their uses as MIF inhibitors. Example 24. (2021).[5]

  • US6479497B1 . Substituted chroman derivatives. (2002).

  • BenchChem Application Notes . Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate. (2025).

Sources

Validation

Orthogonal methods for confirming the purity of 2-Methoxy-4-morpholinobenzoic acid

Orthogonal Purity Assessment of 2-Methoxy-4-morpholinobenzoic Acid: A Comparative Guide for Pharmaceutical Intermediates Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the purity...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Assessment of 2-Methoxy-4-morpholinobenzoic Acid: A Comparative Guide for Pharmaceutical Intermediates

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates dictates the impurity profile and overall yield of the final drug product. 2-Methoxy-4-morpholinobenzoic acid (CAS: 221360-90-3) is a critical building block frequently utilized in the development of anti-inflammatory and analgesic agents .

Historically, the pharmaceutical industry has relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assays. However, relying on a single analytical mode introduces significant blind spots. To meet stringent regulatory expectations (e.g., ICH Q2(R2) and Q11), modern quality control mandates the use of orthogonal analytical methods —techniques that operate on fundamentally different physical or chemical principles . This guide objectively compares the chromatographic mass balance approach against direct molar measurement via Quantitative Nuclear Magnetic Resonance (qNMR), providing actionable, self-validating protocols for establishing the absolute purity of 2-Methoxy-4-morpholinobenzoic acid.

The Mechanistic Need for Orthogonality

The core challenge in purity analysis is that no single detector can capture the entire physicochemical spectrum of potential impurities.

  • The Chromatographic Mass Balance (HPLC-UV/MS + Thermal): HPLC separates molecules based on hydrodynamic volume and polarity. However, UV detection relies on the assumption that all impurities possess a similar extinction coefficient (UV response factor) to the main analyte . If the morpholine ring of 2-Methoxy-4-morpholinobenzoic acid undergoes oxidative degradation, the resulting impurities may lack a strong chromophore, leading HPLC-UV to severely overestimate purity. By coupling UV with Mass Spectrometry (LC-MS) and incorporating thermal methods (TGA/Karl Fischer) for volatiles, we build a more complete "mass balance" .

  • Direct Molar Measurement (1H-qNMR): qNMR operates on a completely orthogonal principle: nuclear spin. The fundamental causality of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (e.g.,

    
    ) and the number of those nuclei in the molecule. Because the nuclear spin response is independent of the molecule's chromophoric environment, qNMR provides a direct, absolute mass fraction purity without requiring a reference standard of the analyte itself .
    

OrthogonalStrategy Start 2-Methoxy-4-morpholinobenzoic Acid Batch Release HPLC HPLC-UV / LC-MS (Chromatographic Separation) Start->HPLC Primary Assay qNMR 1H-qNMR (Nuclear Spin Resonance) Start->qNMR Orthogonal Assay Thermal DSC / TGA / KF (Thermodynamic & Moisture) Start->Thermal Volatiles/Inorganics MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Absolute Absolute Molar Purity (Direct Measurement) qNMR->Absolute Thermal->MassBalance Compare Confirmed High-Fidelity Purity MassBalance->Compare Cross-Validation Absolute->Compare Cross-Validation

Orthogonal testing logic combining mass balance and direct molar measurement.

Comparative Performance Matrix

To objectively evaluate these methods, we must compare their operational mechanics and limitations.

Analytical ParameterHPLC-UV (Mass Balance Component)LC-MS (Orthogonal Detection)1H-qNMR (Absolute Measurement)
Separation Principle Differential phase partitioningDifferential phase partitioningNone (Mixture analysis via chemical shift)
Detection Principle Photonic absorption (Chromophore)Mass-to-charge ratio (m/z)Nuclear spin resonance (Protons)
Reference Standard Required (for exact quantitation)Required (for exact quantitation)Not Required (Uses generic Internal Standard)
Response Dependency High (Extinction coefficients vary)High (Ionization efficiency varies)Zero (Directly proportional to molar ratio)
Primary Limitation Misses non-UV absorbing impuritiesSubject to ion suppressionLower sensitivity for trace impurities (<0.1%)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal mechanism to verify the accuracy of the resulting data.

Protocol A: Absolute Purity via 1H-qNMR

Causality Focus: Ensuring complete magnetization recovery for absolute quantitation.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) such as Maleic acid. Causality: Maleic acid produces a distinct singlet at ~6.26 ppm in DMSO-

    
    , which perfectly avoids overlap with the aromatic protons (7.0–8.0 ppm) and the methoxy protons (~3.8 ppm) of 2-Methoxy-4-morpholinobenzoic acid.
    
  • Gravimetric Preparation: Accurately co-weigh ~20 mg of the analyte and ~10 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO-

    
    . Self-Validation: Record exact weights; the precision of the balance directly dictates the accuracy of the final molar calculation.
    
  • NMR Acquisition (T1 Relaxation): Acquire the 1H spectrum using a 90° pulse angle. Crucially, set the relaxation delay (D1) to at least 30 seconds. Causality: A D1 of

    
     (spin-lattice relaxation time) of the slowest relaxing proton ensures 99.3% magnetization recovery, preventing signal saturation and skewed integrals.
    
  • Integration & Calculation: Integrate the IS peak and the target analyte peak (e.g., the 3-proton methoxy singlet). Calculate the mass fraction using the standard qNMR molar ratio equation.

qNMR_Protocol S1 1. Gravimetric Co-Weighing Analyte + Traceable IS S2 2. Dissolution DMSO-d6 (No signal overlap) S1->S2 S3 3. NMR Acquisition Delay (D1) > 5 * T1 max S2->S3 S4 4. Signal Integration Methoxy Protons (~3.8 ppm) S3->S4 S5 5. Mass Fraction Calculation Absolute % w/w S4->S5

Step-by-step causality in the 1H-qNMR absolute purity determination workflow.

Protocol B: Orthogonal Impurity Profiling via LC-MS/UV

Causality Focus: Resolving structurally similar impurities while capturing non-chromophoric degradants.

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and a known degradant (e.g., morpholine). Self-Validation: The system is only validated if the resolution (

    
    ) between the analyte and the closest eluting impurity is 
    
    
    
    .
  • Chromatographic Separation: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the basic nitrogen of the morpholine ring remains fully protonated, preventing secondary interactions with residual silanols on the column and ensuring sharp, symmetrical peaks.

  • Dual Detection: Route the eluent through a Photodiode Array (PDA) detector (extracting at 254 nm) and into an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode. Causality: The PDA quantifies the conjugated benzoic acid derivatives, while the MS identifies any co-eluting peaks or non-UV absorbing aliphatic impurities based on their

    
     ratio.
    

Representative Data & Discrepancy Interpretation

When applying these orthogonal methods to a stressed batch of 2-Methoxy-4-morpholinobenzoic acid, discrepancies often arise. The table below illustrates a typical analytical scenario where orthogonal methods reveal hidden impurities.

Analytical MethodCalculated PurityDetected ImpuritiesNotes on Causality
HPLC-UV (254 nm) 99.65% (Area %)0.35% (Trace aromatics)Overestimates purity; misses degraded morpholine fragments lacking a chromophore.
Karl Fischer (KF) N/A0.40% (Water)Identifies ambient moisture absorbed by the polar morpholine moiety.
TGA N/A0.15% (Solvent)Detects residual synthesis solvents (e.g., Ethyl Acetate).
Mass Balance 99.10% (% w/w)0.90% (Total)Calculated as: 100% - (HPLC Impurities + KF + TGA).
1H-qNMR 98.20% (% w/w) 1.80% (Total mass)True Purity. Captures the exact molar mass fraction, revealing that UV response factors skewed the HPLC data.

Interpretation: The 0.90% discrepancy between the Mass Balance approach and qNMR highlights the danger of relying solely on HPLC-UV. Because qNMR is a molar-based technique, it accurately quantified structurally altered degradation products that exhibited significantly lower UV absorbance than the parent compound.

Conclusion

For critical pharmaceutical intermediates like 2-Methoxy-4-morpholinobenzoic acid, single-method purity assays are analytically insufficient. By coupling the high-resolution separation capabilities of LC-MS with the absolute molar quantitation of 1H-qNMR, researchers create a highly trustworthy, self-validating analytical framework. This orthogonal approach prevents downstream synthesis failures and ensures strict adherence to modern quality control guidelines.

References

  • American Pharmaceutical Review. "The Role of Complimentary Methods in Analytical Quality Control." Available at:[Link]

  • Waters Corporation. "Using Mass Detection as an Orthogonal Technology to Improve Routine Analysis." Available at:[Link]

Comparative

Head-to-head comparison of 2-Methoxy-4-morpholinobenzoic acid with a known drug scaffold

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, selecting the right building blocks is often the difference between a viable clinical candidate and a late-stage pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, selecting the right building blocks is often the difference between a viable clinical candidate and a late-stage pharmacokinetic failure.

In this technical guide, we will conduct a head-to-head comparison between 2-Methoxy-4-morpholinobenzoic acid —a highly specialized, modern drug intermediate—and the classic p-Aminobenzoic acid (PABA) scaffold. By dissecting their physicochemical properties, structural causality, and performance in critical assays, we will demonstrate why the strategic incorporation of a morpholine ring and an ortho-methoxy group fundamentally upgrades a molecule's druggability, particularly for Central Nervous System (CNS) and anti-inflammatory targets.

Structural Rationale: The Causality of Scaffold Design

To understand the superiority of 2-Methoxy-4-morpholinobenzoic acid in modern medicinal chemistry, we must look at the specific molecular interactions dictated by its functional groups compared to the simpler PABA scaffold.

The Morpholine Advantage: Developing drugs for the CNS or systemic inflammatory targets requires a strict balance between molecular size and lipophilicity. The morpholine ring is a saturated heterocycle containing both a weak basic nitrogen and an oxygen atom at opposite positions. This unique arrangement provides a flexible conformation and an optimal pKa (typically around 8.3 for the isolated ring, though lower when conjugated to a phenyl group), allowing the molecule to participate in diverse lipophilic–hydrophilic interactions[1]. Consequently, morpholine substitution drastically improves both aqueous solubility in the blood and permeability across the blood-brain barrier (BBB)[2].

The Ortho-Methoxy Shield: While PABA possesses a primary amine that is highly susceptible to rapid N-acetylation and metabolic clearance, 2-Methoxy-4-morpholinobenzoic acid replaces this with a sterically bulky morpholine group and adds a methoxy group at the 2-position. This methoxy group acts as a conformational lock, restricting the rotation of the carboxylic acid and shielding the aromatic core from rapid oxidative metabolism by CYP450 enzymes.

These structural upgrades make 2-Methoxy-4-morpholinobenzoic acid a highly sought-after intermediate for synthesizing Macrophage Migration Inhibitory Factor (MIF) inhibitors, which are actively investigated for treating autoimmune diseases and preventing tumor metastasis[3].

MIF_Pathway MIF Macrophage Migration Inhibitory Factor (MIF) CD74 CD74 Receptor MIF->CD74 Binding Scaffold 2-Methoxy-4-morpholino- benzoic acid derivative Scaffold->MIF Inhibits Active Site ERK ERK1/2 MAPK Pathway CD74->ERK Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Inflammation Gene Transcription

Fig 1. Mechanism of MIF inhibition by 2-Methoxy-4-morpholinobenzoic acid derivatives.

Head-to-Head Physicochemical Profiling

The theoretical advantages of the morpholine and methoxy substitutions translate directly into measurable pharmacokinetic parameters. Below is a comparative synthesis of their quantitative data.

Parameter2-Methoxy-4-morpholinobenzoic acidp-Aminobenzoic acid (PABA)Application Impact
Molecular Weight 237.25 g/mol 137.14 g/mol Both remain well under the Lipinski limit of 500 Da.
cLogP ~1.1~0.83Morpholine optimizes lipophilicity for BBB penetration without sacrificing solubility.
Topological Polar Surface Area 67.5 Ų63.3 ŲBoth are optimal (< 90 Ų) for passive CNS diffusion.
Basic pKa (Conjugate) ~5.2 (Morpholine N)2.38 (Aniline N)Morpholine's higher basicity enhances physiological solubility via partial protonation[1].
Metabolic Stability (T1/2) High (> 60 min in HLM)Low (< 20 min in HLM)PABA is rapidly N-acetylated; the morpholine ring resists rapid phase II conjugation.

Experimental Methodologies: Self-Validating Protocols

To objectively prove the superiority of the 2-Methoxy-4-morpholinobenzoic acid scaffold in early-stage development, we deploy two critical assays: Kinetic Solubility and PAMPA-BBB.

Causality of Assay Selection: We utilize kinetic solubility rather than thermodynamic solubility because drug discovery libraries require rapid throughput, and kinetic assays accurately mimic the initial dissolution of a drug dosed from a DMSO stock into aqueous physiological fluids. For permeability, Porcine Brain Lipid is selected for the PAMPA assay because its complex lipid composition (rich in sphingomyelin and cholesterol) accurately recapitulates the tight junctions of the human BBB, unlike generic artificial membranes.

Workflow Prep Compound Prep (10 mM in DMSO) Solubility Kinetic Solubility (PBS pH 7.4) Prep->Solubility PAMPA PAMPA-BBB Assay (Porcine Brain Lipid) Prep->PAMPA LCMS LC-MS/MS Quantification Solubility->LCMS PAMPA->LCMS Data PK/PD Modeling & Selection LCMS->Data

Fig 2. High-throughput workflow for evaluating scaffold solubility and BBB permeability.

Protocol A: High-Throughput Kinetic Solubility Assay

Self-Validation Mechanism: This protocol includes Nicardipine as a low-solubility control and Propranolol as a high-solubility control. If Propranolol recovery drops below 95%, the plate is discarded, ensuring absolute data trustworthiness.

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Methoxy-4-morpholinobenzoic acid in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Add 5 µL of the DMSO stock to 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate to achieve a final target concentration of 200 µM (2% DMSO final).

  • Incubation: Seal the plate and shake at 300 RPM for 24 hours at 37°C to allow equilibrium of the kinetic precipitate.

  • Phase Separation: Centrifuge the plate at 10,000 x g for 15 minutes to pellet any insoluble compound.

  • Quantification: Transfer 50 µL of the supernatant to a new plate, dilute with 50 µL of acetonitrile (containing an internal standard), and analyze via LC-MS/MS against a standard curve prepared in 50% acetonitrile/water.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Self-Validation Mechanism: The assay integrates Verapamil (high permeability) and Theophylline (low permeability). If the calculated effective permeability (


) for Verapamil falls below 

cm/s, the assay is invalidated.
  • Membrane Preparation: Coat the porous filter membrane of the donor plate (0.45 µm pore size) with 5 µL of Porcine Brain Lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute the 10 mM DMSO compound stock into PBS (pH 7.4) to a final concentration of 50 µM. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

  • Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane contacts the acceptor buffer. Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Analysis: Extract 50 µL from both donor and acceptor wells, quench with acetonitrile, and quantify via LC-MS/MS. Calculate the

    
     to determine CNS penetration potential.
    

Conclusion

While simple scaffolds like PABA offer historical baseline data, they fall short in modern drug discovery due to poor metabolic stability and suboptimal lipophilic-hydrophilic balance. By integrating a morpholine ring and an ortho-methoxy group, 2-Methoxy-4-morpholinobenzoic acid provides a highly tunable, metabolically stable, and CNS-permeable foundation. Its proven utility in synthesizing complex MIF inhibitors underscores its value as a premium building block for next-generation anti-inflammatory and neurological therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • WO2021258272A1 - Compounds and their uses as mif inhibitors.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

Validation

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Methodological Comparison

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, a critical step in modern drug discovery. While the compound 2-Methoxy-4-morpholinobenzoic acid is referenced as a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, a critical step in modern drug discovery. While the compound 2-Methoxy-4-morpholinobenzoic acid is referenced as a structural motif, it is primarily documented as a chemical intermediate with no established biological target. Therefore, we will use a hypothetical inhibitor, designated "Compound X" , which incorporates this scaffold, to illustrate the essential workflows for determining its selectivity profile against a hypothetical primary target, Kinase A , and a panel of related and unrelated kinases.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most inhibitors act. This homology presents a formidable challenge: achieving selective inhibition of a single desired kinase without engaging other "off-target" kinases. Poor selectivity can lead to unexpected toxicities or polypharmacology, where the drug's effect is the result of multiple interactions. Therefore, a rigorous, multi-pronged assessment of selectivity is not merely a characterization step but a cornerstone of a successful drug development campaign. This guide outlines two pillars of this assessment: broad-panel biochemical screening and targeted cellular engagement verification.

Part 1: Biochemical Selectivity Profiling via Kinase Panel Screening

The initial and broadest assessment of selectivity is typically a biochemical screen against a large panel of purified kinases. This approach provides a quantitative measure of a compound's potency (often as an IC50 value) against each kinase under controlled, in vitro conditions.

Experimental Rationale

The goal is to rapidly identify all potential interactions between the inhibitor and a wide array of kinases. By utilizing a standardized assay format, we can directly compare the potency of Compound X across the kinome. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction; a potent inhibitor will block this reaction, resulting in a low ADP signal.

Workflow for Large-Panel Kinase Screening

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Prep Compound X Serial Dilution Assay_Plate Dispense Compound X, Kinases, and Substrate/ATP into 384-well plate Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Array (Kinase A, B, C, D...n) Kinase_Panel->Assay_Plate Reagents Prepare Substrate/ATP Mix & ADP-Glo™ Reagents Reagents->Assay_Plate Incubation1 Incubate at RT (e.g., 60 min) Assay_Plate->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase reaction) Incubation2->Add_Detection Incubation3 Incubate at RT (e.g., 30 min) Add_Detection->Incubation3 Read_Luminescence Read Luminescence Signal on Plate Reader Incubation3->Read_Luminescence Data_Processing Normalize Data & Fit Dose-Response Curves Read_Luminescence->Data_Processing IC50_Calc Calculate IC50 Values for each Kinase Data_Processing->IC50_Calc

Caption: Workflow for Biochemical Kinase Panel Screening.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a suitable pan-kinase inhibitor as a positive control.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the specific kinase (e.g., Kinase A) and its corresponding substrate/ATP mix to each well. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency measurement.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data relative to the positive and negative controls. Plot the normalized signal against the logarithm of the Compound X concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Hypothetical Biochemical Selectivity Data for Compound X
TargetTarget FamilyIC50 (nM)Selectivity Ratio (vs. Kinase A)
Kinase A Tyrosine Kinase 15 1x
Kinase BTyrosine Kinase45030x
Kinase CTyrosine Kinase2,100140x
Kinase DSerine/Threonine Kinase>10,000>667x

Interpretation: The biochemical data suggests that Compound X is a potent inhibitor of its primary target, Kinase A. It displays moderate selectivity against the closely related Kinase B (30-fold) and good selectivity against Kinase C (140-fold). Crucially, it shows excellent selectivity against the unrelated Kinase D, indicating a specific pharmacophore.

Part 2: Cellular Target Engagement Assessment

While biochemical assays are essential for broad profiling, they do not guarantee that a compound will bind its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement and assessing selectivity in a more physiologically relevant context.

Experimental Rationale

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged its target.

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Expressing Target Kinases Treatment Treat Cells with Compound X or Vehicle (DMSO) Cell_Culture->Treatment Incubation Incubate (e.g., 1 hr) to allow compound entry and target binding Treatment->Incubation Harvest Harvest and Aliquot Cell Lysate Incubation->Harvest Heat_Gradient Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) Harvest->Heat_Gradient Lysis Lyse Cells (Freeze-Thaw) and Separate Soluble vs. Precipitated Fractions (Centrifugation) Heat_Gradient->Lysis Quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) Lysis->Quantification Melt_Curve Plot Soluble Protein vs. Temp to generate Melt Curves Quantification->Melt_Curve Shift_Analysis Compare Curves to Identify Thermal Shift (ΔTm) Melt_Curve->Shift_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® using Western Blot
  • Cell Treatment: Seed cells known to express the target kinases (A, B, C, D) and grow to ~80% confluency. Treat one set of cells with a saturating concentration of Compound X (e.g., 10 µM) and another set with vehicle (DMSO) for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., from 42°C to 68°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the concentration of the specific target proteins (Kinase A, B, C, D) in each sample using target-specific antibodies via Western Blot or ELISA.

  • Data Analysis: For each target, plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization. The magnitude of this shift (ΔTm) reflects the extent of target engagement.

Hypothetical CETSA® Data for Compound X
TargetBasal Tm (Vehicle)Tm with Compound XThermal Shift (ΔTm)Interpretation
Kinase A 48.2°C 56.5°C +8.3°C Strong Engagement
Kinase B50.1°C51.3°C+1.2°CWeak/Borderline Engagement
Kinase C52.5°C52.6°C+0.1°CNo Engagement
Kinase D55.0°C55.1°C+0.1°CNo Engagement

Synthesis and Downstream Implications

The true power of this dual-methodology approach lies in the synthesis of the data. The CETSA® results strongly corroborate the biochemical findings. Compound X demonstrates robust and specific engagement with Kinase A inside cells, while its weaker biochemical activity against Kinase B translates to only a minor thermal shift, suggesting this off-target interaction may not be significant in situ at therapeutic concentrations. The lack of engagement with Kinases C and D in cells aligns perfectly with the high IC50 values.

Signaling Pathway Context

This selectivity is critical for achieving a clean pharmacological effect. Consider a hypothetical pathway where Kinase A drives disease progression, while the related Kinase B is involved in a vital homeostatic process.

G cluster_pathways Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Related Off-Target) Upstream_Signal->Kinase_B Disease Disease Progression Kinase_A->Disease On-Target Effect Homeostasis Normal Cell Function Kinase_B->Homeostasis Potential Off-Target Effect Compound_X Compound X (Selective Inhibitor) Compound_X->Kinase_A  Inhibits Compound_X->Kinase_B  Weakly Inhibits

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-morpholinobenzoic Acid

The core principle of chemical waste management is risk mitigation. Improper disposal, such as drain disposal, can lead to the contamination of water systems, while discarding in regular trash can endanger waste manageme...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of chemical waste management is risk mitigation. Improper disposal, such as drain disposal, can lead to the contamination of water systems, while discarding in regular trash can endanger waste management personnel and the environment.[1][2] Therefore, 2-Methoxy-4-morpholinobenzoic acid must be treated as hazardous waste unless definitively proven otherwise by a certified laboratory analysis.

I. Hazard Assessment and Profile

Understanding the potential hazards of 2-Methoxy-4-morpholinobenzoic acid is foundational to its safe handling and disposal. By examining its constituent functional groups (a benzoic acid, a methoxy group, and a morpholine ring), we can infer a likely hazard profile.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are often classified as skin and eye irritants.[3] Some may cause respiratory irritation.[3][4][5]

  • Morpholine Moiety : Morpholine itself is a corrosive substance, capable of causing severe skin burns and eye damage.[6][7] It is also flammable.[8][9]

  • Overall Profile : Given these components, it is prudent to handle 2-Methoxy-4-morpholinobenzoic acid as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially corrosive. All personal protective equipment (PPE) choices and handling procedures should reflect this assumed hazard level.

Table 1: Inferred Hazard Classification and Recommended Precautions

Hazard Classification (Inferred)GHS Pictogram (Anticipated)Recommended Personal Protective Equipment (PPE)
Skin Irritant/Corrosive (Category 2/1B)GHS05, GHS07Nitrile or neoprene gloves, lab coat, closed-toe shoes
Serious Eye Irritant/Damage (Category 2A/1)GHS05, GHS07Chemical safety goggles or a face shield[3][10]
May cause respiratory irritation (STOT SE 3)GHS07Use in a certified chemical fume hood[4][5]
II. Step-by-Step Disposal Protocol

The disposal of 2-Methoxy-4-morpholinobenzoic acid must adhere to the "cradle-to-grave" principle of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This means the waste must be managed responsibly from its point of generation to its final disposal.[11]

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[12] This is crucial to prevent dangerous chemical reactions.

  • Primary Waste Stream : Collect all waste containing 2-Methoxy-4-morpholinobenzoic acid, including unreacted starting material, reaction byproducts, and contaminated solvents, in a dedicated waste container.

  • Contaminated Materials : All disposable items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper, must also be disposed of as hazardous waste.[13] These should be collected in a separate, clearly labeled solid waste container.

  • Aqueous vs. Solvent Waste : Do not mix aqueous waste with solvent-based waste.[12] Keep halogenated and non-halogenated solvent waste in separate containers.[12]

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and proper handling.[1][11]

  • Container Compatibility : Use a container made of a material compatible with the chemical waste. For acidic and potentially corrosive compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[14][15]

  • Labeling : The container must be clearly and accurately labeled.[14] The label must include:

    • The words "Hazardous Waste"[11][14]

    • The full chemical name: "2-Methoxy-4-morpholinobenzoic acid" (avoiding formulas or abbreviations)[14]

    • A list of all other components in the container with their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, irritant).

    • The accumulation start date (the date the first drop of waste was added).[11]

    • The name and contact information of the generating researcher or laboratory.

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[11][14]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[14][16]

  • Containment : Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[13]

  • Segregation : Keep the container segregated from incompatible materials, such as strong bases or oxidizing agents, to prevent accidental reactions.[13][14]

  • Closure : The waste container must be kept tightly closed at all times, except when adding waste.[14][15] Do not leave a funnel in the container opening.[14]

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][13]

  • Request Pickup : Once the container is full (no more than 90% capacity) or you are ready for disposal, contact your EHS office to schedule a pickup.[13][17]

  • Documentation : Complete all necessary hazardous waste disposal forms as required by your institution. This documentation is a critical part of the cradle-to-grave tracking system.[13]

  • Handover : Transfer the waste to authorized personnel upon their arrival. Never transport hazardous waste in your personal vehicle.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Methoxy-4-morpholinobenzoic acid.

G cluster_0 Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Documentation A Generation of Waste (2-Methoxy-4-morpholinobenzoic acid) B Segregate Waste Streams (Aqueous, Solvent, Solid) A->B Spill Spill Occurs A->Spill C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly 'Hazardous Waste', Contents, Date C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Closed E->F G Container is Full (<=90%) F->G H Contact EHS for Pickup G->H I Complete Disposal Paperwork H->I J Transfer to Authorized Personnel I->J Emergency Follow Emergency Spill Protocol Spill->Emergency

Caption: Disposal workflow for 2-Methoxy-4-morpholinobenzoic acid.

IV. Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate risks.

  • Alert Personnel : Inform others in the immediate vicinity.[13]

  • Containment : Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[8]

  • Collection : Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[13]

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.[13]

  • Evacuate : Immediately evacuate the area and alert others.[13]

  • Isolate : Close doors to the affected area to contain any potential vapors.[13]

  • Emergency Contact : Contact your institution's EHS or emergency response team immediately.[13]

  • Do Not Re-enter : Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel to clear the area.[13]

By adhering to these rigorous, evidence-based protocols, you not only ensure your personal safety and that of your colleagues but also uphold your professional duty to protect the environment. This commitment to responsible chemical handling is the bedrock of scientific integrity and a cornerstone of building trust in our research endeavors.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • Morpholine - SAFETY DATA SHEET. BRENNTAG. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available from: [Link]

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Available from: [Link]

  • Guidelines for Hazardous Waste Disposal. CUNY Queens College. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]

  • Hazardous Waste. University of Oklahoma Environmental Health and Safety. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-4-morpholinobenzoic acid

Comprehensive Safety and Operational Guide for Handling 2-Methoxy-4-morpholinobenzoic Acid Introduction 2-Methoxy-4-morpholinobenzoic acid is a highly functionalized organic building block frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methoxy-4-morpholinobenzoic Acid

Introduction

2-Methoxy-4-morpholinobenzoic acid is a highly functionalized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. While its structural features—a morpholine ring and a methoxy-substituted benzoic acid—make it synthetically valuable, they also dictate specific toxicological hazards and handling requirements. This guide provides self-validating, step-by-step operational protocols to ensure maximum laboratory safety.

Hazard Causality & Toxicological Profile

Understanding the structure-activity relationship of this compound is critical for establishing an effective safety protocol.

  • Acute Oral Toxicity (H302): The compound is 1[1]. The morpholine moiety can induce gastrointestinal distress, while benzoic acid derivatives are known to cause systemic toxicity upon ingestion or2[2].

  • Irritation Potential: Structural analogs (such as morpholine and generic benzoic acids) are established 3[3]. The basicity of the secondary amine in the morpholine ring, combined with the acidic carboxyl group, can disrupt lipid bilayers in the skin and mucous membranes, necessitating 4[4].

Dynamic PPE & Operational Matrix

The following table summarizes the quantitative chemical data and the corresponding Personal Protective Equipment (PPE) required based on the operational workflow.

Chemical Property / OperationSpecification / Required PPECausality & Rationale
CAS Number 221360-90-3Unique identifier for safety tracking and SDS retrieval[1].
Molecular Weight 237.25 g/mol Relevant for molarity and stoichiometric calculations[1].
Hazard Statements H302 (Harmful if swallowed)Dictates strict ingestion and inhalation prevention[1].
Powder Dispensing Nitrile gloves, safety glasses, N95 mask (if outside hood)Prevents inhalation of aerosolized zwitterionic dust[2].
Solution Prep (in DMF/DMSO) Double-nitrile or Butyl rubber gloves, splash gogglesPolar aprotic solvents act as rapid dermal penetration enhancers for the API[3].
Spill Cleanup Heavy-duty gloves, face shield, half-face respiratorMaximum barrier protection against concentrated exposure during remediation[4].

Standard Operating Procedure (SOP): Safe Handling & Execution

Phase 1: Powder Dispensing and Weighing
  • Environmental Control: Perform all weighing operations inside a ventilated balance enclosure or a certified fume hood with a face velocity of 80–100 fpm.

    • Expert Insight: Benzoic acid derivatives are prone to static cling. Air currents can easily aerosolize the fine powder, leading to2[2].

  • Static Mitigation: Use an anti-static ionizer bar and grounded, anti-static weighing spatulas to prevent the powder from scattering.

  • Containment: Transfer the required mass into a pre-tared, sealable glass vial. Seal the vial before removing it from the ventilated enclosure to prevent contamination of general lab space.

Phase 2: Solution Preparation and Reaction Handling
  • Solvent Selection & PPE Escalation: 2-Methoxy-4-morpholinobenzoic acid is typically dissolved in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) for amide coupling reactions. If using DMSO or DMF, immediately upgrade hand protection to butyl rubber gloves or double-glove with extended-cuff nitrile.

    • Expert Insight: DMSO rapidly permeates standard single-layer nitrile and will carry dissolved morpholine derivatives directly across the dermal barrier, bypassing the stratum corneum and causing 3[3].

  • Transfer Protocol: Inject solvents directly into the sealed vial via a septum using a syringe, or open the vial only within the fume hood. Ensure the sash is pulled down to the lowest workable height.

Emergency Response & Disposal Logistics

Spill Management Plan
  • Dust Suppression (Solid Spill): Do not dry sweep the powder. Lightly mist the spilled material with water or cover it with damp paper towels.

    • Expert Insight: Dry sweeping aerosolizes the powder, drastically increasing the risk of inhalation and spreading the 4[4].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a designated hazardous waste container.

  • Decontamination: Wash the affected area thoroughly with soap and water. The morpholine and benzoic acid moieties render the compound moderately soluble in aqueous solutions, allowing for 3[3].

Waste Disposal (P501 Compliance)
  • Segregation: Collect all liquid and solid waste in a designated "Toxic Organic Waste" container. Do not mix with strong oxidizing agents, as morpholine derivatives can 3[3].

  • Incineration: Dispose of contents and containers via an approved hazardous waste disposal plant (in accordance with P501 precautionary statements)[1].

Workflow Visualization

G Storage Chemical Storage (Dry, Room Temp) Weighing Powder Dispensing (Ventilated Enclosure) Storage->Weighing Don Standard PPE (Nitrile, Lab Coat, Glasses) Reaction Solution & Reaction (Fume Hood) Weighing->Reaction Transfer in Sealed Vial Upgrade PPE for Solvents Spill Spill Management (Dust Suppression) Weighing->Spill Accidental Powder Release Reaction->Spill Accidental Liquid Spill Disposal Waste Disposal (P501 Incineration) Reaction->Disposal Quench & Segregate Waste Spill->Disposal Contain & Collect

Figure 1: Safe handling, PPE escalation, and disposal workflow for 2-Methoxy-4-morpholinobenzoic acid.

References

  • Redox. "Safety Data Sheet Benzoic acid". Redox.[Link]

  • Scribd. "Benzoic Acid Safety Data Sheet". Scribd.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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